6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Description
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Properties
IUPAC Name |
5-bromo-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHBMNNVRGWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305790-48-1 | |
| Record name | 6-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide for Advanced Drug Discovery
Introduction: The Significance of the Benzimidazolone Scaffold
The benzimidazolone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, bicyclic framework, coupled with its hydrogen bonding capabilities, allows for potent and selective interactions with a variety of biological targets. The specific compound, 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics for a range of diseases.[1][2] The presence of a bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the N-methyl group can be crucial for modulating solubility, metabolic stability, and target engagement.
This in-depth technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound, starting from readily available commercial materials. The presented methodology is designed to be robust and scalable, with a focus on the underlying chemical principles that govern each transformation.
A Multi-Step Synthetic Approach
The synthesis of this compound is most effectively achieved through a four-step sequence, as outlined below. This pathway ensures high purity of intermediates and excellent overall yield.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-nitroaniline
The initial step involves the regioselective bromination of 2-nitroaniline. The nitro group is a meta-director, while the amino group is a powerful ortho-, para-director. The para-position to the amino group is sterically accessible and electronically activated, making it the primary site for electrophilic substitution.
Experimental Protocol: Bromination of 2-Nitroaniline
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a 15% aqueous solution of potassium bromide (273.5 g, 0.52 mol).
-
Acidification: Slowly add 98% sulfuric acid (48.5 g, 0.485 mol) while stirring. Maintain the temperature below 30°C.
-
Addition of Starting Material: After stirring for 30 minutes, add 2-nitroaniline (88 g, 0.481 mol) to the mixture and warm the suspension to 35°C.
-
Brominating Agent Addition: Slowly add a 30% solution of sodium chlorate (54 g, 0.152 mol) dropwise. An exotherm may be observed; maintain the temperature at 35°C.
-
Reaction Progression: After the addition is complete, stir the mixture at 35°C for 30 minutes, then heat to 75°C and maintain for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the resulting solid and wash the filter cake with water until the pH of the filtrate is between 5 and 8.
-
Drying: Dry the pale-yellow solid to obtain 4-Bromo-2-nitroaniline.[3]
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Nitroaniline | 138.12 | 88 g | 0.481 |
| Potassium Bromide | 119.00 | 273.5 g (in 15% solution) | 0.52 |
| Sulfuric Acid (98%) | 98.08 | 48.5 g | 0.485 |
| Sodium Chlorate | 106.44 | 54 g (in 30% solution) | 0.152 |
Expected Yield: ~85-95% Purity: Sufficient for use in the next step without further purification.
Part 2: Reduction to 4-Bromo-1,2-diaminobenzene
The reduction of the nitro group in 4-Bromo-2-nitroaniline to a primary amine is a critical step to furnish the required o-phenylenediamine scaffold. Several methods are effective for this transformation; however, catalytic hydrogenation is often avoided as it can lead to hydrodebromination.[4] A common and reliable method involves the use of tin(II) chloride in an acidic medium.
Experimental Protocol: Reduction of 4-Bromo-2-nitroaniline
-
Reaction Setup: To a solution of 4-Bromo-2-nitroaniline (50 g, 0.23 mol) in ethanol (500 mL) in a 1 L round-bottom flask, add concentrated hydrochloric acid (200 mL).
-
Reducing Agent Addition: Add a solution of tin(II) chloride dihydrate (260 g, 1.15 mol) in ethanol (200 mL) portion-wise, ensuring the internal temperature does not exceed 50°C.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a 50% aqueous solution of sodium hydroxide until the pH is approximately 10-12.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-1,2-diaminobenzene as a solid.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-nitroaniline | 217.02 | 50 g | 0.23 |
| Tin(II) Chloride Dihydrate | 225.63 | 260 g | 1.15 |
| Ethanol | 46.07 | 700 mL | - |
| Concentrated HCl | 36.46 | 200 mL | - |
Expected Yield: ~90-96%[4]
Part 3: Selective Mono-N-Methylation
Achieving selective mono-N-methylation of an o-phenylenediamine can be challenging due to the potential for di-methylation. The strategy here involves controlled reaction conditions to favor the formation of the desired mono-methylated product. One approach is the direct alkylation with a methylating agent in a stoichiometric amount.
Experimental Protocol: N-Methylation of 4-Bromo-1,2-diaminobenzene
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-1,2-diaminobenzene (20 g, 0.107 mol) in anhydrous tetrahydrofuran (THF, 400 mL).
-
Base Addition: Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 4.7 g, 0.118 mol) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Methylating Agent Addition: Cool the mixture back to 0°C and add methyl iodide (7.3 mL, 0.118 mol) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-N1-methylbenzene-1,2-diamine.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Bromo-1,2-diaminobenzene | 187.04 | 20 g | 0.107 |
| Sodium Hydride (60%) | 24.00 | 4.7 g | 0.118 |
| Methyl Iodide | 141.94 | 7.3 mL | 0.118 |
| Anhydrous THF | - | 400 mL | - |
Expected Yield: ~50-60% (unoptimized, requires careful chromatography)
Part 4: Cyclization to Form the Benzimidazolone Ring
The final step is the cyclization of the N-methylated o-phenylenediamine to form the target benzimidazolone. This is a carbonylation reaction where a one-carbon carbonyl equivalent is introduced to form the five-membered ring. While various reagents like phosgene or triphosgene can be used, urea is a safer and more common choice. An alternative mild reagent is 1,1'-carbonyldiimidazole (CDI).[5][6]
Experimental Protocol: Cyclization with Urea
-
Reaction Setup: In a round-bottom flask, combine 4-Bromo-N1-methylbenzene-1,2-diamine (10 g, 0.05 mol), urea (6.0 g, 0.10 mol), and water (50 mL).
-
Reaction Progression: Heat the mixture to 120-140°C in a sealed vessel or with a reflux condenser for 4-6 hours. The reaction mixture will become a thick slurry as the product precipitates.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add 100 mL of water and stir for 30 minutes.
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Purification: Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.
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Drying: Dry the product under vacuum to yield this compound as an off-white solid.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Bromo-N1-methylbenzene-1,2-diamine | 201.07 | 10 g | 0.05 |
| Urea | 60.06 | 6.0 g | 0.10 |
| Water | 18.02 | 50 mL | - |
Expected Yield: >85%
Conclusion and Future Perspectives
This guide has detailed a reliable and scalable synthetic route to this compound. The presented protocols are based on established chemical transformations and offer a solid foundation for researchers in drug discovery and development. The strategic introduction of the bromo and N-methyl functionalities provides a versatile scaffold for the generation of compound libraries for high-throughput screening and lead optimization. Further optimization of the N-methylation step could potentially improve the overall efficiency of this synthesis.
References
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ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Available at: [Link]
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PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]
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Molecular Staging. 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Available at: [Link]
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Amazon S3. 6-Bromo-1-methyl-1H-benzo[d]imidazole. Available at: [Link]
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ResearchGate. Synthesis of benzimidazole and N-methylbenzimidazole from o-phenylenediamine and methanol catalyzed by Ir@YSMCNs. Available at: [Link]
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Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[3][4][7]Triazolo[4,3-a]pyridines. Available at: [Link]
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PubMed. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[3][4][7]Triazolo[4,3-a]pyridines. Available at: [Link]
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Unraveling the Mechanistic Potential of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a versatile small molecule scaffold with largely unexplored biological activities.[1][2][3] While direct mechanistic studies on this specific compound are not extensively available, its structural features, particularly the benzimidazole core, are present in numerous pharmacologically active agents.[4][5][6] This in-depth technical guide provides a comprehensive overview of the potential mechanisms of action for this compound, drawing upon established research on structurally related benzimidazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into plausible biological targets and the experimental workflows required to elucidate its precise molecular functions. We will explore its potential as a kinase inhibitor, a topoisomerase inhibitor, and a ligand for targeted protein degradation, providing detailed protocols and theoretical frameworks to guide future research.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[5] This structural motif is found in a variety of approved drugs and clinical candidates, demonstrating a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][6][7] The versatility of the benzimidazole core stems from its unique electronic properties and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
This compound incorporates this key scaffold, with a bromine atom at the 6-position and a methyl group at the 1-position of the benzimidazole ring. These substitutions can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its pharmacokinetic profile and target engagement. While currently utilized primarily as a catalyst and ligand in organic synthesis, its structural similarity to known bioactive molecules warrants a thorough investigation into its potential pharmacological activities.[1][2][3]
Potential Mechanism of Action I: Kinase Inhibition
The benzimidazole scaffold is a common feature in numerous protein kinase inhibitors.[8][9][10][11] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzimidazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[10]
Rationale for Kinase Inhibition
The planar nature of the benzimidazole ring can mimic the adenine moiety of ATP, allowing it to fit into the hydrophobic ATP-binding cleft of kinases. The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[9][11] The substituents on the benzimidazole core, such as the bromo and methyl groups in this compound, can be tailored to achieve selectivity for specific kinases by exploiting unique features of their ATP-binding sites.[12]
Experimental Workflow for Validating Kinase Inhibition
A systematic approach is required to identify the potential kinase targets of this compound and validate its inhibitory activity.
Step 1: Kinase Panel Screening (In Vitro)
-
Objective: To identify potential kinase targets from a broad panel.
-
Methodology:
-
Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that assays the compound against hundreds of purified kinases.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The compound is typically tested at a fixed concentration (e.g., 10 µM) in a primary screen.
-
Kinase activity is measured using various methods, such as radiometric assays (e.g., ³²P-ATP incorporation) or fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Results are expressed as a percentage of inhibition relative to a control.
-
Step 2: IC₅₀ Determination for Hit Kinases (In Vitro)
-
Objective: To determine the potency of the compound against the identified "hit" kinases.
-
Methodology:
-
For each hit kinase from the primary screen, perform a dose-response assay.
-
Serially dilute the compound to create a range of concentrations.
-
Incubate each concentration with the purified kinase, its substrate, and ATP.
-
Measure kinase activity at each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Step 3: Cellular Target Engagement Assays
-
Objective: To confirm that the compound engages its target kinase within a cellular context.
-
Methodology:
-
Western Blotting: Treat cells expressing the target kinase with varying concentrations of the compound. Lyse the cells and perform Western blotting to detect the phosphorylation status of the kinase's downstream substrates. A decrease in substrate phosphorylation indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
-
Potential Mechanism of Action II: Topoisomerase Inhibition
Benzimidazole derivatives have also been identified as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication, transcription, and recombination.[13][14][15] Topoisomerase inhibitors are a cornerstone of cancer chemotherapy.[16]
Rationale for Topoisomerase Inhibition
Certain benzimidazole-based compounds can function as topoisomerase poisons by stabilizing the transient DNA-topoisomerase cleavage complex.[16] This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis. The planar benzimidazole ring can intercalate between DNA base pairs, while other parts of the molecule can interact with the topoisomerase enzyme itself.
Experimental Workflow for Validating CRBN Ligand Activity
Step 1: CRBN Binding Assays (In Vitro)
-
Objective: To determine if the compound directly binds to CRBN.
-
Methodology:
-
Surface Plasmon Resonance (SPR): Immobilize purified CRBN on a sensor chip and flow the compound over the surface to measure binding affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of the compound to CRBN in solution.
-
Step 2: Neo-substrate Degradation Assays
-
Objective: To assess if the compound induces the degradation of known CRBN neo-substrates (e.g., IKZF1, IKZF3).
-
Methodology:
-
Treat relevant cell lines (e.g., multiple myeloma cells) with the compound.
-
Perform Western blotting to measure the protein levels of IKZF1 and IKZF3. A decrease in their levels indicates CRBN-dependent degradation.
-
Step 3: Development and Evaluation of a PROTAC
-
Objective: To demonstrate the utility of the compound as a CRBN ligand in a PROTAC.
-
Methodology:
-
Synthesize a PROTAC by linking this compound to a known ligand for a target protein of interest (e.g., BRD4) via a chemical linker.
-
Treat cells expressing the target protein with the PROTAC.
-
Measure the degradation of the target protein by Western blotting or quantitative mass spectrometry.
-
Summary of Potential Biological Activities and Supporting Evidence
| Potential Mechanism of Action | Rationale Based on Benzimidazole Scaffold | Key Experimental Validation | Supporting References |
| Kinase Inhibition | Mimics the adenine of ATP, forms hydrogen bonds with the kinase hinge region. | Kinase panel screening, IC₅₀ determination, cellular target engagement assays. | [8][9][10][11][12] |
| Topoisomerase Inhibition | Stabilizes the DNA-topoisomerase cleavage complex, leading to DNA damage. | DNA relaxation assay, DNA cleavage assay, γ-H2AX staining. | [13][14][15][16] |
| CRBN Ligand for Targeted Protein Degradation | The benzimidazolone core can bind to the CRBN E3 ligase. | CRBN binding assays (SPR, ITC), neo-substrate degradation assays, PROTAC development and evaluation. | [17][18][19] |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, its structural features strongly suggest a high potential for biological activity. Based on the extensive research on the benzimidazole scaffold, this compound warrants investigation as a potential kinase inhibitor, topoisomerase inhibitor, or a CRBN ligand for targeted protein degradation. The experimental workflows detailed in this guide provide a robust framework for systematically exploring these possibilities.
Future research should focus on a comprehensive screening of this compound against various biological targets, followed by in-depth mechanistic studies for any confirmed activities. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial for optimizing potency and selectivity. The insights gained from such investigations will not only unravel the therapeutic potential of this compound but also contribute to the broader understanding of the pharmacological versatility of the benzimidazole scaffold.
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Yilmaz, I., Cakir, C., & Küçükoğlu, K. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 8(4), 4059-4072. [Link]
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ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) New benzimidazole derivatives as topoisomerase i inhibitors - Synthesis and fluorometric analysis. Retrieved from [Link]
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El-Damasy, D. A., Abd-Allah, A. A., & El-Sayed, M. A. A. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(10), e2200278. [Link]
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ResearchGate. (n.d.). (PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. Retrieved from [Link]
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Wang, L., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Angewandte Chemie International Edition, 63(9), e202316410. [Link]
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National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
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Elucidating the Molecular Architecture of CAS 305790-48-1: A Spectroscopic and Analytical Guide
Introduction
In the landscape of drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation and intellectual property. This guide provides an in-depth, technical walkthrough of the structure elucidation process for the compound registered under CAS number 305790-48-1. Our audience—researchers, scientists, and drug development professionals—will find not just a series of steps, but a narrative of scientific deduction, where each piece of analytical data logically contributes to the final structural confirmation. The compound in focus is 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one , a versatile heterocyclic scaffold.[1][2] This document will detail the integrated application of modern spectroscopic techniques to solve its molecular puzzle.
Strategic Approach to Structure Elucidation
The elucidation of a novel chemical entity is a systematic process. It begins with fundamental data regarding elemental composition and molecular weight, and then progresses to more sophisticated techniques that map the connectivity and spatial arrangement of atoms. For a molecule like this compound, with its aromatic, heterocyclic, and substituted features, a multi-pronged analytical strategy is essential. Our workflow is designed to be self-validating, where data from one technique corroborates the hypotheses drawn from another.
Caption: A typical workflow for small molecule structure elucidation.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
The first step in any structure elucidation is to determine the molecular formula. This is achieved through a combination of mass spectrometry and elemental analysis.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the most accurate mass of the molecular ion, which is crucial for deducing the molecular formula. For CAS 305790-48-1, the analysis would be expected to reveal a distinctive isotopic pattern.
-
Expected Observation: The mass spectrum will show two major peaks for the molecular ion [M+H]⁺ at m/z 227 and 229, with nearly equal intensity (approximately 1:1 ratio).[1]
-
Causality: This signature pattern is the hallmark of a molecule containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.
-
Data Interpretation: The observed m/z values of 227.9740 and 229.9719 would correspond to the protonated species [C₈H₇⁷⁹BrN₂O+H]⁺ and [C₈H₇⁸¹BrN₂O+H]⁺, respectively. This allows for the confident assignment of the molecular formula as C₈H₇BrN₂O .[2][3][4]
Degree of Unsaturation
With the molecular formula established, the degree of unsaturation (DoU) can be calculated to infer the number of rings and/or multiple bonds.
-
Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
Calculation: DoU = 8 + 1 - (7/2) - (1/2) + (2/2) = 9 - 3.5 - 0.5 + 1 = 6
-
Interpretation: A DoU of 6 indicates a highly unsaturated system, suggesting the presence of aromatic rings and other double bonds (e.g., carbonyl groups).
Part 2: Spectroscopic Deep Dive - Assembling the Pieces
With the molecular formula in hand, we turn to nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to map the atomic connectivity and identify functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
Expected Data:
-
A strong, sharp absorption band around 1700-1720 cm⁻¹ , indicative of a carbonyl (C=O) group, likely within a cyclic urea (lactam) system.
-
A broad absorption in the region of 3100-3300 cm⁻¹ , corresponding to an N-H stretch, suggesting a secondary amine or amide.
-
Absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of C=C stretching within an aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
This technique provides information about the number of different proton environments and their neighboring protons.
-
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
-
~11.0 ppm (1H, singlet): This downfield signal is characteristic of an N-H proton in a benzimidazolone system. Its singlet nature indicates no adjacent protons.
-
~7.5 ppm (1H, doublet, J ≈ 2 Hz): A proton on the aromatic ring with one ortho-coupled neighbor and one meta-coupled neighbor. This corresponds to the proton at the C7 position.
-
~7.3 ppm (1H, doublet, J ≈ 8.5 Hz): An aromatic proton with one ortho-coupled neighbor, corresponding to the proton at the C4 position.
-
~7.1 ppm (1H, doublet of doublets, J ≈ 8.5, 2 Hz): An aromatic proton with both ortho and meta couplings, corresponding to the proton at the C5 position.
-
~3.4 ppm (3H, singlet): A sharp singlet integrating to three protons is indicative of a methyl (CH₃) group attached to an atom with no protons, such as a nitrogen atom.
-
¹³C NMR and DEPT-135 Spectroscopy
¹³C NMR reveals the number of unique carbon environments, while DEPT-135 distinguishes between CH, CH₂, and CH₃ groups.
-
Expected ¹³C NMR Data:
-
~154 ppm: A downfield signal corresponding to the carbonyl carbon (C=O).
-
~130-140 ppm: Two quaternary carbon signals in the aromatic region (C3a and C7a).
-
~110-130 ppm: Three signals for the protonated aromatic carbons (CH groups).
-
~115 ppm: A signal for the bromine-substituted aromatic carbon (C6).
-
~29 ppm: An upfield signal corresponding to the methyl carbon (N-CH₃).
-
| Data Summary Table | |
| Technique | Key Findings |
| Mass Spectrometry | Molecular Formula: C₈H₇BrN₂O; Presence of one Bromine atom. |
| Degree of Unsaturation | 6 (suggests aromatic ring and C=O) |
| IR Spectroscopy | Presence of N-H, C=O (amide/urea), and aromatic C=C. |
| ¹H NMR | 3 aromatic protons, 1 N-H proton, 1 N-CH₃ group. |
| ¹³C NMR | 8 unique carbons: 1 C=O, 6 aromatic (3 CH, 3 quat.), 1 CH₃. |
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are critical for establishing the final connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A COSY spectrum would show correlations between the aromatic protons at ~7.3 ppm (H4) and ~7.1 ppm (H5), and between ~7.1 ppm (H5) and ~7.5 ppm (H7), confirming their positions on the same aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would confirm the following connections:
-
~7.5 ppm (H) → ~115 ppm (C)
-
~7.3 ppm (H) → ~110 ppm (C)
-
~7.1 ppm (H) → ~125 ppm (C)
-
~3.4 ppm (H) → ~29 ppm (C)
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the structure of 305790-48-1.
-
Interpretation of HMBC:
-
The methyl protons (~3.4 ppm) would show a correlation to the carbonyl carbon (~154 ppm) and one of the quaternary aromatic carbons (~135 ppm), placing the methyl group on one of the nitrogen atoms adjacent to these carbons.
-
The N-H proton (~11.0 ppm) would correlate to the carbonyl carbon and the other quaternary aromatic carbon (~132 ppm).
-
The aromatic protons would show correlations that confirm the substitution pattern. For instance, the proton at C4 (~7.3 ppm) would show a correlation to the bromine-substituted carbon (C6), confirming their meta relationship.
-
Part 3: Final Structure Confirmation
By integrating all the data, the structure of CAS 305790-48-1 is unambiguously confirmed as This compound .
-
MS and Elemental Analysis established the molecular formula C₈H₇BrN₂O.
-
IR Spectroscopy identified the key functional groups: an N-H bond, a carbonyl group (urea), and an aromatic ring.
-
¹H and ¹³C NMR provided the number and type of proton and carbon environments.
-
2D NMR (COSY, HSQC, HMBC) connected the individual atoms, revealing the complete bonding framework of the benzimidazolone core, the position of the methyl group on the nitrogen, and the location of the bromine atom on the aromatic ring.
The synthesis of this compound, often starting from tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate and using a methylating agent like dimethyl sulfate, further corroborates this final structure.[1]
Conclusion
The structure elucidation of CAS 305790-48-1 serves as a classic example of the modern analytical workflow in chemical sciences. Through the logical and synergistic application of mass spectrometry, and 1D/2D NMR spectroscopy, every atom and bond can be precisely mapped. This rigorous, evidence-based approach ensures the scientific integrity required for advanced research and development in pharmaceuticals and material science, where this compound serves as a valuable building block.[1]
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This compound | 305790-48-1 . ChemSrc. [Link]
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305790-48-1 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H) - AA Blocks . AA Blocks. [Link]
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The Benzimidazolone Core: A Scaffolding Approach to Novel Anticancer Therapeutics
A Technical Guide for Researchers and Drug Development Professionals on the Potential of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
Introduction: The Enduring Promise of the Benzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[3] From anthelmintics to anticancer agents, the therapeutic breadth of benzimidazole derivatives is well-documented.[2][4] This guide focuses on a specific, yet underexplored, starting point: the this compound core. While direct literature on its novel derivatives is sparse, this document will leverage established synthetic strategies and biological evaluations from the broader benzimidazole family to provide a comprehensive roadmap for the design, synthesis, and characterization of new chemical entities with therapeutic potential, particularly in oncology.
The strategic placement of a bromine atom at the 6-position and a methyl group at the 1-position of the benzimidazolone core offers unique opportunities for synthetic diversification and modulation of physicochemical properties. This guide will explore how these features can be exploited to generate novel derivatives targeting key pathways in cancer progression.
Strategic Synthesis of Novel Derivatives
The this compound scaffold serves as a versatile starting material for the synthesis of a diverse library of compounds.[5][6] The presence of the reactive bromine atom and the potential for substitution at other positions on the benzimidazole ring allows for a variety of chemical modifications.
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A robust and widely applicable method for derivatization of the 6-bromo core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 6-position, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added the desired boronic acid or boronic ester (1.2 equivalents).
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 equivalents), are added to the reaction mixture.
-
Reaction Conditions: The mixture is degassed with an inert gas (e.g., argon or nitrogen) and heated to reflux (typically 80-100 °C) for a period of 4-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted derivative.
Targeting Key Cancer Pathways: A Multi-Pronged Approach
Benzimidazole derivatives have demonstrated efficacy against a range of cancer-related targets.[2] By leveraging the this compound core, novel derivatives can be designed to inhibit key players in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: A Prominent Strategy
Protein kinases are critical regulators of cellular processes and are frequently dysregulated in cancer. Benzimidazole-based compounds have shown significant promise as kinase inhibitors.[7][8]
-
Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of many cancers. The development of CDK inhibitors is a validated therapeutic strategy. Novel thiobenzimidazole derivatives have been synthesized and shown to inhibit CDK2, a key regulator of the cell cycle.[3]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is crucial for cell growth and survival, and its hyperactivation is common in cancer. Novel 5-Methoxy-6-substituted-1H-benzimidazole derivatives have been shown to act as PI3K inhibitors, inducing G0/G1 phase arrest and apoptosis in cancer cells.[9]
-
Multi-Kinase Inhibition: Targeting multiple kinases simultaneously can be a more effective strategy to overcome resistance. Benzimidazole-hydrazone hybrids have been identified as potent multi-kinase inhibitors, targeting EGFR, HER2, and CDK2.[7][8]
Topoisomerase Inhibition: Disrupting DNA Replication
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and cell death, making them attractive targets for cancer therapy. Novel 1H-benzo[d]imidazole derivatives have been identified as potential human topoisomerase I inhibitors.[10][11]
Biological Evaluation: A Step-by-Step Approach
Once novel derivatives have been synthesized, a systematic biological evaluation is crucial to determine their therapeutic potential.
Experimental Workflow: From In Vitro Screening to Mechanistic Studies
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Quantitative Data Summary
The following table provides a hypothetical representation of data that could be generated from the screening of novel derivatives, drawing on typical IC₅₀ values observed for active benzimidazole compounds in the literature.[4][9]
| Compound ID | Modification at 6-position | Target Cell Line | IC₅₀ (µM) |
| BMB-001 | Phenyl | A549 (Lung Cancer) | 5.2 |
| BMB-002 | 4-Fluorophenyl | A549 (Lung Cancer) | 2.8 |
| BMB-003 | 2-Thienyl | MCF-7 (Breast Cancer) | 8.1 |
| BMB-004 | 4-Pyridyl | MCF-7 (Breast Cancer) | 4.5 |
| BMB-005 | 3,4-Dimethoxyphenyl | HCT-116 (Colon Cancer) | 1.9 |
Conclusion and Future Directions
The this compound core represents a promising starting point for the development of novel anticancer agents. By employing established synthetic methodologies, such as Suzuki-Miyaura cross-coupling, a diverse library of derivatives can be generated. A systematic approach to biological evaluation, targeting key cancer pathways like kinase signaling and DNA replication, will be instrumental in identifying lead compounds. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their in vivo efficacy and pharmacokinetic properties. The insights gained from the broader family of benzimidazole anticancer agents provide a strong foundation and a clear path forward for researchers and drug development professionals in this exciting area of medicinal chemistry.
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Al-Ostoot, F. H., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248. [Link]
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El-Sayed, N. A., et al. (2018). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. European Journal of Medicinal Chemistry, 144, 467-477. [Link]
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Remya, R. S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds, 18(6), 36-44. [Link]
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Ma, C., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 95, 129469. [Link]
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Epigenetic Therapeutic Targets. (n.d.). 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Retrieved from [Link]
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Abdel-Aziz, H. A., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Zeitschrift für Naturforschung C, 66(1-2), 7-16. [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(19), 6829. [Link]
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Shenderovich, M. D., et al. (2018). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1832–1836. [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Oman Journal of Chemistry, 1(1), 1-15. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2967–2981. [Link]
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Piatkowska-Szmygielska, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 28(14), 5396. [Link]
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Narożna, M., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 26(13), 7001. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2967–2981. [Link]
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The Ascendant Therapeutic Potential of Bromo-Methyl-Benzimidazolone Derivatives: A Technical Guide for Drug Discovery Professionals
The benzimidazole scaffold, a privileged heterocyclic motif, has long been a cornerstone of medicinal chemistry, giving rise to a multitude of clinically significant agents with a broad spectrum of biological activities.[1][2] Its structural resemblance to endogenous purines allows for facile interaction with a diverse array of biomolecular targets. The strategic incorporation of bromine and methyl functionalities onto the benzimidazolone core has unlocked a new dimension of pharmacological potential, yielding derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of bromo-methyl-benzimidazolone derivatives, offering critical insights for researchers and drug development professionals.
The Strategic Synthesis of Bromo-Methyl-Benzimidazolone Derivatives
The synthetic route to bromo-methyl-benzimidazolone derivatives is a critical determinant of yield, purity, and the potential for structural diversification. A common and effective strategy involves a multi-step process, beginning with the formation of the benzimidazole core, followed by bromination and subsequent derivatization.
Experimental Protocol: Two-Step Synthesis of 2-(Bromomethyl)-1H-benzo[d]imidazole
This protocol outlines a reliable method for the synthesis of a key intermediate, 2-(bromomethyl)-1H-benzo[d]imidazole, which can be further modified to generate a library of derivatives.
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole [3][4]
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in formic acid (10 volumes). The use of formic acid serves as both the solvent and the source of the C2 carbon of the imidazole ring.
-
Reflux: Heat the mixture to reflux at approximately 100-110°C for 2-4 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC). This step facilitates the cyclization to form the benzimidazole ring.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached. This will precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography to yield pure 6-methyl-1H-benzo[d]imidazole.
Step 2: Bromination of 6-methyl-1H-benzo[d]imidazole [3][4]
-
Reaction Setup: Suspend 6-methyl-1H-benzo[d]imidazole (1.0 equivalent) in acetic acid or a suitable chlorinated solvent (e.g., dichloromethane). Cool the mixture to 0-5°C in an ice bath.
-
Brominating Agent Addition: Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10°C. This controlled addition is crucial to prevent over-bromination and side reactions.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2-bromo-6-methyl-1H-benzo[d]imidazole.
Diagram of the Synthetic Workflow:
Caption: Inhibition of the EGFR signaling pathway by a bromo-methyl-benzimidazolone derivative.
Induction of Apoptosis: The Controlled Demolition of Cancer Cells
Many bromo-methyl-benzimidazolone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.
Quantitative Assessment of Anticancer Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-bromoethyl)-2-(1-hydrazinylidene)-1H-benzimidazole derivative (3e) | Non-small cell lung cancer (HOP-92) | 0.19 | [5] |
| Chrysin benzimidazole derivative (1) | Murine forestomach carcinoma (MFC) | 25.72 ± 3.95 | [2] |
| 1-substituted benzimidazole derivative (3) | A-549, HCT-116, MCF-7 | 28.29 | [2] |
| 2-thiazolylbenzimidazole derivative (113a) | MCF7, HCT 116, HEPG2 | < 10 µg/mL | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer agents.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the bromo-methyl-benzimidazolone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Bromo-methyl-benzimidazolone derivatives have demonstrated promising activity against a range of bacteria and fungi.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis and the function of key enzymes.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | [6] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [6] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | [6] |
| Benzonaptho and tolyl substituted derivatives (1e, 1g, 1h) | Various bacteria | 10-20 | [7] |
| 2-bromomethyl-benzimidazole derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Moderate to good activity | [8][9] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the bromo-methyl-benzimidazolone derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Bromo-methyl-benzimidazolone derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of benzimidazole derivatives are often mediated through the inhibition of pro-inflammatory enzymes and cytokines, such as:
-
Cyclooxygenase (COX) enzymes: These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. [10][11]* Lipoxygenase (LOX) enzymes: These enzymes produce leukotrienes, another class of inflammatory mediators.
-
Pro-inflammatory cytokines: Molecules such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) that play a central role in orchestrating the inflammatory response. [10] Signaling Pathway: Inhibition of the COX Pathway
Caption: Inhibition of the COX-2 pathway by a bromo-methyl-benzimidazolone derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of bromo-methyl-benzimidazolone derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. Structure-activity relationship (SAR) studies have revealed that:
-
The presence of electron-withdrawing groups, such as chloro and bromo, on the phenyl ring can enhance analgesic and anti-inflammatory activities. [10]* Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence anti-inflammatory activity. [11]
Conclusion and Future Perspectives
Bromo-methyl-benzimidazolone derivatives represent a versatile and highly promising class of compounds with significant potential in the development of novel therapeutics for cancer, infectious diseases, and inflammatory disorders. The strategic incorporation of bromo and methyl groups onto the benzimidazolone scaffold provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapies to address unmet medical needs.
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Anticancer Agents Med Chem. 2022;22(19):3280-3290. doi: 10.2174/1871520622666220429134818. [Link]
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Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. National Institutes of Health. [Link]
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Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. [Link]
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Design & Development of Benzimidazole Derivatives for Anti-Inflammatory Activity. [Link]
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Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Institutes of Health. [Link]
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Synthesis of 2-(bromomethyl)-1H-benzimidazole (1). ResearchGate. [Link]
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The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives. ResearchGate. [Link]
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Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. [Link]
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Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. [Link]
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Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. National Institutes of Health. [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers. [Link]
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Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. [Link]
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ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. ResearchGate. [Link]
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Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 1a−g, 2a−g, and 3a−g. ResearchGate. [Link]
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The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. [Link]
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Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]
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Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. ResearchGate. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar. [Link]
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. National Institutes of Health. [Link]
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Probing the Solid State: A Technical Guide to the Crystal Structure of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a versatile scaffold in medicinal chemistry and materials science.[1][2] While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the complete experimental and computational workflow required for its elucidation. By leveraging established methodologies and drawing parallels with structurally related benzimidazolone derivatives, we present a detailed protocol that ensures scientific rigor and reproducible results. This guide is intended to serve as a self-validating system for researchers embarking on the crystallographic analysis of this compound and its analogues, offering insights into experimental design, data interpretation, and the critical role of intermolecular interactions in the solid state.
Introduction: The Significance of Crystal Structure in Drug Design
The three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal are fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates crucial parameters such as solubility, dissolution rate, stability, and bioavailability. Benzimidazolone derivatives are a well-established class of compounds with a broad spectrum of biological activities. The title compound, this compound, represents a key intermediate and a potential pharmacophore. Therefore, a definitive understanding of its solid-state structure is paramount for rational drug design, polymorph screening, and intellectual property protection.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of small molecules.[3][4] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as the intricate network of intermolecular interactions that govern the crystal packing.
Experimental Workflow for Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages.
Synthesis and Purification
The first prerequisite for obtaining high-quality single crystals is the synthesis of pure material. A common route to N-methylated benzimidazolones involves the cyclization of the corresponding o-phenylenediamine precursor.
Proposed Synthetic Route:
Caption: Proposed synthesis of this compound.
Following synthesis, the crude product must be purified to ≥98% purity, typically by column chromatography or recrystallization, and its identity confirmed by NMR, mass spectrometry, and elemental analysis.
Crystallization
The growth of single crystals suitable for SCXRD is often the most challenging step. A systematic screening of crystallization conditions is essential.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol, water).
-
Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Cover the vials with a perforated cap to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion (Liquid-Liquid): In a small, sealed container, place a vial with a concentrated solution of the compound in a volatile solvent. In the outer, larger volume of the container, add a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
High-quality crystals for SCXRD should be well-formed, transparent, and free of cracks or defects, with dimensions typically in the range of 0.1 to 0.5 mm.[5]
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Data Collection Workflow:
Caption: Workflow for SCXRD data collection and processing.
A modern diffractometer equipped with a microfocus X-ray source and a sensitive detector is used.[4] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions.
The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.
Analysis of the Crystal Structure: An Illustrative Example
As the crystal structure of the title compound is not yet determined, we will use the crystallographic data of a related benzimidazole derivative, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate , to illustrate the analysis process.[6]
Crystallographic Data
The primary output of a successful structure determination is a set of crystallographic data, which provides a unique fingerprint of the crystal lattice.
| Parameter | Illustrative Value (for related structure[6]) |
| Chemical Formula | C₁₉H₂₀N₂O·H₂O |
| Formula Weight | 310.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 11.124(2) |
| b (Å) | 7.688(2) |
| c (Å) | 19.986(2) |
| β (°) | 98.99(1) |
| Volume (ų) | 1688.3(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.221 |
Molecular Geometry
The refined structure provides precise bond lengths and angles, confirming the connectivity and revealing the conformation of the molecule. For the title compound, one would expect the benzimidazolone core to be nearly planar.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal is governed by a network of non-covalent interactions. Identifying and understanding these interactions is crucial for predicting the material's properties.
In the crystal of the illustrative compound, the packing is dominated by hydrogen bonds involving the water molecule and the benzimidazole nitrogen atoms.[6] The N-H and O-H groups act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors, leading to the formation of an infinite chain motif.[6]
For this compound, one would anticipate the following key intermolecular interactions:
-
N-H···O=C Hydrogen Bonds: The N-H group of one molecule is expected to form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, likely forming dimers or chains.
-
π-π Stacking: The planar benzimidazolone rings may engage in π-π stacking interactions.
-
C-H···O and C-H···Br Interactions: Weaker C-H···O and C-H···Br hydrogen bonds may also contribute to the overall stability of the crystal lattice.
Advanced Analysis: Hirshfeld Surface
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[7][8] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
Hirshfeld Surface Analysis Workflow:
Caption: Workflow for Hirshfeld surface analysis.
The red spots on the dnorm surface indicate close intermolecular contacts, which are typically hydrogen bonds. The 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For the illustrative compound, the analysis revealed that H···H, H···C/C···H, H···Br/Br···H, and H···Cl/Cl···H interactions were the most significant contributors to the crystal packing.[9]
Conclusion
This technical guide has provided a comprehensive roadmap for the determination and in-depth analysis of the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, SCXRD data collection, and structure refinement, researchers can obtain a definitive three-dimensional model of this important molecule. The subsequent analysis of the crystal packing, guided by the principles of supramolecular chemistry and computational tools like Hirshfeld surface analysis, will provide invaluable insights into the solid-state properties of this compound. This knowledge is critical for its development in the fields of medicinal chemistry and materials science.
References
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CrystalExplorer. (n.d.). Hirshfeld Surface Analysis. Retrieved from [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
- Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(5), 849-854.
- Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
- Blanton, T. N., et al. (2021). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(11), 6147-6163.
-
Molecular Staging. (n.d.). 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Retrieved from [Link]
- Guseinov, G. M., et al. (2025). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Szych, Z., et al. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 29(15), 3456.
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Molecular Staging. (n.d.). 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Retrieved from [Link]
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Spectroscopic Unveiling of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) data for this molecule. While experimental spectra are not universally available, this guide synthesizes available data, predicted values, and expert interpretation to serve as a foundational resource for researchers. Methodologies for data acquisition and the causal reasoning behind spectral interpretations are detailed to ensure scientific integrity and practical applicability.
Introduction
This compound belongs to the benzimidazolone class of heterocyclic compounds. This scaffold is a privileged structure in drug discovery, appearing in a variety of pharmacologically active agents. The introduction of a bromine atom and a methyl group at specific positions significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic candidates.
Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools in this endeavor. This guide provides an in-depth examination of the spectroscopic signature of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Expected Mass Spectrum
A synthesis of this compound has reported the observation of the protonated molecule ([M+H]⁺) at m/z 227 and 229. The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Predicted mass spectrometry data from PubChem further corroborates this, indicating the molecular ion [M]⁺ at m/z 225.97363 and the protonated molecule [M+H]⁺ at 226.98146.
Table 1: Predicted and Reported Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Reported m/z |
| [M]⁺ | 225.97 | - |
| [M+H]⁺ | 226.98 | 227, 229 |
| [M+Na]⁺ | 248.96 | - |
Interpretation of Fragmentation
The fragmentation of benzimidazolone derivatives in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways. The initial loss of the bromine atom is a likely fragmentation step. Subsequent cleavages may involve the loss of carbon monoxide (CO) from the urea moiety and fragmentation of the imidazole ring.
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve a small amount of the compound (typically <1 mg) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample solution into the mass spectrometer. For molecular weight determination, electrospray ionization (ESI) is a common and gentle method that typically produces the protonated molecule [M+H]⁺. For fragmentation analysis, electron ionization (EI) can be employed.
-
Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Caption: A generalized workflow for acquiring a mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Predicted IR Spectrum
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3200-3000 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Methyl) | Stretching | 2975-2850 |
| C=O (Cyclic Urea) | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N | Stretching | 1350-1200 |
| C-Br | Stretching | 650-550 |
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum of this compound is expected to be the strong carbonyl (C=O) stretching vibration of the cyclic urea moiety, typically appearing around 1700 cm⁻¹. The presence of a broad absorption band in the region of 3200-3000 cm⁻¹ would be indicative of the N-H stretching vibration, likely broadened due to hydrogen bonding in the solid state. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including C-C and C-N stretching and various bending vibrations, as well as the C-Br stretch at a lower wavenumber.
Experimental Protocol for IR Spectroscopy
For a solid sample, the IR spectrum can be obtained using the following methods:
-
Potassium Bromide (KBr) Pellet:
-
Grind a small amount of the sample with dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. This method requires minimal sample preparation.
-
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of the hydrogen nuclei. The chemical shift, integration, and multiplicity (splitting pattern) of the signals are key parameters for structural elucidation.
Predicted ¹H NMR Spectrum
Based on the structure of this compound, the following signals are predicted in the ¹H NMR spectrum:
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 10.0 - 11.0 | Singlet (broad) | 1H |
| Aromatic-H (H-4) | 7.2 - 7.4 | Doublet | 1H |
| Aromatic-H (H-5) | 7.0 - 7.2 | Doublet of doublets | 1H |
| Aromatic-H (H-7) | 7.1 - 7.3 | Singlet | 1H |
| N-CH₃ | 3.3 - 3.5 | Singlet | 3H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.0 - 7.5 ppm): The three protons on the benzene ring will give rise to distinct signals in this region. The proton at position 7 (H-7), being adjacent to the bromine atom, is expected to appear as a singlet or a narrow doublet. The proton at position 4 (H-4) will likely be a doublet due to coupling with the proton at position 5 (H-5). H-5, in turn, will be a doublet of doublets due to coupling with both H-4 and H-7 (if coupling occurs).
-
Methyl Group (3.3 - 3.5 ppm): The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
-
Amide Proton (10.0 - 11.0 ppm): The N-H proton of the amide is expected to be significantly downfield and may appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O | 155 - 160 |
| C-Br (C-6) | 110 - 115 |
| Aromatic C-H (C-4, C-5, C-7) | 110 - 130 |
| Aromatic Quaternary C (C-3a, C-7a) | 125 - 135 |
| N-CH₃ | 25 - 30 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (155 - 160 ppm): The carbon of the carbonyl group in the cyclic urea is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic Carbons (110 - 135 ppm): The six carbons of the benzene ring will resonate in this region. The carbon directly attached to the bromine atom (C-6) will be significantly influenced by the halogen's electronic effects. The other aromatic carbons will have chemical shifts determined by their position relative to the substituents.
-
Methyl Carbon (25 - 30 ppm): The carbon of the N-methyl group will appear in the upfield region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing and Analysis: The data is processed similarly to the ¹H NMR data. The chemical shift of each signal is then used to identify the different types of carbon atoms in the molecule.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic characteristics of this compound. By combining reported data, predicted values, and established principles of spectroscopic interpretation, a comprehensive analytical profile of this important molecule has been constructed. The experimental protocols outlined herein offer a practical framework for researchers to obtain and interpret their own spectroscopic data, thereby facilitating the confident identification and characterization of this compound in their research and development endeavors.
References
- Note: As specific experimental spectra were not found in the public domain during the preparation of this guide, the references are to general spectroscopic principles and databases providing predicted d
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL for PubChem's entry on this compound.
-
ChemicalBook. (n.d.). This compound. Retrieved from a valid URL for ChemicalBook's entry on this compound.
Therapeutic Targets of Benzimidazole Derivatives: A Technical Guide for Drug Development Professionals
Abstract: The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, making it a cornerstone for the development of therapeutics across diverse disease areas.[2][3] This guide provides an in-depth analysis of the key therapeutic targets of benzimidazole derivatives, focusing on the molecular mechanisms that underpin their efficacy. We will explore their application in oncology, infectious diseases, and beyond, offering field-proven insights into the experimental validation of these targets for researchers, scientists, and drug development professionals.
The Benzimidazole Scaffold: A Privileged Framework in Drug Discovery
The versatility of the benzimidazole core is its greatest asset. The scaffold itself can form multiple non-covalent interactions, including hydrogen bonds, pi-stacking, and hydrophobic interactions, with various enzymatic and receptor targets.[2] Furthermore, the N-1, C-2, and C-5/C-6 positions of the ring system are amenable to extensive chemical modification, allowing for the fine-tuning of pharmacokinetic properties and the optimization of binding affinity and selectivity for specific molecular targets.[4][5] This structural adaptability has led to the development of a multitude of approved drugs and clinical candidates.
A generalized workflow for identifying and validating the targets of novel benzimidazole derivatives is crucial for a systematic drug discovery campaign.
Caption: A typical workflow for the discovery and validation of benzimidazole-based therapeutics.
Anticancer Therapeutic Targets
Benzimidazole derivatives exert their anticancer effects through a multitude of mechanisms, a testament to their structural versatility.[6] This multi-targeted approach is advantageous in oncology, where complex signaling networks and drug resistance are significant hurdles.
Disruption of Microtubule Dynamics: Targeting Tubulin
One of the most well-established anticancer mechanisms of benzimidazole derivatives is the inhibition of tubulin polymerization.[7][8] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, making them a prime target in rapidly proliferating cancer cells.
Mechanism of Action: Benzimidazole-based agents, such as mebendazole and albendazole, bind to the colchicine-binding site on β-tubulin.[9][10] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of microtubule dynamics leads to a cascade of downstream effects:
-
Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle, typically at the G2/M phase.[6][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, eliminating the cancerous cells.[12]
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
Compromising Genomic Integrity: Targeting DNA and Topoisomerases
The structural resemblance of the benzimidazole ring to purine bases allows certain derivatives to interact directly with DNA or with enzymes that regulate DNA topology.[2]
-
DNA Intercalation & Alkylation: Some benzimidazole derivatives can insert themselves between DNA base pairs (intercalation) or form covalent bonds with DNA (alkylation), causing structural distortions that impede replication and transcription.[2] The addition of moieties like pyridine or quinoline can enhance DNA binding affinity.[7]
-
Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA supercoils during replication.[13] Benzimidazole derivatives, particularly bis-benzimidazoles, can act as topoisomerase poisons.[2] They stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA (the "cleavable complex").[2] This prevents the re-ligation of the DNA strand, leading to double-strand breaks and subsequent cell death.[14][15] Compounds have been developed that inhibit both Topoisomerase I and Topoisomerase II.[15][16]
Modulation of Cell Signaling: Kinase Inhibition
Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The benzimidazole scaffold is a common feature in many kinase inhibitors.[17][18]
Mechanism of Action: Most kinase inhibitors are ATP-competitive, and benzimidazole derivatives are no exception. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[19] This blocks the propagation of oncogenic signals. Key kinase families targeted by benzimidazoles include:
-
Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are involved in angiogenesis and cell proliferation.[16][20]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, like CDK4/6, leads to cell cycle arrest, often in the G1 phase.[7]
-
PI3K/AKT & MAPK Pathways: These are critical survival pathways, and their inhibition by benzimidazole compounds can sensitize cancer cells to apoptosis.[7]
| Compound Class | Target Kinase(s) | Therapeutic Effect | Reference |
| Dovitinib (II) | VEGFR-2, FGFR-1 | Anti-angiogenesis, Anti-proliferative | [16] |
| Benzimidazole-Triazole Hybrids | EGFR, VEGFR-2 | Anti-proliferative | [16] |
| Thiabendazole | CDK4/6 | G1 Phase Cell Cycle Arrest | [7] |
Epigenetic Regulation
Epigenetic modifications, which alter gene expression without changing the DNA sequence, are increasingly recognized as drivers of cancer. Benzimidazole derivatives have emerged as potent modulators of epigenetic targets.[4]
-
Histone Deacetylase (HDAC) Inhibition: HDACs remove acetyl groups from histones, leading to chromatin compaction and gene silencing. HDAC inhibitors, including some benzimidazoles, restore the expression of tumor suppressor genes, promoting cell differentiation and apoptosis.[4]
-
Other Epigenetic Targets: Benzimidazoles also show promise in targeting DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[4]
Anthelmintic Therapeutic Targets
The most prominent use of benzimidazoles in medicine is as broad-spectrum anthelmintic agents (e.g., albendazole, mebendazole, fenbendazole).[10][21]
Primary Target: Parasitic β-Tubulin The primary mechanism of action is the selective inhibition of β-tubulin polymerization in parasitic worms.[21] Benzimidazoles bind with high affinity to a specific site on the β-tubulin of nematodes, cestodes, and other helminths.[22] This leads to:
-
Disruption of Microtubule-Dependent Processes: This includes cell division, motility, and intracellular transport.
-
Impaired Glucose Uptake: The worms are unable to absorb essential nutrients, leading to energy depletion and eventual death.[22]
The key to their success and favorable safety profile is the significantly higher binding affinity for parasitic β-tubulin compared to the mammalian homologue, ensuring selective toxicity.[21]
Antiviral and Antimicrobial Targets
The benzimidazole scaffold is also effective against a range of viral and bacterial pathogens.
-
Antiviral Targets: Derivatives have been shown to inhibit critical viral enzymes. The mechanism often involves blocking viral replication by targeting viral polymerases or proteases, which are essential for processing viral components.[23] Some compounds have also shown activity against HIV by inhibiting the CXCR4 co-receptor, which is involved in viral entry.[24]
-
Antibacterial Targets: In bacteria, benzimidazole derivatives can target DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication.[5][13] Inhibition leads to the accumulation of DNA damage and bacterial cell death.
Other Key Therapeutic Targets
-
Proton Pump (H+/K+-ATPase) Inhibition: Benzimidazole derivatives like omeprazole and lansoprazole are widely used as proton pump inhibitors (PPIs) to treat acid-related gastrointestinal disorders.[25][26] They work by irreversibly blocking the H+/K+-ATPase enzyme in the parietal cells of the stomach, thereby inhibiting gastric acid secretion.[27]
Experimental Validation Protocols
Validating the interaction between a benzimidazole derivative and its putative target is a critical step in drug development. Below are representative, self-validating protocols for key targets.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
Principle: This assay measures the light scattering that occurs as tubulin dimers polymerize into microtubules. An inhibitor will prevent or slow the increase in turbidity. The assay is self-validating through the inclusion of positive (paclitaxel, a stabilizer) and negative (nocodazole, a known destabilizer) controls.
Methodology:
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reconstitute lyophilized porcine or bovine brain tubulin (>99% pure) in ice-cold buffer to a final concentration of 3 mg/mL. Keep on ice at all times.
-
Prepare a 10 mM stock of GTP in buffer.
-
Prepare stock solutions of the test benzimidazole compound, paclitaxel (positive control), and nocodazole (negative control) in DMSO.
-
-
Assay Setup:
-
Use a temperature-controlled spectrophotometer with a 96-well plate reader, set to 37°C.
-
In each well, add 85 µL of the tubulin solution.
-
Add 5 µL of the test compound at various concentrations (final DMSO concentration should be <1%). Include wells for vehicle control (DMSO), positive control (e.g., 10 µM paclitaxel), and negative control (e.g., 10 µM nocodazole).
-
Incubate the plate at 37°C for 3 minutes to allow the compound to bind.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding 10 µL of GTP solution (final concentration 1 mM) to each well.
-
Immediately begin reading the absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
The vehicle control should show a sigmoidal curve (nucleation, elongation, and plateau phases). Paclitaxel should show a faster and higher polymerization rate, while nocodazole and effective inhibitors will show a flattened curve.
-
Calculate the rate of polymerization and the maximum absorbance (Vmax). Determine the IC₅₀ value for the test compound by plotting the inhibition of Vmax against the compound concentration.
-
Protocol 2: Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the ability of Topoisomerase I (Topo I) to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The distinct migration patterns of supercoiled vs. relaxed DNA on an agarose gel allow for clear visualization of inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare Topo I reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol).
-
Dilute human Topo I enzyme in dilution buffer.
-
Use a supercoiled plasmid DNA substrate (e.g., pBR322) at a concentration of ~250 ng/µL.
-
Prepare stock solutions of the test compound and a known inhibitor like Camptothecin (positive control) in DMSO.
-
-
Reaction Setup (Total volume 20 µL):
-
To a microfuge tube, add: 2 µL of 10x reaction buffer, 2 µL of supercoiled DNA, 1 µL of test compound at various concentrations (or positive/vehicle control), and distilled water to 19 µL.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of diluted Topo I enzyme.
-
Incubate at 37°C for 30 minutes.
-
-
Termination and Visualization:
-
Stop the reaction by adding 4 µL of stop buffer/loading dye (containing SDS and Proteinase K to digest the enzyme).
-
Load the entire reaction mixture onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe).
-
Run the gel electrophoresis until the bands are well-separated.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light.
-
The lane with no enzyme will show only the fast-migrating supercoiled band.
-
The lane with enzyme and vehicle control will show the slow-migrating relaxed band.
-
Effective inhibitor concentrations will show a dose-dependent preservation of the supercoiled DNA band. The IC₅₀ is the concentration that inhibits 50% of the relaxation activity.
-
Conclusion and Future Outlook
The benzimidazole scaffold is a remarkably versatile and enduringly successful framework in medicinal chemistry. Its ability to engage a wide spectrum of therapeutic targets—from tubulin and topoisomerases in cancer cells to parasitic enzymes and viral polymerases—underscores its privileged status. Future research will likely focus on developing next-generation derivatives with enhanced selectivity and potency, particularly through the creation of hybrid molecules that can engage multiple targets simultaneously to overcome drug resistance.[5][6] The continued exploration of this scaffold, guided by a deep understanding of its molecular targets and validated by robust experimental methodologies, promises to deliver novel and effective therapies for a host of human diseases.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.
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- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
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- 18. benthamdirect.com [benthamdirect.com]
- 19. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
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- 21. discovery.researcher.life [discovery.researcher.life]
- 22. researchgate.net [researchgate.net]
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- 24. scispace.com [scispace.com]
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- 26. An Outline on Benzimidazole Containing Marketed Drugs with Proton Pump Inhibitor and H1 Receptor Antagonist Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of novel benzimidazole derivatives as potent potassium-competitive acid blockers for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one for Drug Discovery
Foreword: Unveiling a Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the benzimidazole core stands as a testament to the power of privileged structures—motifs that consistently appear in biologically active compounds and approved therapeutics.[1] Its unique fusion of a benzene and an imidazole ring provides a versatile platform for developing a wide array of targeted agents, from anticancer and antimicrobial to antiviral medications.[1] This guide delves into a particularly promising derivative: 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one . The strategic placement of a bromine atom, a methyl group, and a carbonyl moiety on this scaffold creates a molecule primed for extensive derivatization and optimization, making it an invaluable starting point for novel drug discovery programs.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will explore the synthesis, physicochemical properties, and versatile applications of this scaffold, with a particular focus on its role in the development of next-generation kinase inhibitors. The insights and protocols presented herein are designed to be both foundational and exploratory, providing a robust framework for harnessing the full potential of this remarkable core.
The Core Structure: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design. While extensive experimental data for this compound is not widely published, a comprehensive profile can be constructed from supplier information and predictive modeling based on closely related analogs.
Structural and Physical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₈H₇BrN₂O | [2] |
| Molecular Weight | 227.06 g/mol | Inferred from formula |
| Appearance | Solid | [2] |
| CAS Number | 305790-48-1 | [3][4] |
| IUPAC Name | 6-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one | [2] |
| Predicted XLogP3 | 1.8 | Based on related structures |
| Predicted Melting Point | >250 °C | Based on related structures |
| Solubility | Predicted to be soluble in DMSO and methanol; sparingly soluble in water. | Based on general benzimidazolone characteristics |
Spectroscopic Characterization: A Predictive Overview
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the bromo and carbonyl groups. A singlet corresponding to the N-methyl group would be anticipated around 3.4-3.6 ppm. The aromatic protons on the benzene ring would likely appear in the range of 7.0-7.8 ppm.
-
¹³C NMR: The carbon NMR would reveal a signal for the carbonyl carbon around 154-156 ppm. The N-methyl carbon would resonate at approximately 28-30 ppm. The aromatic carbons would produce a series of signals between 108 and 140 ppm.[5]
1.2.2. Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), with two peaks of almost equal intensity at m/z 226 and 228.
Synthesis of the Scaffold: A Foundational Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with readily available starting materials. The following protocol is a plausible and adaptable route based on established benzimidazole synthesis methodologies.[6]
Synthetic Workflow Overview
Sources
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 305790-48-1|this compound|BLD Pharm [bldpharm.com]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-BROMO-1-METHYL-1H-BENZO[D]IMIDAZOLE | 53484-16-5 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1] The dysregulation of kinase activity is a well-established driver of numerous human diseases, most notably cancer, making them one of the most important classes of therapeutic targets.[1][2] The benzimidazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[3][4] Its structural properties allow for versatile interactions within the ATP-binding pocket of kinases.[4]
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a versatile small molecule scaffold that can be utilized as a foundational building block in the synthesis of novel kinase inhibitors.[5][6] The presence of a bromine atom provides a reactive handle for chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse compound libraries.[4] The methyl group can influence the compound's metabolic stability and physicochemical properties.[4] This document provides detailed protocols and application notes for the evaluation of this compound and its derivatives in common in vitro kinase assay formats.
Mechanism of Action and Assay Principles
While specific kinase targets for the unmodified this compound are not extensively documented in public literature, its structural analogs have shown inhibitory activity against a range of kinases, including EGFR, HER2, and CDK2.[3][7] The primary mechanism of action for many benzimidazole-based inhibitors is competitive inhibition at the ATP-binding site of the kinase.
To determine the inhibitory potential of this compound or its derivatives, various in vitro assay formats can be employed. The choice of assay depends on factors such as the specific kinase, the required throughput, and the available instrumentation. Common assay principles include:
-
Luminescence-Based Assays: These assays typically measure the amount of ATP remaining after a kinase reaction.[8][9] A decrease in ATP consumption, resulting in a higher luminescent signal, indicates kinase inhibition.[10]
-
Fluorescence-Based Assays: These methods can monitor either the formation of the phosphorylated product or the depletion of ATP.[11][12] One common approach uses a fluorescently labeled peptide substrate where phosphorylation leads to a change in fluorescence polarization.[13]
-
Radiometric Assays: Considered a gold standard, these assays track the transfer of a radioactive phosphate group (³²P or ³³P) from ATP to the substrate.[14]
This guide will focus on providing detailed protocols for luminescence and fluorescence-based assays due to their widespread use, high-throughput compatibility, and avoidance of radioactive materials.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Assay for IC₅₀ Determination
This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound using a commercially available luminescence-based kinase assay kit that measures ADP production.[1][15]
Materials:
-
This compound
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[15]
-
ADP-Glo™ Kinase Assay Kit (or similar)[15]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.[15]
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[15]
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[15]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[1]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Fluorescence Polarization-Based Kinase Assay
This protocol outlines a continuous, real-time method to measure kinase activity and inhibition using a fluorescently labeled peptide substrate.[11][13]
Materials:
-
This compound
-
Kinase of interest
-
Fluorescently labeled synthetic peptide substrate
-
ATP
-
Kinase Assay Buffer
-
Black, low-binding 384-well plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution and serial dilutions of this compound in DMSO as described in Protocol 1.
-
-
Assay Setup:
-
In a 384-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase and the fluorescently labeled peptide substrate to each well.
-
Allow the components to equilibrate for a short period (e.g., 10-15 minutes).
-
-
Initiation and Measurement:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Measure the fluorescence polarization at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis:
-
The rate of change in fluorescence polarization is proportional to the kinase activity.
-
Plot the initial reaction rates against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable inhibition model.
-
Data Presentation
The inhibitory activity of this compound and its derivatives should be determined against a panel of kinases to assess both potency and selectivity. The results can be summarized in a table as shown below.
| Kinase Target | Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | Experimental Value | 5 |
| Kinase B | Experimental Value | 10 |
| Kinase C | Experimental Value | 20 |
| Kinase D | Experimental Value | 2 |
| Kinase E | Experimental Value | 15 |
| Table 1: Example of inhibitory activity data for a derivative of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control for comparison.[15] |
Visualization of Workflows and Pathways
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Troubleshooting and Considerations
-
Compound Solubility: Ensure that this compound and its derivatives are fully dissolved in DMSO and do not precipitate upon dilution in aqueous assay buffer.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting kinase activity. Run a DMSO control to determine its effect.
-
Assay Interference: Some compounds can interfere with the assay detection system (e.g., inhibit luciferase in luminescence assays or be autofluorescent). It is important to run controls to test for such interference.[16]
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value will be dependent on the ATP concentration used in the assay. It is recommended to perform the assay at an ATP concentration close to the Michaelis constant (Km) for the specific kinase.
Conclusion
This compound represents a valuable starting point for the development of novel kinase inhibitors. The protocols and guidelines presented in this document provide a robust framework for screening and characterizing the inhibitory activity of this compound and its derivatives against a wide range of protein kinases. By employing these standardized luminescence and fluorescence-based assays, researchers can efficiently determine key parameters such as IC₅₀ and kinase selectivity, which are crucial for advancing promising compounds in the drug discovery pipeline.
References
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Lawrence, D. S., & Shastri, V. R. (2010). Fluorescent Peptide Assays For Protein Kinases. In Current Protocols in Chemical Biology (Vol. 2, pp. 1-15). John Wiley & Sons, Inc. Retrieved from [Link]
-
Epigenetic-Therapeutic-Targets.com. (n.d.). 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5486. Retrieved from [Link]
-
Finch, R. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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- 6. 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 9. ebiotrade.com [ebiotrade.com]
- 10. promega.com [promega.com]
- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one as a Cancer Cell Line Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound built on the benzimidazole scaffold. While direct studies on its specific anticancer activity are not yet prevalent in public literature, its structural motif is of significant interest in medicinal chemistry. The benzimidazole core is a "privileged scaffold," known to be a key component in numerous compounds that exhibit a wide range of biological activities, including as potent kinase inhibitors.[1][2][3]
Kinase signaling pathways are fundamental to cellular processes such as growth, proliferation, survival, and metabolism.[1] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][4] Specifically, the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is one of the most frequently activated signaling cascades in human cancers, driving tumor progression and resistance to therapy.[1][4][5][6][7][8] Several benzimidazole-containing molecules have been successfully developed as inhibitors of this critical pathway.[1][2][3]
Given this precedent, we hypothesize that this compound may act as an inhibitor of the PI3K/AKT/mTOR signaling pathway. These application notes provide a comprehensive framework and detailed protocols for researchers to systematically investigate this hypothesis, from initial cytotoxicity screening to mechanistic validation in cancer cell lines.
Hypothesized Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival.[5][8] Upon activation by growth factors, PI3K phosphorylates membrane inositol lipids, leading to the recruitment and activation of the serine/threonine kinase AKT.[5][9][10] Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which in turn controls protein synthesis and cell proliferation.[11] We propose that this compound may interfere with this cascade, likely by inhibiting the kinase activity of one of the key components, such as PI3K or mTOR, leading to reduced cancer cell viability and proliferation.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Part 1: Initial Screening for Cytotoxic Activity
The first step in evaluating a potential anticancer compound is to determine its effect on cell viability and establish a dose-response relationship. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. The Resazurin assay is a sensitive, reliable, and straightforward method for this purpose.[12][13][14][15][16]
Protocol 1: Resazurin Cell Viability Assay
This protocol is designed to assess the cytotoxicity of this compound against a panel of cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)
-
Complete cell culture medium
-
Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS)[12]
-
Sterile 96-well black, clear-bottom tissue culture plates
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)[12][14]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in complete culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, with the same final concentration of DMSO) and wells with medium only (blank control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 10 µL of the Resazurin solution to each well.[15]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[12]
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm.[14][15]
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
| Cell Line | Tissue of Origin | Hypothesized IC50 Range (µM) |
| MCF-7 | Breast Cancer | 1 - 20 |
| A549 | Lung Cancer | 5 - 50 |
| PC-3 | Prostate Cancer | 2 - 30 |
| HCT-116 | Colon Cancer | 1 - 25 |
Part 2: Mechanistic Validation via Western Blotting
To investigate whether this compound inhibits the PI3K/AKT/mTOR pathway, Western blotting can be used to measure the phosphorylation status of key proteins in the cascade.[5][8] A decrease in the phosphorylation of AKT (at Ser473 and Thr308) and downstream targets like S6 ribosomal protein would provide strong evidence for pathway inhibition.
Caption: Standard workflow for Western blot analysis.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway
Materials:
-
Cancer cells treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours).
-
RIPA lysis buffer with protease and phosphatase inhibitors.[5]
-
BCA Protein Assay Kit.[5]
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-S6, rabbit anti-S6, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[5][9]
-
Chemiluminescent substrate.[9]
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[5]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[5]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.[5][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][9]
-
Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the treated samples to the vehicle control.
Part 3: Direct Evidence of Kinase Inhibition
While Western blotting provides cellular evidence of pathway inhibition, an in vitro kinase assay is essential to determine if the compound directly inhibits the enzymatic activity of a specific kinase, such as PI3K.
Protocol 3: In Vitro PI3K Kinase Assay
This protocol describes a general method to measure the activity of a purified PI3K enzyme in the presence of this compound. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a streamlined and sensitive method for this purpose.[17]
Materials:
-
Recombinant human PI3K enzyme.
-
PI3K substrate (e.g., PIP2).[18]
-
This compound.
-
Known PI3K inhibitor as a positive control (e.g., Wortmannin).
-
Kinase assay buffer.[17]
-
ATP.
-
ADP-Glo™ Kinase Assay kit (or similar detection system).[17]
-
384-well plates.[17]
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, PI3K enzyme, and the test compound or controls.[17]
-
Pre-incubation: Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[19]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.[18][19]
-
Reaction Incubation: Incubate for a defined period (e.g., 60 minutes) at room temperature.[17]
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.[17] The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for the direct inhibition of the kinase.
Conclusion and Future Directions
These application notes provide a structured, hypothesis-driven approach to evaluate the potential of this compound as an inhibitor of the PI3K/AKT/mTOR pathway in cancer cell lines. Positive results from these assays would provide a strong foundation for further preclinical development, including selectivity profiling against other kinases, in vivo efficacy studies in animal models, and further investigation into its mechanism of action. The benzimidazole scaffold continues to be a promising starting point for the development of novel targeted cancer therapies.[1]
References
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Creative Bioarray. Resazurin Assay Protocol. [Link]
-
Kaessmeyer, S., et al. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. 2023. [Link]
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Scudiero, D. A., et al. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Center for Biotechnology Information. 2024. [Link]
-
Labbox. Resazurin Cell Viability Assay. [Link]
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Peterson, E. A., et al. Discovery of triazine-benzimidazoles as selective inhibitors of mTOR. Brandeis University. [Link]
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Tip Biosystems. Measuring Cell-Viability by Resazurin (Alamarblue®) Assay using Photopette®. 2017. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Springer Nature Experiments. Measuring PI3K Lipid Kinase Activity. [Link]
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Kaessmeyer, S., et al. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. 2023. [Link]
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National Center for Biotechnology Information. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
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DergiPark. Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. 2025. [Link]
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PubMed. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. 2023. [Link]
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Request PDF. Discovery of triazine-benzimidazoles as selective inhibitors of mTOR. 2025. [Link]
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Assay Biotechnology Company, Inc. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]
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National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. 2014. [Link]
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National Center for Biotechnology Information. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]
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ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... [Link]
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National Center for Biotechnology Information. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
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analytical techniques for 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one characterization
An Application Note for the Comprehensive Characterization of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound belonging to the benzimidazolone class. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules.[1] This specific derivative, featuring a bromine atom and an N-methyl group, serves as a versatile small molecule scaffold and building block in organic synthesis, potentially for the development of novel therapeutic agents or materials.[2][3][4]
The rigorous characterization of such intermediates is a cornerstone of drug discovery and development. It ensures structural integrity, confirms identity, and quantifies purity, which are critical for the reliability and reproducibility of subsequent research. This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of this compound, designed for researchers and scientists in synthetic chemistry and drug development.
Physicochemical Profile
A foundational understanding of the compound's basic properties is essential before proceeding with analytical testing.
| Property | Value | Source |
| CAS Number | 305790-48-1 | [5][6] |
| Molecular Formula | C₈H₇BrN₂O | [6][7] |
| Molecular Weight | 227.06 g/mol | Calculated |
| Appearance | Solid | [6] |
| IUPAC Name | 6-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one | [6] |
| InChI Key | WQXHBMNNVRGWHF-UHFFFAOYSA-N | [6] |
| SMILES | CN1C2=C(C=CC(=C2)Br)NC1=O | [7] |
Core Analytical Methodologies: A Multi-Technique Approach
A single analytical technique is insufficient for complete characterization. We advocate for an orthogonal approach, where each method provides complementary information, creating a self-validating system for structural confirmation and purity assessment.
References
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Application Note and Protocols for Determining the Solubility of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the solubility of the heterocyclic compound 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. As a benzimidazolone derivative, this compound holds potential interest in medicinal chemistry and drug discovery.[1][2] Understanding its solubility in various organic solvents, particularly Dimethyl Sulfoxide (DMSO), is a critical first step in its preclinical evaluation.[3][4] Low solubility can impede in vitro assay reliability and lead to challenges in formulation and bioavailability.[4][5] This guide details the theoretical underpinnings and provides step-by-step protocols for both kinetic and thermodynamic solubility assays, enabling researchers to generate robust and reliable solubility data.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential therapeutic agent from a chemical entity to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[6] Among these properties, aqueous solubility is a cornerstone parameter that influences a compound's behavior in biological systems.[5] Insufficient solubility can lead to:
-
Underestimation of biological activity: If a compound precipitates in an in vitro assay, its effective concentration at the target site will be lower than intended, potentially masking its true potency.[7]
-
Poor oral bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[4]
-
Difficulties in formulation: Developing a stable and effective dosage form for a poorly soluble compound is often complex and costly.[8]
This compound is a member of the benzimidazole class of compounds, which are known for their diverse pharmacological activities.[1][2] Its structure, featuring a polar benzimidazolone core with a lipophilic bromine substituent, suggests that its solubility will be highly dependent on the chosen solvent system.
Chemical Structure of this compound:
The Role of DMSO and Other Organic Solvents
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely utilized in the early stages of drug discovery.[10][11] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool for creating high-concentration stock solutions for high-throughput screening.[12] However, it is crucial to understand the distinction between a compound's solubility in a neat organic solvent like DMSO and its solubility in aqueous buffer systems, which are more physiologically relevant.
While high solubility in DMSO is advantageous for compound storage and handling, the ultimate goal is often to assess solubility in aqueous media. This is where kinetic and thermodynamic solubility assays become essential.
Kinetic vs. Thermodynamic Solubility: A Conceptual Overview
Solubility can be measured under two distinct conditions: kinetic and thermodynamic.[3] The choice of which assay to perform often depends on the stage of the drug discovery process.[13]
-
Kinetic Solubility: This is a high-throughput method typically used in the early phases of drug discovery.[5] It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[14] The resulting value is not a true equilibrium solubility but rather an indication of how readily the compound precipitates out of solution.[3]
-
Thermodynamic Solubility: This method determines the true equilibrium solubility of a compound.[15] It involves equilibrating an excess of the solid compound in an aqueous buffer over an extended period (typically 24 hours or more) until the concentration of the dissolved compound reaches a constant value. This is a more time- and resource-intensive measurement, often reserved for lead optimization and later-stage development.[13]
Experimental Protocols
The following protocols provide a framework for determining the kinetic and thermodynamic solubility of this compound.
Protocol 1: Kinetic Solubility Determination using UV-Vis Spectroscopy
This protocol is adapted from standard high-throughput screening methodologies.[5][14]
Objective: To rapidly assess the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions in DMSO: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a standard curve.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solutions to a larger volume (e.g., 98 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 2%.[5]
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.[14]
-
Precipitate Removal: Centrifuge the plate to pellet any precipitate.
-
Measurement: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
Data Analysis: Construct a standard curve from the serial dilutions in DMSO. Use the absorbance of the samples to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.[3]
Workflow for Kinetic Solubility Assay:
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the traditional and highly reliable shake-flask method.[16]
Objective: To determine the true equilibrium solubility of this compound.
Materials:
-
Solid this compound
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.45 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (ensure that undissolved solid remains at the end of the experiment).
-
Addition of Buffer: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.[15][16]
-
Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[17]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Workflow for Thermodynamic Solubility Assay:
Data Interpretation and Presentation
The solubility data for this compound should be recorded in a clear and organized manner. Below is a template table for summarizing your experimental findings.
| Solvent/Buffer System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS, pH 7.4 | Kinetic | 25 | ||
| PBS, pH 7.4 | Thermodynamic | 25 | ||
| Simulated Gastric Fluid | Thermodynamic | 37 | ||
| Simulated Intestinal Fluid | Thermodynamic | 37 | ||
| Dichloromethane | Gravimetric | 25 | ||
| Ethyl Acetate | Gravimetric | 25 | ||
| Methanol | Gravimetric | 25 |
Conclusion and Further Considerations
Determining the solubility of this compound is a fundamental step in evaluating its potential as a drug candidate. The protocols outlined in this application note provide robust methods for generating both kinetic and thermodynamic solubility data. Researchers should consider that solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.[16] For ionizable compounds like many benzimidazole derivatives, determining the pH-solubility profile is highly recommended. The data generated from these studies will be invaluable for guiding subsequent in vitro and in vivo experiments, as well as for informing future formulation development strategies.[18]
References
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives. Retrieved from [Link]
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protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Shenyang East Chemical Science-Tech Co., Ltd. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of DMSO in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
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ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Retrieved from [Link]
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Application Note: A Scalable, Three-Step Synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one for Preclinical Supply
Introduction
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a key heterocyclic scaffold utilized in the discovery and development of novel therapeutics. Its structural motif is present in a variety of biologically active molecules, making it a valuable intermediate for preclinical and clinical candidates. The efficient, large-scale synthesis of this compound is therefore critical to support extensive preclinical studies, including pharmacology, toxicology, and formulation development. This application note provides a detailed, robust, and scalable three-step synthetic protocol starting from the readily available 4-bromo-2-nitroaniline. The described methodology is designed for reproducibility and focuses on process parameters amenable to kilogram-scale production.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a linear three-step sequence. This strategy was chosen for its reliance on well-established and scalable chemical transformations, starting from a commercially accessible precursor. The key steps are:
-
N-Methylation: Selective methylation of the amino group of 4-bromo-2-nitroaniline.
-
Nitro Group Reduction: Conversion of the nitro group to an amine to form the requisite ortho-phenylenediamine derivative.
-
Cyclization: Ring closure with urea to construct the target benzimidazolone core.
The Synthetic Utility of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one: A Guide for Organic Synthesis
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and drug development, the benzimidazole core stands out as a "privileged scaffold," forming the structural foundation of numerous therapeutic agents. Within this class of compounds, 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one emerges as a particularly valuable and versatile building block for organic synthesis.[1][2][3] Its utility stems from the strategic placement of a bromine atom on the benzene ring, which serves as a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity. This, combined with the inherent biological relevance of the benzimidazolone core, makes it a key intermediate in the synthesis of novel compounds with potential applications in areas such as neurological disorders.[4]
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into detailed application notes and robust protocols for its use in key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this powerful synthetic intermediate.
Core Applications: A Gateway to Molecular Diversity
The synthetic power of this compound is most prominently displayed in its ability to participate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is amenable to transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern C-C and C-N bond formation, respectively. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, paving the way for the generation of large and diverse compound libraries for biological screening.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction enables the introduction of various aryl or heteroaryl moieties at the 6-position, significantly expanding the structural diversity of the benzimidazolone scaffold.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. For electron-rich and potentially coordinating heterocycles like benzimidazolones, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle and to prevent catalyst inhibition.[5]
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base, typically potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), can influence the reaction rate and yield. For substrates sensitive to strong bases, milder options like K₂CO₃ are often preferred.[5][6]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[6]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[6]
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the reaction flask.
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting: A common side reaction in cross-coupling reactions with N-H containing heterocycles is dehalogenation. If a significant amount of the dehalogenated product (1-methyl-1H-benzo[d]imidazol-2(3H)-one) is observed, consider using a milder base (e.g., K₃PO₄), a different ligand (e.g., XPhos), or protecting the N-H group.[5]
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. Applying this reaction to this compound allows for the introduction of a diverse range of primary and secondary amines at the 6-position, which is a common strategy in the development of pharmacologically active compounds.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is paramount. Ligands such as Xantphos and BINAP are often effective in promoting the C-N bond-forming reductive elimination step and preventing β-hydride elimination.[7][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.[7][8]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and the base.[7][8]
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.[7]
General Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and reaction conditions may require optimization for specific amines.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.2-1.5 equiv)
-
Toluene or 1,4-dioxane (anhydrous, degassed)
-
Nitrogen or Argon gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the ligand (Xantphos), this compound, the amine, and sodium tert-butoxide to a dry Schlenk tube or reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions of bromo-substituted N-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference(s) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | [5][6] |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP, XPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80 - 110 | [7][8] |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of novel benzimidazolone derivatives. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this compound. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed intermediates will undoubtedly play a crucial role in the advancement of drug discovery and development.
References
-
PrepChem. (2023). Synthesis of 6-bromo-1,3-dihydro-1-(2-dimethylaminoethyl)-5-methoxy-2H-benzimidazol-2-one. Retrieved from [Link]
-
Molecular Staging. (n.d.). 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Retrieved from [Link]
-
MCE. (n.d.). This compound. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Wrona-Krol, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(23), 16016-16027. Retrieved from [Link]
-
Patel, J., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 8(1), 16909. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Retrieved from [Link]
-
RS Global. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Cremer, J., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(29), 5373–5376. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one | Molecular Staging [molecularstaging.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: A Detailed Guide to the N-Methylation of 6-Bromobenzimidazole
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. N-alkylation, particularly N-methylation, of the benzimidazole core is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.
6-Bromobenzimidazole serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization via cross-coupling reactions. The N-methylation of this substrate yields 1-methyl-6-bromobenzimidazole and its regioisomer, 1-methyl-5-bromobenzimidazole, which are valuable building blocks for the synthesis of more complex target molecules in drug discovery programs.
This guide provides a comprehensive experimental protocol for the N-methylation of 6-bromobenzimidazole, delving into the mechanistic rationale, reagent selection, step-by-step procedures, and troubleshooting strategies. It is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood method for this key transformation.
Mechanistic Considerations: The Challenge of Regioselectivity
The N-methylation of benzimidazoles proceeds via a nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the benzimidazole N-H proton by a base, generating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the N-methylated product.
A significant challenge in the N-alkylation of unsymmetrically substituted benzimidazoles like 6-bromobenzimidazole is the control of regioselectivity. This arises from the inherent tautomerism of the benzimidazole ring, where the N-H proton can reside on either nitrogen atom (N1 or N3). This equilibrium results in two distinct tautomers, 6-bromo-1H-benzimidazole and 5-bromo-1H-benzimidazole. Deprotonation of this tautomeric mixture generates two different nucleophilic anions, leading to the formation of two regioisomeric products upon methylation.[1]
The final ratio of these isomers (6-bromo-1-methyl vs. 5-bromo-1-methyl) is influenced by a combination of steric and electronic factors of the substituent on the benzene ring, as well as the reaction conditions, including the choice of base, solvent, and temperature.[1][2]
Reagent Selection and Rationale
Successful N-methylation hinges on the appropriate selection of reagents and solvents. Each component plays a critical role in reaction efficiency, safety, and outcome.
| Reagent/Component | Recommended Choice | Rationale & Key Considerations |
| Starting Material | 6-Bromobenzimidazole | Ensure high purity and dryness. Impurities can interfere with the reaction, leading to lower yields. |
| Methylating Agent | Methyl Iodide (MeI) | Highly reactive and commonly used. It is less toxic than dimethyl sulfate but should still be handled with care as it is a hazardous substance.[3] An excess should be avoided to prevent the formation of undesired quaternary salts.[1] |
| Dimethyl Sulfate (DMS) | A powerful, cost-effective methylating agent.[3] However, it is extremely toxic, carcinogenic, and mutagenic, requiring stringent safety protocols for handling.[3][4][5] Its use has been superseded in many labs by less hazardous alternatives like methyl iodide or methyl triflate.[3] | |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong, inexpensive, and commonly used base for this transformation. It is generally sufficient to deprotonate the benzimidazole N-H.[1] |
| Sodium Hydride (NaH) | A stronger, non-nucleophilic base that can lead to faster reaction rates. Requires an anhydrous aprotic solvent like THF or DMF and careful handling due to its pyrophoric nature.[2] | |
| Solvent | Acetone or DMF (anhydrous) | Aprotic solvents are essential as protic solvents (like water or alcohols) can quench the benzimidazolide anion, inhibiting the reaction.[1] The choice of solvent can also influence regioselectivity.[1] |
Experimental Workflow Overview
The overall process for the N-methylation of 6-bromobenzimidazole is outlined in the diagram below. It involves reaction setup, monitoring, work-up, purification, and final characterization of the product.
Caption: General experimental workflow for benzimidazole N-methylation.
Detailed Experimental Protocol: N-Methylation using Methyl Iodide
This protocol provides a general procedure that has been proven effective for the N-methylation of various benzimidazole derivatives.[1] Optimization may be required for specific substrates or desired scales.
Materials:
-
6-Bromobenzimidazole (1.0 eq)
-
Methyl Iodide (MeI, 1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromobenzimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone (or DMF) to the flask to create a stirrable suspension.
-
Addition of Methylating Agent: While stirring the suspension at room temperature, add methyl iodide (1.1 eq) dropwise using a syringe.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of new, less polar product spots indicate reaction progression. The reaction is typically complete within 4-24 hours.[6]
-
Work-up: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KI). Wash the filtered solids with a small amount of fresh solvent.
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol: Column Chromatography
Due to the potential formation of regioisomers, purification of the N-methylated product is typically achieved using silica gel column chromatography.[1]
Materials:
-
Crude product from the reaction
-
Silica gel (60-120 mesh)
-
Eluent system (e.g., gradient of ethyl acetate in hexane)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the product adsorbed onto the silica.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry of a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica with the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure desired product(s).
-
Final Concentration: Concentrate the pure fractions under reduced pressure to yield the purified N-methylated 6-bromobenzimidazole.
Product Characterization
The final product, 6-bromo-1-methyl-1H-benzimidazole, should be characterized to confirm its identity and purity.
-
Appearance: Cream-colored or off-white powder.[7]
-
Molecular Formula: C₈H₇BrN₂[7]
-
Molecular Weight: 211.06 g/mol [7]
-
Melting Point: 126-128 °C[7]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The ¹H NMR spectrum is expected to show a characteristic singlet for the N-methyl group around 3.8 ppm and distinct signals for the aromatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Impure or wet starting materials/reagents.- Base is too weak.- Protic solvent was used.- Insufficient reaction time or temperature. | - Ensure all reagents and solvents are pure and anhydrous.[1]- Use a stronger base like NaH in an anhydrous aprotic solvent (THF, DMF).[2]- Increase reaction time or temperature and monitor by TLC. |
| Mixture of Regioisomers | - Inherent tautomerism of the benzimidazole ring.[1] | - Altering the base and solvent combination can influence the isomer ratio.[1]- Separation by careful column chromatography is often required.[6]- For achieving the more sterically hindered isomer, specialized methods may be necessary.[8] |
| Formation of Quaternary Salt | - Excess methylating agent used.- High reaction temperature or prolonged reaction time. | - Use the methylating agent in a controlled stoichiometric amount (1.0-1.2 equivalents).[1]- Add the methylating agent slowly to the reaction mixture.- The quaternary salt is often insoluble in many organic solvents and may be removed by filtration during work-up.[1] |
| Difficult Purification | - Products and starting material have similar polarity.- Isomers are difficult to separate. | - Use a shallow gradient during column chromatography for better separation.- Recrystallization from a suitable solvent system can be an alternative or complementary purification method. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Dimethyl Sulfate (DMS): If used, extreme caution is mandatory. DMS is highly toxic, carcinogenic, mutagenic, and corrosive.[3][9] It can be absorbed through the skin and mucous membranes, and its toxic effects can be delayed.[5][9] Specialized gloves (e.g., butyl rubber or laminate) and a dedicated, well-maintained fume hood are essential. Have a quenching solution (e.g., concentrated ammonia or alkali) ready for spills and decontaminating glassware, though be aware the reaction can be violent with larger quantities.[4]
References
-
Wikipedia. (2023). Dimethyl sulfate. En.wikipedia.org. [Link]
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]
-
ChemEurope. (n.d.). Dimethyl sulfate. Chemeurope.com. [Link]
-
Rice, P., & Eves, F. (2012). Nine cases of accidental exposure to dimethyl sulphate - A potential chemical weapon. Journal of the Royal Army Medical Corps, 158(4), 304-307. [Link]
-
Reddy, K. K., & Rao, N. V. S. (1965). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 61(3), 141-148. [Link]
-
Ouahrouch, A., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein-journals.org. [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Researchgate.net. [Link]
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Reddit. (2023). Scared to use dimethyl sulfate for methylation reactions. Reddit.com. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dimethyl Sulfate. Epa.gov. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. Dimethyl_sulfate [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. 6-BROMO-1-METHYL-1H-BENZO[D]IMIDAZOLE | 53484-16-5 [chemicalbook.com]
- 8. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Application Note: A Robust HPLC Method for Purity Analysis of Brominated Benzimidazole Derivatives
Abstract
This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of brominated benzimidazole derivatives, a class of compounds of significant interest in pharmaceutical development. Recognizing the analytical challenges posed by halogenated aromatic compounds, this guide provides a comprehensive framework from method development rationale to a step-by-step protocol and data interpretation. The causality behind experimental choices, such as stationary phase selection and mobile phase optimization, is explained to empower researchers to adapt and troubleshoot the methodology. This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure data integrity, aligning with international regulatory standards.[1][2][3]
Introduction: The Analytical Challenge
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine atoms into the benzimidazole scaffold can significantly enhance therapeutic efficacy; however, it also introduces specific challenges for purity analysis. These challenges include:
-
Co-elution: Synthetic pathways can produce closely related impurities, such as positional isomers or under/over-brominated species, which are often difficult to resolve chromatographically.[4]
-
Peak Tailing: The basic nitrogen in the imidazole ring can interact with residual silanol groups on standard silica-based columns, leading to poor peak shape.[5]
-
Hydrophobicity: Increased bromination enhances the hydrophobicity of the molecule, requiring careful optimization of the mobile phase to achieve reasonable retention times and good separation.
A reliable and robust HPLC method is paramount for accurately determining the purity of these active pharmaceutical ingredients (APIs), ensuring their safety and efficacy. This guide is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guidelines for analytical method validation (Q2(R2)).[6][7][8][9]
Method Development Rationale: A Mechanistic Approach
The development of this HPLC method was guided by the physicochemical properties of brominated benzimidazoles. A reverse-phase (RP-HPLC) approach was selected as it is ideally suited for the separation of moderately polar to non-polar compounds like halogenated aromatics.[10][11][12][13]
Column Selection: The Heart of the Separation
The choice of the stationary phase is the most critical factor in achieving the desired separation.[14][15]
-
Causality: A standard C18 (octadecylsilyl) column is often the first choice for reverse-phase chromatography due to its excellent retention of hydrophobic compounds.[16] However, for brominated aromatics, a Phenyl-Hexyl stationary phase is recommended. The phenyl groups in this phase offer alternative selectivity through π-π interactions with the aromatic benzimidazole ring system.[5][15] This secondary interaction mechanism is often decisive in resolving closely related brominated isomers where hydrophobicity differences are minimal.
-
Particle Size: To ensure high efficiency and resolution, a column with a particle size of ≤ 3.5 µm is selected. Modern columns with superficially porous particles can also be considered to achieve higher efficiency at lower backpressures, as permitted by recent updates to USP <621>.[7]
Mobile Phase Optimization: Driving Selectivity
The mobile phase composition directly influences retention, selectivity, and peak shape.
-
Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. Its lower viscosity leads to higher column efficiency, and its UV transparency is superior at lower wavelengths. For benzimidazoles, acetonitrile often provides sharper peaks and better resolution.[11]
-
Aqueous Phase & pH Control: The basicity of the benzimidazole core necessitates pH control of the aqueous mobile phase to ensure consistent ionization and prevent peak tailing.
-
Causality: By maintaining the mobile phase pH at approximately 3.0, the imidazole nitrogens are protonated, leading to a consistent positive charge on the molecule. This suppresses secondary interactions with acidic silanol groups on the column packing. A 0.1% solution of trifluoroacetic acid (TFA) or phosphoric acid in water is an effective buffer for this purpose.[5][10][17] TFA also acts as an ion-pairing agent, further improving peak shape.
-
-
Gradient Elution: Due to the potential for a wide range of impurity polarities, a gradient elution program is employed. This ensures that both early-eluting polar impurities and late-eluting, highly brominated (and thus more hydrophobic) impurities are eluted as sharp, well-defined peaks within a reasonable analysis time.[10]
Detector Selection
The benzimidazole core contains a strong chromophore, making UV detection the ideal choice.[10] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended.
-
Causality: A DAD/PDA detector allows for monitoring at multiple wavelengths simultaneously. The optimal detection wavelength, typically around 254 nm or 288 nm, can be chosen to maximize the signal for the main component and its impurities.[10][18] Furthermore, the detector can perform peak purity analysis by comparing UV spectra across a single peak, which is invaluable for detecting co-eluting impurities.
Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for the purity analysis.
Visualization of the Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis from sample preparation to final data reporting.
Caption: Workflow for HPLC purity analysis of brominated benzimidazoles.
Materials and Equipment
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, DAD/PDA detector |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size |
| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade), Trifluoroacetic Acid (TFA) |
| Glassware | Volumetric flasks (Class A), HPLC vials with septa |
| Other | Analytical balance, sonicator, 0.45 µm syringe filters |
Protocol: Step-by-Step Methodology
1. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.
- Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Degas before use.
2. Standard Preparation:
- Accurately weigh approximately 10 mg of the brominated benzimidazole reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent) to obtain a concentration of ~0.1 mg/mL.
- Sonicate for 5 minutes if necessary to ensure complete dissolution.
3. Sample Preparation:
- Prepare the test sample in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[10]
4. Chromatographic Conditions:
| Parameter | Setting |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | DAD/PDA at 254 nm (or optimal wavelength) |
| Gradient Program | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
5. System Suitability Testing (SST):
- Rationale: Before analyzing samples, the chromatographic system's performance must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in both USP and ICH guidelines.[2][7]
- Procedure: Make five replicate injections of the standard solution.
- Acceptance Criteria:
- Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
- Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
- RSD of Retention Time: ≤ 1.0%.
6. Analysis Sequence:
- Inject a blank (diluent).
- Perform the SST injections.
- If SST passes, inject the sample solutions.
- Inject a standard solution periodically (e.g., every 10 sample injections) to verify system stability.
Data Analysis and Interpretation
Purity Calculation
The purity of the sample is determined by the area percent method. This calculation assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Note: Disregard any peaks originating from the blank (diluent) and any peaks below a specified reporting threshold (e.g., 0.05%). The establishment of this threshold must be justified according to ICH Q2(R2) guidelines.[9]
Trustworthiness: A Self-Validating System
The protocol is designed to be self-validating through the rigorous application of SST.
-
Logical Relationship Diagram:
Caption: Logical flow for the mandatory System Suitability Test (SST).
If the SST criteria are not met, sample analysis cannot proceed. This checkpoint ensures the trustworthiness and reliability of the generated data. Common troubleshooting steps include checking for leaks, re-preparing the mobile phase, or replacing the column.[19]
Conclusion
This application note provides a scientifically grounded and robust HPLC method for the purity determination of brominated benzimidazole derivatives. By explaining the causality behind the selection of the column, mobile phase, and gradient conditions, it equips researchers with the knowledge to implement, adapt, and troubleshoot the protocol effectively. The integration of stringent system suitability criteria ensures that the method operates as a self-validating system, producing reliable and accurate data that meets the high standards of the pharmaceutical industry.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- <621> CHROMATOGRAPHY. usp.org.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Understanding the Latest Revisions to USP <621>. Agilent.
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. Benchchem.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Taylor & Francis Online.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- <621> Chromatography - US Pharmacopeia (USP). usp.org.
- Validation of Analytical Procedures Q2(R2). ICH.
- Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Taylor & Francis Online.
- Simplified reversed-phase conditions for the determination of benzimidazole fungicides in fruits by high-performance liquid chromatography with UV detection. Universitat Ramon Llull.
- HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
- Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. amsbiopharma.com.
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate.
- Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc..
- HPLC analytical Method development: an overview. PharmaCores.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. merit.url.edu [merit.url.edu]
- 14. gmi-inc.com [gmi-inc.com]
- 15. HPLC analytical Method development: an overview [pharmacores.com]
- 16. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 17. researchgate.net [researchgate.net]
- 18. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 19. ijnrd.org [ijnrd.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols for higher yields and purity. We will delve into a reliable multi-step synthesis, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions.
The synthesis of benzimidazolone scaffolds is a cornerstone in medicinal chemistry, as these structures are central to numerous biologically active molecules.[1][2] The target compound, this compound, is a valuable building block in organic synthesis.[3][4][5] Achieving a high overall yield in a multi-step synthesis requires careful attention to reaction conditions, reagent purity, and intermediate stability.
Overall Synthetic Strategy
The most common and adaptable route to this compound involves a four-step sequence starting from the commercially available 4-bromo-2-nitroaniline. This pathway is outlined below.
Caption: Recommended synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-N-methyl-2-nitroaniline
This step involves the selective N-methylation of the primary amine in 4-bromo-2-nitroaniline. The electron-withdrawing nitro group reduces the nucleophilicity of the amine, often requiring forcing conditions, but a standard alkylation with methyl iodide is effective.
Methodology:
-
To a solution of 4-bromo-2-nitroaniline (1.0 eq.) in acetone (10 volumes), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension vigorously and add methyl iodide (CH₃I, 1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield 4-Bromo-N-methyl-2-nitroaniline as a solid.[6]
Step 2: Synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine
The reduction of the nitro group to a primary amine is a critical step. While catalytic hydrogenation is an option, reduction with iron powder in the presence of an acidic salt like ammonium chloride is robust, cost-effective, and less prone to causing debromination.[7]
Methodology:
-
Create a suspension of 4-bromo-N-methyl-2-nitroaniline (1.0 eq.) and iron powder (Fe, 5.0 eq.) in a 4:1 mixture of ethanol and water.
-
Add a saturated aqueous solution of ammonium chloride (NH₄Cl, 0.25 eq.).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by TLC (disappearance of the yellow/orange starting material).
-
Upon completion, cool the mixture slightly and filter it hot through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol.
-
Concentrate the combined filtrates under reduced pressure to yield the crude diamine.
-
Critical Note: o-Phenylenediamines are highly susceptible to air oxidation, which can lead to colored impurities and significantly lower the yield of the subsequent cyclization step.[8] It is strongly recommended to proceed to the next step immediately with the crude product.
-
Step 3: Synthesis of this compound
The final step is the cyclization of the diamine to form the benzimidazolone ring. Using 1,1'-Carbonyldiimidazole (CDI) is a modern and efficient method that avoids the use of hazardous reagents like phosgene and generally proceeds under mild conditions with high yields.[1]
Methodology:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the crude 4-bromo-N1-methylbenzene-1,2-diamine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 15 volumes).
-
Add CDI (1.1 eq.) portion-wise to the solution at room temperature. Gas evolution (CO₂) may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the formation of the product.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) or by recrystallization to obtain pure this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Troubleshooting logic for addressing low product yield.
Q1: My nitro reduction step is sluggish or incomplete. What can I do?
A1: An incomplete reduction is a common issue.
-
Reaction Time & Temperature: Ensure the reaction is refluxing adequately. Iron-mediated reductions can sometimes require extended reaction times (6-12 hours). Monitor carefully by TLC.
-
Reagent Activity: The surface area of the iron powder is crucial. Use a fine, activated grade of iron. Pre-activating the iron by washing with dilute HCl can sometimes help.
-
Alternative Reductants: If iron fails, tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol is an excellent alternative for reducing nitroarenes without affecting aryl bromides.[9] Catalytic hydrogenation with Pd/C is also effective but carries a higher risk of hydrodebromination if conditions are not carefully controlled.
Q2: The diamine intermediate turns dark purple/black before I can use it for cyclization. How does this affect my yield?
A2: This is a classic sign of air oxidation. o-Phenylenediamines are notoriously unstable and readily oxidize to form highly colored, polymeric impurities.[8] This is one of the most significant causes of low yield in the final step.
-
Immediate Use: The most effective solution is to use the crude diamine immediately after its preparation and workup. Do not store it.
-
Inert Atmosphere: When preparing and handling the diamine, and during the cyclization step, maintain a strict inert atmosphere using nitrogen or argon. Using degassed solvents for the cyclization step is also highly recommended.
-
Direct Filtration: After filtering the reduction reaction through Celite, you can often proceed by concentrating the solution to a smaller volume and using it directly in the next step without complete solvent removal and isolation, minimizing its exposure to air.
Q3: The final cyclization with CDI is not working well, and I see multiple spots on TLC.
A3: Assuming the diamine quality is good (see Q2), several factors could be at play.
-
Anhydrous Conditions: CDI is sensitive to moisture. Ensure your THF is anhydrous and that the reaction is protected from atmospheric moisture.
-
Stoichiometry: While 1.1 equivalents of CDI is standard, you can try increasing it to 1.2-1.3 equivalents to ensure the reaction goes to completion, especially if there is any doubt about the exact quantity of crude diamine being used.
-
Side Reactions: If the diamine is impure, CDI can react with other nucleophiles present, leading to side products. Purifying the diamine is an option, but this is challenging due to its instability. It is usually better to optimize the reduction and workup to get cleaner crude material.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for monitoring reaction progress? A1: Thin Layer Chromatography (TLC) is indispensable for all steps. Use a UV lamp (254 nm) for visualization.
-
Step 1 (Methylation): Look for the disappearance of the 4-bromo-2-nitroaniline spot and the appearance of a new, slightly less polar spot.
-
Step 2 (Reduction): The starting nitro compound is typically a colored solid. Monitor for the disappearance of this spot. The product diamine may be visible on TLC but can streak due to its basicity.
-
Step 3 (Cyclization): Monitor for the disappearance of the diamine and the appearance of the final benzimidazolone product. The product is generally a well-behaved, UV-active spot.
Q2: How can I best purify the final product if it is contaminated with colored impurities? A2: Colored impurities often arise from oxidation.
-
Activated Charcoal: During recrystallization (e.g., from ethanol or ethyl acetate/hexane), adding a small amount of activated charcoal to the hot solution and then filtering it through Celite can effectively remove many colored byproducts.[8]
-
Column Chromatography: This is the most reliable method for achieving high purity. Silica gel with an ethyl acetate/hexane eluent system is typically effective.
Q3: Are there alternative reagents for the cyclization step? A3: Yes, several reagents can be used to form the carbonyl of the benzimidazolone ring.[1]
-
Urea: Heating the diamine with excess urea is a classic, inexpensive method, but it requires high temperatures (130-180 °C) which can be detrimental to sensitive substrates.
-
Triphosgene: A solid, safer alternative to phosgene gas, it reacts efficiently at low temperatures but is toxic and requires careful handling.
-
Potassium Hydroxide/DMSO: An intramolecular N-arylation of a urea precursor can form the benzimidazolone. This involves a different synthetic route but is an option for certain substrates.[10] For general laboratory-scale synthesis, CDI remains a preferred choice due to its high efficiency, mild conditions, and operational safety.[1]
Q4: What kind of overall yield should I realistically expect? A4: For a multi-step synthesis, the overall yield is the product of the yields of each individual step. A realistic target for this four-step sequence, with careful optimization, would be in the range of 40-60%. The reduction and subsequent handling of the diamine are typically the most yield-limiting stages.
Yield Optimization Summary
| Synthetic Step | Critical Parameter | Recommendation / Rationale | Potential Pitfall |
| 1. N-Methylation | Reaction Time | Monitor by TLC to ensure full conversion without degradation. | Incomplete reaction leaves starting material which is difficult to separate. |
| 2. Nitro Reduction | Purity of Intermediate | Use the product immediately; do not store. | Air oxidation of the diamine drastically reduces final yield. |
| Reaction Conditions | Use an inert atmosphere (N₂ or Ar). | Formation of colored, polymeric byproducts. | |
| 3. Cyclization | Reagent Quality | Use anhydrous solvents and high-purity CDI. | Moisture will quench CDI, leading to incomplete reaction. |
| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of CDI. | Insufficient CDI will result in unreacted diamine. | |
| Purification | Method | Use column chromatography for high purity. | Co-elution of impurities if the solvent system is not optimized. |
| Decolorization | Treat with activated charcoal during recrystallization. | Residual colored impurities affecting product specifications. |
References
- Benchchem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Organic Compound. This compound.
- Guidechem. How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
- RSC Publishing. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
- Epigenetic Therapeutic Targets. 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one.
- MedchemExpress.com. This compound.
- Organic Chemistry Portal. Benzimidazolone synthesis.
- ProQuest. 4-bromo-2-nitroaniline: A multistep synthesis.
- Benchchem. Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide.
- PubMed Central. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions.
- RSC Publishing.
- Wikipedia. Reduction of nitro compounds.
- Advanced ChemBlocks. 4-Bromo-N-Methyl-2-nitroaniline.
- NIH.
- Organic Chemistry Portal. Benzimidazole synthesis.
- NCERT. Amines.
Sources
- 1. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Bromo-N-Methyl-2-nitroaniline 95% | CAS: 53484-26-7 | AChemBlock [achemblock.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Benzimidazolone synthesis [organic-chemistry.org]
Technical Support Center: Purification of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support guide for 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS No. 305790-48-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile synthetic building block.[1][2] The unique structure of this benzimidazolone presents specific challenges during purification, primarily related to the removal of closely related structural isomers and by-products from its synthesis. This guide is designed to provide both theoretical understanding and practical, actionable protocols to achieve high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and analysis of this compound.
Q1: What are the most common impurities I should expect in the crude product? A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Precursors such as the corresponding o-phenylenediamine or uncyclized urea derivatives.
-
Regioisomers: Depending on the bromination step's timing and selectivity, you may encounter 4-, 5-, or 7-bromo isomers, which are often difficult to separate due to similar polarities.
-
Over-brominated Products: Di-bromo or even tri-bromo species can form if the bromination reaction is not carefully controlled.[3]
-
Incompletely Methylated Precursors: If methylation is a final step, the corresponding N-H benzimidazolone may be present.
Q2: What are the ideal storage conditions for this compound? A2: To ensure long-term stability and prevent degradation, the compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q3: What solvents are recommended for dissolving this compound for analysis or purification? A3: For analytical purposes like HPLC or NMR, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and polar protic solvents like methanol are generally effective.[4] For purification via recrystallization, a solvent screening is crucial. Good starting points include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like dichloromethane/hexane or ethyl acetate/hexane. The ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.
Q4: Which analytical techniques are most effective for assessing final product purity? A4: A multi-pronged approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a gradient of water (often with 0.1% TFA or formic acid) and acetonitrile is a robust starting point for method development.[5]
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and column chromatography fractions.[3]
-
Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.
Section 2: Troubleshooting Guide for Purification
This guide provides solutions to specific problems encountered during the purification of this compound.
Problem 1: A persistent impurity is co-eluting with my product during column chromatography.
-
Probable Cause: The most likely culprit is a regioisomer (e.g., the 5-bromo or 7-bromo isomer) or a di-brominated by-product. These impurities often have nearly identical polarity to the desired product, making separation by standard silica gel chromatography challenging.[3]
-
Expert Insight & Solution: The key to separating closely related isomers is to exploit subtle differences in their interaction with the stationary and mobile phases.
-
Optimize Column Chromatography:
-
Shallow Gradient: Switch from a steep gradient or isocratic elution to a very shallow gradient. For example, if using an ethyl acetate/hexane system, run a gradient from 10% to 40% ethyl acetate over at least 20 column volumes. This increases the resolution between closely eluting spots.
-
Change Solvent System: The selectivity of the separation can be altered by changing the nature of the eluent. If an ethyl acetate/hexane system fails, try a dichloromethane/methanol system. The different hydrogen bonding capabilities of methanol can change the elution order.
-
-
Attempt Recrystallization: If chromatography fails, recrystallization is the preferred orthogonal method. Systematically screen solvents of different polarities (e.g., ethanol, acetone, toluene). If a single solvent doesn't work, try a two-solvent system (one in which the compound is soluble and one in which it is not). Dissolve the crude material in a minimal amount of the "good" solvent (hot) and slowly add the "poor" solvent until turbidity appears, then allow it to cool slowly.
-
Problem 2: Significant product loss is observed after purification.
-
Probable Cause: Product loss can occur at several stages. The compound may be too soluble in the recrystallization solvent, leading to high concentrations remaining in the mother liquor. Alternatively, the benzimidazolone moiety, which has both weakly acidic and basic sites, can interact strongly with the acidic silica gel, leading to irreversible adsorption or "streaking" and poor recovery from the column.
-
Expert Insight & Solution: A systematic approach to identifying and mitigating loss is required.
-
Recrystallization Optimization: Before committing the bulk of your material, perform small-scale solubility tests. The ideal solvent should require heating for dissolution. Always cool the crystallization mixture to 0–4 °C for several hours to maximize precipitation. Concentrate the mother liquor to see if a second crop of crystals can be obtained.
-
Chromatography Modification: To minimize interaction with silica gel, add a small amount of a competitive base to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your compound and improving recovery.
-
Aqueous Work-up Review: If your synthesis involves an aqueous work-up, ensure the pH is neutral before extraction. The compound may have some solubility in acidic or basic aqueous layers. Perform multiple extractions (e.g., 3x with ethyl acetate) and consider a back-extraction of the combined aqueous layers to recover any dissolved product.[3]
-
Problem 3: The product peak is tailing or broad in HPLC analysis.
-
Probable Cause: Peak tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase, often due to the presence of free silanol groups on the silica-based column packing. The nitrogen atoms in the benzimidazolone ring can interact with these acidic sites, leading to poor peak shape.
-
Expert Insight & Solution: The goal is to suppress this secondary interaction by modifying the mobile phase.
-
Mobile Phase Additives: The most effective solution is to add a modifier to the mobile phase to mask the silanol groups or protonate/deprotonate the analyte consistently.
-
For Acidic Conditions: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phase components. This will protonate the basic nitrogens on your compound, ensuring it elutes as a single ionic species with minimal silanol interaction.[5]
-
For Basic Conditions: While less common for this class of compounds, using a mobile phase buffered at a higher pH or containing a basic additive can also be effective, but may require a pH-stable column.
-
-
Check Sample Overload: Injecting too concentrated a sample can also lead to peak broadening and tailing. Try diluting your sample by a factor of 10 and re-injecting.
-
Section 3: Data Presentation & Visualization
Data Tables
Table 1: Common Impurities & Analytical Characteristics
| Impurity Name | Probable Origin | Typical HPLC Behavior | Mass Spec (m/z) Signature |
| 5-Bromo/7-Bromo Isomer | Non-selective bromination | Elutes very close to the 6-bromo product | Same as product (e.g., [M+H]⁺) |
| 6-Bromo-1H-benzo[...]one | Incomplete methylation | Typically more polar, shorter retention time | Lower than product by CH₂ group |
| 5,7-Dibromo-1-methyl... | Over-bromination | Less polar, longer retention time | Higher than product by Br-H |
| Uncyclized Urea Precursor | Incomplete cyclization | Significantly more polar, much shorter RT | Varies based on precursor |
Table 2: Recommended Starting Solvents for Purification
| Purification Method | Solvent System | Rationale & Comments |
| Column Chromatography | Ethyl Acetate / Hexanes | Good for general purpose separation of moderately polar compounds. Start with a 20% EtOAc gradient. |
| Dichloromethane / Methanol | Offers different selectivity. The methanol is a strong hydrogen bond donor. Good for more polar impurities. Start with 1-2% MeOH. | |
| Recrystallization | Ethanol or Isopropanol | Polar protic solvents. Good chance of providing temperature-dependent solubility. |
| Ethyl Acetate / Hexane | A two-solvent system. Dissolve in minimal hot EtOAc, add Hexane dropwise until cloudy, then cool. |
Visualizations
A logical workflow is critical for efficiently tackling purification challenges. The diagrams below outline a general purification strategy and a specific troubleshooting decision tree.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification and analysis issues.
Section 4: Experimental Protocols
These protocols provide detailed, actionable steps for the most common purification techniques.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for separating the target compound from less polar (e.g., di-bromo) and more polar (e.g., N-H precursor) impurities.
-
Preparation of the Column:
-
Select a glass column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent (e.g., DCM/Methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.
-
Carefully add the sample to the top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system (e.g., 10% EtOAc/Hexane).
-
Gradually increase the polarity of the eluent (e.g., increase to 20%, then 30% EtOAc). A shallow gradient is critical for separating close-running spots.
-
Collect fractions in test tubes and monitor the elution progress by TLC, spotting every few fractions.
-
-
Isolation:
-
Analyze the TLC plate to identify the fractions containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
-
Confirm purity by HPLC and structure by NMR.
-
Protocol 2: Purification by Recrystallization
This method is ideal when the crude product is relatively pure (>85%) or when chromatography fails to remove a specific impurity.
-
Solvent Selection (Small Scale):
-
Place a few milligrams of the crude product into several small test tubes.
-
Add ~0.5 mL of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well.
-
Heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the heated tubes to cool to room temperature, then place them in an ice bath. The solvent that produces a high yield of crystalline solid is your best choice.
-
-
Bulk Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.
-
If the solution is colored by insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to obtain the final, purified product.
-
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one | Molecular Staging [molecularstaging.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 7. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 8. This compound | 305790-48-1 | FMA79048 [biosynth.com]
- 9. Benzimidazolone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support center for the synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile scaffold.[1][2] We will delve into the mechanistic origins of these issues and provide field-proven troubleshooting strategies and optimized protocols to ensure high yield and purity.
PART 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis. The solutions are based on a mechanistic understanding of the reaction pathways.
Q1: After methylating 6-bromo-1H-benzo[d]imidazol-2(3H)-one, my NMR analysis shows two distinct but very similar product signals. What is this major impurity and how can I prevent its formation?
A1: This is the most common challenge and arises from a lack of regioselectivity during the N-methylation step.
-
Causality (The Ambident Nucleophile Problem): The starting material, 6-bromo-1H-benzo[d]imidazol-2(3H)-one, possesses two nucleophilic nitrogen atoms (N1 and N3). Deprotonation with a base generates an ambident anion, meaning it can be attacked by an electrophile (the methylating agent) at either nitrogen. This leads to a mixture of the desired 1-methyl isomer and the undesired 3-methyl isomer . These isomers often have very similar polarities, making them difficult to separate via standard column chromatography.
-
Troubleshooting & Resolution:
-
Solvent and Base Selection: While extensive optimization of the methylation conditions (testing various solvents, bases, and methylating agents) can sometimes favor one isomer, it rarely achieves perfect selectivity.
-
Recommended Solution (Regiocontrol by Design): The most robust and reliable solution is to alter the synthetic route to one that guarantees the correct regiochemistry from the outset. This involves methylating the aniline precursor before the cyclization step. This strategy, outlined in the recommended protocol below, ensures that only the desired N1-methylated product can be formed.
-
-
Visualization of the Side Reaction:
Caption: N1 vs. N3 methylation side reaction pathway.
Q2: My initial cyclization reaction using 4-bromo-1,2-phenylenediamine and a carbonylating agent (like triphosgene or CDI) is low-yielding and produces a high-molecular-weight byproduct. What is this byproduct?
A2: You are likely forming a symmetrical urea dimer.
-
Causality: This side reaction occurs when two molecules of the diamine precursor react with one molecule of the carbonylating agent. This is particularly common with highly reactive agents like phosgene or its solid equivalent, triphosgene.[3] Instead of an intramolecular cyclization to form the desired benzimidazolone, an intermolecular reaction occurs first, leading to a urea-linked dimer that is often insoluble and difficult to process.
-
Troubleshooting & Resolution:
-
Slow Addition/High Dilution: To favor the intramolecular reaction, the reaction should be run under high dilution, and the carbonylating agent should be added very slowly to a solution of the diamine. This keeps the concentration of the carbonylating agent low at all times, reducing the probability of intermolecular reactions.
-
Choice of Carbonylating Agent: Using a less reactive carbonylating agent can mitigate this issue.
-
Carbonyldiimidazole (CDI): CDI is a safer and often more manageable alternative to phosgene-based reagents.[4][5] While dimer formation is still possible, it is generally less pronounced.
-
Urea: Heating the diamine with urea is a classic method that avoids highly reactive intermediates.[6] However, this often requires high temperatures, which can lead to other degradation products.
-
-
-
Visualization of Symmetrical Urea Formation:
Caption: Desired vs. undesired reaction pathways.
Q3: In the regiocontrolled route, the reduction of 4-bromo-N-methyl-2-nitroaniline is incomplete or yields a product without bromine. What is causing this?
A3: This points to issues with the reductive cyclization step, specifically incomplete reduction or reductive dehalogenation.
-
Causality 1 (Incomplete Reduction): The conversion of a nitro group to an amine is a multi-electron process that proceeds through intermediates like nitroso and hydroxylamine species. If the reduction is not driven to completion, these intermediates will persist. They are incapable of the final cyclization step, leading to a complex mixture and low yield of the target diamine.[7][8]
-
Causality 2 (Reductive Dehalogenation): This is a well-known side reaction, particularly when using catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) and H₂ gas. The catalyst can cleave the carbon-bromine bond, replacing it with a hydrogen atom, leading to the formation of N-methyl-2-nitroaniline.
-
Troubleshooting & Resolution:
-
Confirm Complete Reduction: Before proceeding to the cyclization step, confirm the complete conversion of the nitro group to the amine using TLC or ¹H NMR. The disappearance of the starting material is crucial.
-
Avoid Harsh Reductive Methods: Instead of catalytic hydrogenation, use chemical reducing agents that are less prone to causing dehalogenation.
-
Iron powder (Fe) in acidic media (e.g., acetic acid or NH₄Cl): This is a classic, cost-effective, and reliable method for nitro group reduction that typically leaves aryl halides intact.
-
Tin(II) Chloride (SnCl₂): Another effective reagent for the selective reduction of nitro groups in the presence of sensitive functional groups.
-
-
PART 2: Frequently Asked Questions (FAQs)
| Question | Answer |
| Which synthetic route is superior for producing this compound with high purity? | The regiocontrolled route (pre-methylation of the aniline precursor followed by reduction and cyclization) is definitively superior. It completely avoids the formation of the N3-methyl isomer, which is the most challenging impurity to remove. While it involves more steps, the final purification is significantly simpler, leading to a higher overall yield of pure material. |
| How do I choose the right carbonylating agent for the cyclization step? | Your choice depends on a balance of reactivity, safety, and experimental convenience. See the table below for a comparison. |
| How can I purify the 1-methyl product from the 3-methyl isomer if I used the non-regioselective route? | Separation is challenging due to their similar properties. Meticulous column chromatography with a shallow solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) may be successful. Alternatively, fractional crystallization from a suitable solvent system could be attempted, but this is often inefficient. The best strategy remains preventing its formation in the first place. |
Comparison of Common Carbonylating Agents
| Agent | Typical Conditions | Advantages | Disadvantages & Side Reactions |
| Urea | Heat with diamine (130-180 °C)[6] | Low cost, readily available, safe. | High temperatures required, potential for thermal degradation, slow reaction times. |
| Triphosgene (BTC) | Room temp or mild heat, with base (e.g., Et₃N) in an inert solvent (e.g., THF, DCM)[3] | Highly reactive, high yields, fast reactions. | Highly toxic (in-situ phosgene formation) , moisture sensitive, high risk of symmetrical urea byproduct formation.[4] |
| Carbonyldiimidazole (CDI) | Room temp or mild heat in an inert solvent (e.g., THF, DMF)[5][9] | Safe solid, easy to handle, good yields, byproducts (imidazole, CO₂) are benign.[10] | More expensive than urea, moisture sensitive, can still form symmetrical urea byproducts if addition is not controlled. |
PART 3: Recommended Experimental Protocol (Regiocontrolled Route)
This protocol is designed to maximize yield and purity by controlling regioselectivity.
Visualization of the Recommended Workflow
Caption: Recommended regiocontrolled synthetic workflow.
Step 1: Synthesis of 4-Bromo-N-methyl-2-nitroaniline
-
To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 4-Bromo-2-nitroaniline (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add Iodomethane (CH₃I, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-N-methyl-2-nitroaniline.
Step 2: Synthesis of 4-Bromo-N¹-methylbenzene-1,2-diamine
-
To a solution of 4-Bromo-N-methyl-2-nitroaniline (1.0 eq.) in a mixture of Ethanol and Water (e.g., 4:1 v/v), add Ammonium Chloride (NH₄Cl, 5.0 eq.) and Iron powder (Fe, 5.0 eq.).
-
Heat the resulting suspension to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC. The reaction is typically accompanied by a color change from yellow to colorless.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude diamine, which is often used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude 4-Bromo-N¹-methylbenzene-1,2-diamine (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the diamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a solid.
References
-
A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. Available at: [Link]
-
Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. Available at: [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one | Epigenetic Therapeutic Targets. Active Motif. Available at: [Link]
- CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole. Google Patents.
-
Urea Formation - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Carbonyldiimidazole. Wikipedia. Available at: [Link]
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Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. Available at: [Link]
-
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. PubChem. Available at: [Link]
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Synthesis of 2-Amino Benzimidazoles using Urea Derivatives. ResearchGate. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
-
Synthesis of un‐symmetrical urea derivatives. Reaction condition:... ResearchGate. Available at: [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC - NIH. Available at: [Link]
-
6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Active Motif. Available at: [Link]
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6-Bromo-1-methyl-1H-benzo[d]imidazole. Amazon S3. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
-
4-Bromo-N-methyl-2-nitroaniline. PubChem. Available at: [Link]
-
Reductive Cyclization of Nitroarenes. ResearchGate. Available at: [Link]
-
Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
2-Bromo-4-nitroaniline. PMC - NIH. Available at: [Link]
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Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journals. Available at: [Link]
-
(PDF) Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. ResearchGate. Available at: [Link]
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stability issues with 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one in aqueous solution
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support and troubleshooting advice for researchers working with 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. The information herein is synthesized from established chemical principles and data on the broader benzimidazolone class of compounds to address the common challenges encountered when handling this molecule in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
Based on the general behavior of benzimidazole derivatives, the primary stability concerns in aqueous solutions are:
-
Hydrolysis: The benzimidazolone ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
-
Oxidation: The electron-rich heterocyclic ring may be prone to oxidation, which can be catalyzed by air (oxygen), metal ions, or light.[1][2][3][4]
-
Photodegradation: Many benzimidazole and brominated aromatic compounds are known to be photosensitive, degrading upon exposure to UV or even ambient light.[5][6]
-
Precipitation: Like many organic molecules, this compound has limited aqueous solubility. Precipitation can occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, leading to inaccurate concentrations and unreliable experimental results.[7][8]
Q2: What is the recommended method for preparing and storing stock solutions?
For long-term storage and reproducibility, it is crucial to follow best practices for solution preparation and storage.[9]
| Parameter | Recommendation | Rationale |
| Primary Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) | DMSO is a powerful solvent for a wide range of organic compounds and is compatible with many biological assays at low final concentrations.[9] Using an anhydrous grade minimizes water-initiated degradation during storage. |
| Stock Concentration | 10-20 mM (Verify solubility) | This provides a concentrated stock for serial dilutions while typically remaining below the solubility limit in DMSO. Always confirm solubility visually. |
| Storage (Solid) | Room temperature, in a dark place, under an inert atmosphere.[1] | Protects the solid compound from light and oxidative degradation. |
| Storage (DMSO Stock) | -20°C or -80°C in small, single-use aliquots. | Aliquoting prevents multiple freeze-thaw cycles which can lead to compound precipitation and degradation.[9][10] Low temperatures slow down chemical degradation. |
Q3: Is this compound sensitive to light?
Yes, photosensitivity is a significant concern. Benzimidazole derivatives often exhibit photosensitivity in solution.[5] Furthermore, the carbon-bromine bond on aromatic rings can be susceptible to photolytic cleavage.[6] It is imperative to protect solutions from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light during experiments.
Troubleshooting Guide: Aqueous Solution Stability
This section addresses specific problems you may encounter during your experiments.
Problem 1: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer.
Cause: This is a common issue for compounds with low aqueous solubility. When the high-concentration DMSO stock is introduced to the aqueous environment, the compound "crashes out" as the solvent polarity dramatically increases.[7][8]
Solution:
-
Optimize Dilution Protocol: Avoid single, large-volume dilutions. A serial dilution or intermediate dilution step is recommended. The key is to gradually lower the concentration of both the compound and DMSO.
-
Use Co-solvents: If compatible with your assay, consider including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous buffer to improve solubility.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding the compound's aqueous solubility limit. Try reducing the highest concentration used in your dose-response curve.[8]
-
Sonication and Warming: Gentle sonication or warming (to ~37°C) of the final solution can sometimes help dissolve small amounts of precipitate, but be cautious as heat can also accelerate degradation.[9]
Caption: Decision tree for troubleshooting common stability issues.
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-UV
This protocol provides a general method to quantify the stability of this compound in your aqueous buffer. High-Performance Liquid Chromatography (HPLC) is a standard technique for stability testing. [5][11][12]
-
Prepare the Test Solution: Prepare your compound in the final aqueous buffer at the highest concentration you plan to use in your experiments.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a UV detector. Use a suitable reverse-phase column (e.g., C18). The mobile phase will likely be a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Incubate Solution: Store the remaining test solution under the exact conditions of your experiment (e.g., 37°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot and record the chromatogram.
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to T=0. A loss of >10% is generally considered significant.
-
Caption: Plausible (hypothetical) degradation pathways.
References
- De Luca, M., et al. (2016). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 64(10), 1489-1495.
- Chen, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6038.
- Li, D., & Ollevier, T. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters, 21(10), 3572–3575.
-
EDP Sciences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Wang, L., et al. (2022). Construction of Benzimidazolone Derivatives via Aryl Iodide Catalyzed Intramolecular Oxidative C–H Amination. The Journal of Organic Chemistry, 87(5), 3628–3637.
-
ResearchGate. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air | Request PDF. [Link]
-
PubMed. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]
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International Journal of Trend in Scientific Research and Development. Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. [Link]
- Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Taylor, R. B. (1995). Analytical issues in the chemical stability testing of drugs in solution.
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
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National Institutes of Health. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. [Link]
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ResearchGate. Effect of pH on the concentration of the species present in an aqueous.... [Link]
-
ResearchGate. Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
-
International Journal of Research in Advent Technology. Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
PubMed. Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions. [Link]
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Technical Support Center: A Researcher's Guide to 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support resource for 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their cell-based assays. Public scientific literature primarily identifies this compound as a versatile small molecule scaffold and a key intermediate in the synthesis of more complex molecules, rather than a well-characterized inhibitor with a defined biological target.[1][2][3][4]
Therefore, this guide approaches the topic from a foundational perspective: how to systematically characterize the effects of a novel benzimidazole-based compound in your biological system and troubleshoot the common issues that arise during this process. We will proceed with the understanding that you are likely at the forefront of investigating its potential biological activities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge and preliminary considerations for working with this compound.
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties is the first step in experimental design. Key data, compiled from various suppliers, is summarized below.
| Property | Value | Source |
| CAS Number | 305790-48-1 | [5] |
| Molecular Formula | C₈H₇BrN₂O | [6] |
| Molecular Weight | 227.06 g/mol | [6] |
| Physical Form | Solid | [5] |
| Storage | Keep in a dark place, inert atmosphere, room temperature. | [5] |
Q2: How should I prepare stock solutions? I'm concerned about solubility.
A2: Poor aqueous solubility is a very common reason for the apparent inactivity or high variability of small molecule inhibitors.[7] We recommend preparing a high-concentration stock solution, typically 10-20 mM, in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[7] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q3: What is the first experiment I should run with this compound?
A3: Before testing for any specific biological function, you must first determine the compound's cytotoxic threshold in your specific cell line(s). This is crucial to distinguish between a targeted anti-proliferative effect and non-specific toxicity.[8] A dose-response cell viability assay (e.g., MTT, MTS, or Resazurin-based assays) across a wide concentration range (e.g., 1 nM to 100 µM) is the standard starting point.[7]
Q4: My benzimidazole-based compound shows no effect. Does this mean it's inactive?
A4: Not necessarily. A lack of observable effect can stem from multiple factors beyond the compound's intrinsic activity.[7] These can be broadly categorized as:
-
Compound-Related Issues: Degradation due to improper storage, poor solubility in the assay medium, or insufficient cellular permeability.
-
Experimental System Issues: The target protein may not be expressed in your chosen cell line, or the pathway you are measuring may not be active under your specific culture conditions.
-
Assay-Related Issues: The incubation time may be too short to observe a phenotypic change, or the assay endpoint may not be sensitive enough to detect the compound's effect.
Part 2: Troubleshooting Guide
This section provides structured guidance for common problems encountered during cell-based assays.
Issue 1: High Variability and Inconsistent IC50 Values Between Experiments
Inconsistent results are a frequent challenge in preclinical research.[8] The workflow below will help you systematically diagnose the source of the variability.
}
Caption: General troubleshooting workflow for inconsistent assay results.-
Causality Insight: Continuous passaging of cell lines can lead to genetic drift, altering their proteomic landscape and, consequently, their sensitivity to chemical perturbations.[8] Likewise, cell density affects growth rates and nutrient availability, which can significantly impact a compound's apparent potency.[9]
Issue 2: Observed Effect May Be an Off-Target Phenotype
This is a critical concern in drug development. Since the specific target of this compound is not well-established, confirming that an observed phenotype is due to a specific molecular interaction is paramount. Related benzimidazole structures have been shown to act as multi-kinase inhibitors, suggesting a potential for broad activity.[10][11]
-
Recommended Actions:
-
Use a Structurally Different Control: If you hypothesize a target (e.g., a specific kinase), test a known, structurally unrelated inhibitor for that same target. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[8]
-
Perform a Rescue Experiment: If possible, overexpressing the putative target protein should "rescue" the cells from the compound's effect, titrating out the inhibitor.
-
Counter-Screening: Test the compound in a cell line that does not express the hypothesized target. The absence of a phenotype in this negative control cell line provides strong evidence for on-target activity.
-
}
Caption: Conceptual diagram of on-target vs. off-target effects.Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your investigations.
Protocol 1: Solubility Assessment in Cell Culture Medium
Objective: To visually determine the approximate solubility limit of the compound under assay conditions.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a clear microcentrifuge tube, add 1 mL of your complete cell culture medium (including serum).
-
Add the appropriate volume of the 10 mM stock solution to achieve the highest concentration you plan to test (e.g., for 100 µM, add 10 µL of the 10 mM stock).
-
Vortex the solution gently.
-
Incubate the tube under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂) for 1-2 hours.[7]
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. If precipitate is observed, the compound is not soluble at that concentration, and all functional assays should be conducted at concentrations below this limit.
Protocol 2: Dose-Response Cytotoxicity Assay using Resazurin
Objective: To determine the concentration range that is non-toxic and identify the GI50 (concentration for 50% growth inhibition).
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Perform a serial dilution of the compound from your DMSO stock. A common scheme is a 10-point, 3-fold dilution series starting from 100 µM. Remember to include a "vehicle only" control containing the highest concentration of DMSO used in the dilutions (typically <0.5%).[8]
-
Treatment: Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours).[7]
-
Resazurin Addition: Add Resazurin solution to each well according to the manufacturer's protocol and incubate for 1-4 hours, until a color change is apparent.
-
Measurement: Measure the fluorescence (typically Ex/Em ~560/590 nm) using a microplate reader.
-
Data Analysis: Normalize the fluorescence values to the vehicle control wells and plot the percent viability against the log of the compound concentration to determine the GI50 value.
References
-
Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(15), 5894. Available at: [Link]
-
Fallahi-Sichani, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. St. Jude Children's Research Hospital. Available at: [Link]
-
Epigenetic Targets. (n.d.). 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]
-
Amazon S3. (n.d.). 6-Bromo-1-methyl-1H-benzo[d]imidazole. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
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- 3. 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. This compound | 305790-48-1 [sigmaaldrich.com]
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- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 1-methyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support center for the bromination of 1-methyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Introduction to the Bromination of 1-methyl-1H-benzo[d]imidazol-2(3H)-one
The bromination of 1-methyl-1H-benzo[d]imidazol-2(3H)-one is a key electrophilic aromatic substitution reaction. The benzimidazolone core is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The methyl group at the N1 position and the carbonyl group at the C2 position influence the electron density distribution and, consequently, the regioselectivity of the bromination. Understanding these electronic effects is crucial for predicting and controlling the reaction outcome.
The primary product of monobromination is typically 5-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. The electron-donating nature of the nitrogen atom and the ortho-, para-directing effect of the amide group favor substitution at the C5 and C7 positions of the benzene ring. Steric hindrance from the imidazole ring can influence the preference for the C5 position.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the planning and execution of this bromination reaction.
Q1: What is the expected major product from the bromination of 1-methyl-1H-benzo[d]imidazol-2(3H)-one?
The major product is anticipated to be the result of electrophilic aromatic substitution on the benzene ring. The imidazole ring and the methyl group direct bromination to the 5 and 7 positions.[1] The precise regioselectivity can be influenced by the specific reaction conditions employed.[1]
Q2: What are the common side reactions to be aware of?
Several side reactions can lead to a mixture of products and reduce the yield of the desired compound. These include:
-
Polybromination: The introduction of more than one bromine atom onto the benzimidazole ring is a common issue, particularly with an excess of the brominating agent or under harsh reaction conditions.[1]
-
N-Bromination: Although less common for aromatic C-H bromination, substitution on the nitrogen atom of the imidazole ring can occur if the reaction conditions are not carefully controlled.[1]
-
Benzylic Bromination: If using N-bromosuccinimide (NBS) with a radical initiator, bromination of the methyl group can occur, leading to the formation of 1-(bromomethyl)-1H-benzo[d]imidazol-2(3H)-one.[1][2]
Q3: How can I control the regioselectivity of the bromination?
Controlling regioselectivity is critical for achieving a high yield of the desired isomer. Key factors include:
-
Brominating Agent: Milder brominating agents like N-bromosuccinimide (NBS) often provide better control compared to elemental bromine (Br₂).[1][3]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Protic solvents like acetic acid can favor C-bromination by protonating the imidazole nitrogen, deactivating it towards electrophilic attack.[1] Non-polar solvents may favor N-bromination.
-
Temperature: Lowering the reaction temperature generally increases selectivity and reduces the formation of side products.
Q4: What are some recommended starting conditions for this reaction?
A good starting point is to use a slight excess (1.05-1.1 equivalents) of N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid at room temperature. The reaction progress should be carefully monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This troubleshooting guide provides a structured approach to identifying and resolving common issues.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently active brominating agent. 2. Low reaction temperature. 3. Deactivated starting material (e.g., protonated). | 1. Use a fresh batch of the brominating agent. Consider a more reactive agent if necessary (e.g., Br₂), but with caution due to lower selectivity. 2. Gradually increase the reaction temperature while monitoring for side product formation.[1] 3. If using a strong acid, consider a less acidic medium or the addition of a base to free the neutral starting material. |
| Formation of Multiple Products (Polybromination) | 1. Excess of brominating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or only a slight excess of the brominating agent.[1] Consider slow, portion-wise addition. 2. Perform the reaction at a lower temperature.[1] 3. Monitor the reaction closely by TLC or HPLC and quench it once the desired product is maximized.[1] |
| Presence of N-brominated Product | 1. Reaction conditions favoring N-bromination (e.g., non-polar solvents, absence of an acid catalyst). | 1. Use a protic solvent like acetic acid to favor C-bromination.[1] The protonation of the imidazole nitrogen deactivates it towards electrophilic attack.[1] |
| Presence of Benzylic Bromination Product | 1. Use of NBS with a radical initiator (e.g., AIBN, benzoyl peroxide) or exposure to UV light. | 1. If benzylic bromination is undesired, perform the reaction in the dark and avoid radical initiators.[1] Utilize an ionic bromination method (e.g., Br₂ in acetic acid or NBS in a polar, protic solvent).[1] |
| Difficult Purification | 1. Similar polarity of the desired product and byproducts. 2. Presence of unreacted starting material. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. Employ different column chromatography conditions (e.g., gradient elution, different solvent systems). 3. Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Here are two detailed, step-by-step methodologies for the bromination of 1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is a general method for the bromination of benzimidazole derivatives on the aromatic ring.[1]
-
Dissolve 1-methyl-1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the precipitate, wash it with water, and dry it.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is often preferred for a more controlled bromination.[1]
-
Dissolve 1-methyl-1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution in portions.
-
Stir the reaction at room temperature, and monitor by TLC.
-
After the reaction is complete, filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Optimization Workflow
To effectively optimize the reaction conditions, a systematic approach is necessary. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for optimizing the bromination of 1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Mechanistic Considerations
The bromination of 1-methyl-1H-benzo[d]imidazol-2(3H)-one proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) generates the electrophilic bromine species (Br⁺ or a polarized Br-Br bond).
-
Nucleophilic Attack: The electron-rich aromatic ring of the benzimidazolone attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.
The regioselectivity is determined by the stability of the intermediate sigma complex. The electron-donating effect of the amide nitrogen and the methyl group stabilizes the positive charge more effectively when the bromine adds to the C5 or C7 position.
Caption: Simplified mechanism of electrophilic bromination.
Conclusion
The successful bromination of 1-methyl-1H-benzo[d]imidazol-2(3H)-one hinges on a thorough understanding of the reaction mechanism and careful control of the reaction parameters. By systematically screening reagents and solvents, and optimizing stoichiometry, temperature, and reaction time, researchers can achieve high yields of the desired product with excellent purity. This guide provides a comprehensive resource to navigate the challenges of this synthesis and serves as a valuable tool for drug development professionals and synthetic chemists.
References
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Joshi, G., & Adimurthy, S. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 50(21), 11843-11848. [Link]
-
Vis, M., et al. (2018). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem, 13(18), 1895-1906. [Link]
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Joshi, G., & Adimurthy, S. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Semantic Scholar. Retrieved from [Link]
-
Maji, M., et al. (2018). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science, 9(33), 6845-6850. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]
-
Wang, Y., et al. (2019). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. Molecules, 24(18), 3345. [Link]
-
Li, W., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(10), 1353. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Vis, M., et al. (2018). Optimization of N-piperidinyl-benzimidazolone derivatives as potent and selective inhibitors of 8-Oxo Guanine DNA Glycosylase. ChemRxiv. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Retrieved from [Link]
-
Zhang, Z., et al. (2015). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4][5]imidazo[1,2-d][4][6][7]triazine Derivatives. Molecules, 20(4), 6045-6057. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3066. [Link]
-
ResearchGate. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 1H-Benzo[4][5]imidazo[1,2-c][6][8]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 14(4), 1344-1351. [Link]
-
Beilstein Journals. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 301-307. [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Retrieved from [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Retrieved from [Link]
-
Arkat USA. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]
-
Pearson. (n.d.). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-1-methyl-1h-benzo[d]imidazol-2(3h)-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-(5-bromo-2-pyridinyl)-1H-benzimidazol-2-one. Retrieved from [Link]
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- 8. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. As a benzimidazolone derivative, this compound is a valuable scaffold in organic synthesis but often exhibits poor aqueous solubility, a common characteristic for this chemical class that can impede progress in biological assays and formulation development.[1][2] This document provides a structured approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in my standard aqueous buffer? A1: The benzimidazolone core is predominantly hydrophobic. The planar ring system and the bromo-substituent contribute to a molecular structure that is not readily solvated by water molecules. Overcoming this requires strategies that either decrease the polarity of the solvent system or modify the compound to increase its interaction with water.
Q2: What is the recommended starting solvent for preparing a high-concentration stock solution? A2: For initial stock preparation, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the industry standard.[3] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic materials, including many otherwise insoluble compounds.[4]
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening? A3: This phenomenon is known as "solvent shock" or "precipitation upon dilution." When a small volume of a highly concentrated organic stock solution is rapidly introduced into a large volume of an aqueous buffer (an anti-solvent), the compound cannot find a stable solvation state and crashes out of the solution. This can be mitigated by optimizing your dilution strategy.[3]
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay? A4: While cell-line dependent, a general guideline is to keep the final concentration of DMSO below 0.5% (v/v) to minimize cellular toxicity and off-target effects.[3] It is imperative to include a "vehicle control" in your experiments—an identical assay well treated with the same final concentration of DMSO (or other solubilizing agents) without the compound—to differentiate between the effects of the compound and the solvent.
Q5: Can I gently heat the solution or use sonication to aid dissolution? A5: Yes, gentle warming (e.g., to 37°C) or brief sonication can increase the rate of dissolution by providing the necessary activation energy. However, exercise caution. Prolonged exposure to heat can potentially degrade the compound. It is advisable to perform a preliminary stability test (e.g., using HPLC) to ensure the compound remains intact under the conditions used.
In-Depth Troubleshooting and Solubilization Workflow
If basic methods are insufficient, a systematic approach is required. The following workflow progresses from the simplest to more advanced techniques.
Caption: Decision workflow for enhancing compound solubility.
Step 1: Optimizing Stock Solution and Dilution Technique
The causality behind this step is to minimize the abrupt change in solvent environment. A gradual transition allows the compound to remain solvated.
Detailed Protocol: Serial Dilution Method
-
Prepare Primary Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Create Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, perform an intermediate dilution. For example, dilute the primary stock 1:10 in an intermediate solvent like ethanol or polyethylene glycol (PEG), which is miscible with both DMSO and water.[3]
-
Final Dilution: Add the intermediate dilution dropwise to the final aqueous buffer while vortexing or stirring gently. This graded reduction in organic solvent concentration prevents the compound from precipitating.
-
Verification: Visually inspect the final solution for any signs of precipitation (Tyndall effect, cloudiness). If possible, centrifuge a sample and analyze the supernatant by HPLC or UV-Vis spectroscopy to confirm the concentration.
Step 2: Employing Co-Solvent Systems
The principle here is that adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer reduces the overall polarity of the solvent system, making it more favorable for a hydrophobic compound.[5]
| Co-Solvent | Typical Starting Concentration (v/v) in Final Buffer | Mechanism of Action | Key Considerations |
| DMSO | 0.5% - 2% | Reduces solvent polarity.[5] | Potential for cell toxicity above 0.5%.[3] Must include vehicle controls. |
| Ethanol | 1% - 5% | Disrupts the hydrogen bonding network of water.[5] | Can be toxic to cells at higher concentrations. Potential for evaporation. |
| Polyethylene Glycol (PEG 300/400) | 1% - 10% | Reduces solvent polarity and can form soluble complexes. | Generally low toxicity but can increase solution viscosity. |
| Propylene Glycol | 1% - 10% | Similar to PEG 400. | Low toxicity, commonly used in pharmaceutical formulations. |
Experimental Approach: Prepare your final assay buffer containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% of the chosen co-solvent). Then, add your compound stock to each and determine the maximum achievable solubility.
Step 3: pH Modification
This chemical modification strategy is highly effective for compounds with ionizable functional groups.[6][7] The benzimidazolone structure contains acidic and basic centers. Altering the pH of the buffer can protonate or deprotonate these sites, forming an in situ salt which is often significantly more water-soluble.[3]
Detailed Protocol: pH-Solubility Profile Assessment
-
Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
-
Add Excess Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. Ensure undissolved solid remains.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate and Quantify: After equilibration, filter or centrifuge the samples to remove undissolved solid.
-
Analyze: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Plot and Determine: Plot solubility (e.g., in µg/mL) versus pH. This profile will reveal the optimal pH for maximizing solubility.
-
Assay Compatibility Check: Ensure the optimal pH for solubility is compatible with the stability and function of your biological assay components (e.g., proteins, cells).
Step 4: Utilizing Solubilizing Excipients
If the above methods are insufficient or incompatible with your experimental system, advanced formulation techniques using solubilizing excipients can be employed.
A. Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has significantly improved aqueous solubility.[8][9] This is a widely used technique for many benzimidazole drugs.[3][10]
Detailed Protocol: Phase-Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations (e.g., 0, 2, 5, 10, 15 mM) of a selected cyclodextrin (Hydroxypropyl-β-cyclodextrin, or HPβCD, is a common starting point due to its high solubility and low toxicity) in your desired buffer.[3]
-
Add Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution.
-
Equilibrate: Agitate the sealed vials at a constant temperature for 48-72 hours to reach equilibrium.
-
Filter and Analyze: Filter the samples (using a filter compatible with cyclodextrins, e.g., PTFE) and analyze the supernatant for compound concentration via HPLC.
-
Construct Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot provides information about the stoichiometry and stability of the complex, guiding the selection of the optimal cyclodextrin concentration for your experiments.
B. Use of Surfactants Surfactants, above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can sequester insoluble compounds, effectively increasing their apparent solubility in the bulk solution.[7]
Recommended Approach:
-
Select a Surfactant: For biological systems, non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Poloxamer 188 are preferred due to their lower toxicity.[7]
-
Determine Solubility: Prepare solutions of the surfactant in your buffer at concentrations above its known CMC.
-
Test Solubility: Add your compound and measure the increase in solubility, similar to the protocols described above.
-
Control for Assay Interference: Surfactants can interfere with certain biological assays (e.g., by denaturing proteins or disrupting cell membranes). Always run appropriate vehicle controls and validate that the surfactant at the working concentration does not impact your assay's performance.
Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Potential Disadvantages & Mitigation |
| Optimized Dilution | Avoids "solvent shock" by gradual solvent change. | Simple, requires no additional reagents. | May not be sufficient for very high target concentrations. |
| Co-solvents | Reduces solvent polarity, making it more favorable for the solute.[5] | Easy to implement, effective for moderate solubility increases. | Potential for solvent toxicity in biological assays. Mitigation: Keep concentration low (<0.5% for DMSO) and always use vehicle controls.[3] |
| pH Adjustment | Forms a more soluble ionized salt in situ.[3][6] | Can produce dramatic increases in solubility. | May alter compound activity or assay performance. Mitigation: Validate assay performance at the selected pH. |
| Cyclodextrins | Forms a host-guest inclusion complex with a soluble exterior.[8] | Significant solubility enhancement, low toxicity (especially HPβCD).[3] | Can be a more complex formulation. Mitigation: Perform a phase-solubility study to optimize. |
| Surfactants | Sequesters compound in the hydrophobic core of micelles.[7] | High solubilizing capacity. | Potential for assay interference. Mitigation: Choose non-ionic surfactants and validate assay with vehicle controls. |
By systematically applying these troubleshooting steps, researchers can effectively overcome the solubility challenges presented by this compound, enabling its successful application in a wide range of scientific experiments.
References
-
Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(9), 1145-1151. Available at: [Link]
-
Kumar, S., & Singh, P. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(5), 65-72. Available at: [Link]
-
Fauzi, F. I., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 11(2), 123-131. Available at: [Link]
-
Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 8(5), 1946-1955. Available at: [Link]
-
Patel, P., & Patel, M. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(2), 6023-6034. Available at: [Link]
-
Guerini, E., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 42(10), 4699-4711. Available at: [Link]
-
Garcia, A., et al. (2020). Technological Strategies to Increase Solubility of Albendazole: A Review about Inclusion Complexes and Solid Dispersions. Journal of Pharmaceutical Innovation, 15, 1-13. Available at: [Link]
-
Dahima, R. (2016). Comparative study of different approaches used for solubility enhancement of poorly water soluble drugs. World Journal of Pharmaceutical Research, 4(4), 1-10. Available at: [Link]
-
Daniel-Mwambete, K., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Pharmaceutical Sciences, 47(2), 345-351. Available at: [Link]
-
Lanusse, C. E., et al. (1993). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Journal of Veterinary Pharmacology and Therapeutics, 16(2), 183-193. Available at: [Link]
-
Bundgaard, H., & Nielsen, N. M. (1988). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 43(1-2), 101-110. Available at: [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. internationaljournal.org.in [internationaljournal.org.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
preventing degradation of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one during storage
Welcome to the dedicated support center for 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile scaffold during storage. Here, we address common questions and troubleshooting scenarios based on the chemical properties of benzimidazolone derivatives and halogenated organic compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature in a dark place under an inert atmosphere.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated area.[2][3]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential acceleration of degradation pathways that can occur at elevated temperatures. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Minimizes the risk of oxidative degradation. |
| Light | Amber vial or dark location | Protects the compound from photolytic degradation, a common issue for halogenated aromatics. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the benzimidazolone ring. |
| Ventilation | Well-ventilated storage area | Ensures safe storage and dissipation of any potential off-gassing.[4] |
Q2: What are the primary chemical incompatibilities for this compound?
Based on the chemistry of the benzimidazole core and the halogenated nature of the molecule, it is crucial to avoid storage with the following:
-
Strong Oxidizing Agents: Substances like peroxides, nitrates, or perchlorates can react with the benzimidazole ring system, leading to unwanted oxidation.[5][6]
-
Strong Acids and Bases: Aggressive pH conditions can catalyze the hydrolysis of the cyclic urea (imidazolone) moiety.
-
Reactive Metals: Some halogenated compounds can react violently with active metals.[7]
Q3: I've noticed a change in the color of my sample. What could be the cause?
A color change (e.g., from off-white to yellowish or brown) is often an indicator of degradation. This could be due to:
-
Photodegradation: Exposure to UV or ambient light can cause the cleavage of the carbon-bromine bond, potentially leading to colored impurities.
-
Oxidation: Reaction with atmospheric oxygen, possibly accelerated by light or trace metal contaminants, can form colored byproducts.
-
Hydrolysis: While often not producing colored products initially, significant hydrolysis could lead to downstream reactions that do.
If you observe a color change, it is highly recommended to perform a purity analysis before use.
Q4: How can I check the purity of my stored this compound?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for assessing the purity of benzimidazole derivatives.[8] A reverse-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile is a common starting point for method development.[8] Detection via a UV detector is typically effective.[8]
Other orthogonal methods like Quantitative Nuclear Magnetic Resonance (qNMR) can provide a direct measure of purity against a certified standard.[8]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Purity decrease detected by HPLC after several months of storage.
-
Potential Cause A: Oxidative Degradation
-
Why it happens: The electron-rich benzimidazole ring system can be susceptible to oxidation, especially if not stored under an inert atmosphere. This process can be catalyzed by trace metal impurities.
-
Troubleshooting Steps:
-
Ensure the container is properly sealed and was flushed with an inert gas (argon or nitrogen) before storage.
-
For future storage, consider subdividing the material into smaller, single-use vials to minimize repeated exposure to air.
-
Store away from any potential sources of metal contamination.
-
-
-
Potential Cause B: Hydrolytic Degradation
-
Why it happens: The cyclic urea (imidazolone) ring is an amide and can undergo hydrolysis, particularly in the presence of moisture and trace acidic or basic impurities. This would lead to ring-opening.
-
Troubleshooting Steps:
-
Always store the compound in a desiccator or a dry cabinet.
-
Use a tightly sealed container with a high-quality cap liner (e.g., PTFE).
-
If the compound has been exposed to humid conditions, consider drying it under a vacuum before long-term storage.
-
-
-
Potential Cause C: Photolytic Cleavage
-
Why it happens: The Carbon-Bromine bond on the aromatic ring is susceptible to cleavage upon exposure to light, particularly UV light. This can generate radical species that lead to a variety of degradation products.
-
Troubleshooting Steps:
-
Store the compound in an amber glass vial to block UV light.
-
Keep the vial in a dark cabinet or drawer when not in use.[1]
-
Avoid leaving the compound on the benchtop under direct laboratory lighting for extended periods.
-
-
Diagram: Potential Degradation Pathways
The following diagram illustrates the primary hypothetical degradation pathways for this compound.
References
- 1. This compound | 305790-48-1 [sigmaaldrich.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Benzimidazole | 51-17-2 [chemicalbook.com]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. towson.edu [towson.edu]
- 8. benchchem.com [benchchem.com]
strategies to reduce by-product formation in benzimidazolone synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzimidazolone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address the issues you may encounter in the lab.
Troubleshooting Guide: Isolating the Issue
When experiments deviate from the expected outcome, a systematic approach is crucial. The following section addresses specific problems you might observe during the synthesis of benzimidazolones, particularly when starting from o-phenylenediamines.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted o-phenylenediamine. What's happening?
This is a classic issue of incomplete conversion. The root cause is often insufficient activation of the carbonyl source or suboptimal reaction conditions.
Causality and Recommended Actions:
-
Insufficient Temperature: Many traditional methods, especially those using urea or carboxylic acids, require high temperatures (often >150°C) to drive the cyclization and dehydration steps.[1][2] If the temperature is too low, the reaction may stall.
-
Action: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to different by-products (see Q2).
-
-
Ineffective Catalyst: For syntheses with aldehydes or carboxylic acids, a catalyst is often essential to achieve good yields under reasonable conditions.[3][4] Without one, reaction times can be very long and conversions low.[3]
-
Action: Introduce a suitable catalyst. For condensations with aldehydes, options range from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids like Erbium(III) triflate (Er(OTf)₃).[3] For carboxylic acids, strong acids like polyphosphoric acid (PPA) are often used as both catalyst and dehydrating agent.[5]
-
-
Poor Reagent Reactivity: The carbonyl source itself might not be reactive enough under your current conditions.
-
Action: Consider a more reactive carbonylating agent. For instance, 1,1'-Carbonyldiimidazole (CDI) is an excellent alternative to urea as it promotes cyclocarbonylation under milder conditions, often leading to higher purity and yield.[6]
-
Q2: I'm seeing a significant, insoluble white by-product when using urea at high temperatures. What is it and how do I prevent it?
This is a very common problem when using urea as the carbonyl source at elevated temperatures. The by-product is almost certainly biuret , which forms from the self-condensation of two urea molecules with the elimination of ammonia.
Mechanism & Prevention:
-
Mechanism: At temperatures above its melting point, urea can decompose to form isocyanic acid and ammonia. The isocyanic acid can then react with another molecule of urea to form biuret. This sublimation and subsequent clogging of apparatus is a known issue.[2]
-
Prevention Strategies:
-
Stoichiometry Control: Use a precise molar ratio of urea to o-phenylenediamine, typically between 1:1 and 1.3:1 (urea:diamine).[2] Excess urea significantly promotes biuret formation.
-
Solvent Choice: Performing the reaction in a high-boiling, water-immiscible organic solvent (e.g., dichlorobenzene, 4-nitrotoluene) can suppress biuret formation and facilitate a cleaner reaction compared to aqueous or water-miscible solvent systems.[2][7]
-
Alternative Reagents: The most effective solution is to switch to a carbonyl source that does not require such high temperatures, such as CDI.[6]
-
Q3: My LC-MS shows a peak with a mass corresponding to the di-acylated intermediate, but not the final benzimidazolone. How do I promote cyclization?
This indicates that the initial N-acylation or N-carbamoylation of the o-phenylenediamine has occurred, but the final intramolecular cyclization and dehydration step is failing.
Causality and Recommended Actions:
-
Insufficient Dehydration: The final ring-closing step involves the elimination of a molecule of water (or another small molecule). If this is not efficiently removed, the equilibrium may not favor the cyclized product.
-
Action: If using a method with carboxylic acids, ensure a strong dehydrating agent like PPA is present.[5] For other methods, ensure the temperature is high enough to drive off water. In some setups, a Dean-Stark trap can be effective.
-
-
Catalyst Inactivity: The catalyst may be facilitating the initial condensation but not the cyclization.
-
Action: Switch to a catalyst known to promote the entire cascade. Strong Brønsted acids are particularly effective at catalyzing both the condensation and the subsequent dehydration.[1]
-
Q4: I am trying to synthesize a 1-substituted benzimidazolone, but I'm getting a mixture of 1-substituted and 1,3-disubstituted products. How can I improve selectivity?
Controlling selectivity between mono- and di-substitution on the benzimidazolone nitrogens is a common challenge.
Control Strategies:
-
Protecting Groups: If your synthesis allows, you can protect one of the amine functionalities on the o-phenylenediamine starting material, run the cyclization, and then deprotect. This adds steps but provides excellent control.
-
Careful Stoichiometry and Order of Addition: When adding an alkylating or arylating agent to the pre-formed benzimidazolone, use precisely one equivalent of the electrophile. Adding the benzimidazolone solution dropwise to the electrophile/base mixture (inverse addition) can sometimes minimize over-alkylation by keeping the concentration of the nucleophile low.
-
Choice of Base and Solvent: The choice of base can influence the selectivity. A bulky, non-nucleophilic base might favor mono-alkylation. The solvent can also play a role in modulating the reactivity of the N-anion intermediate.
Workflow for Troubleshooting By-product Formation
The following diagram outlines a logical workflow for diagnosing and resolving issues with by-product formation during your synthesis.
Caption: A systematic workflow for troubleshooting by-product formation.
Frequently Asked Questions (FAQs)
Q5: What are the most common synthetic routes to benzimidazolones, and what are their typical by-products?
Several reliable methods exist, each with its own advantages and potential pitfalls. The choice often depends on the available starting materials, scale, and tolerance for harsh conditions.
| Method | Carbonyl Source | Typical Conditions | Common By-products | References |
| Urea Fusion | Urea | High Temp (>150°C), neat or in high-boiling solvent | Biuret, unreacted starting materials, thermal decomposition products | [2] |
| CDI Cyclization | 1,1'-Carbonyldiimidazole (CDI) | Milder Temp (Reflux in THF/PEG), often under flow | Imidazole, unreacted intermediates (if incomplete) | [6] |
| Hofmann/Lossen Rearrangement | From Anthranilamides or Hydroxamic acids | Oxidation (e.g., PIDA) or activation (Ph₃P/I₂) | By-products from incomplete rearrangement | [8] |
| Palladium Catalysis | Monosubstituted Ureas + 1,2-Dihaloaromatics | Pd catalyst, base | Homocoupling of aryl halides, incomplete cyclization | [8] |
| Phosgene Equivalents | Phosgene, Triphosgene, etc. | Base, low temperature | Highly Toxic Reagents , over-reaction products | N/A |
Q6: How does solvent selection impact by-product formation?
The solvent is not merely a medium for the reaction; it is an active participant that influences solubility, reactivity, and reaction pathways.
-
Polar vs. Non-polar: In the synthesis of 2-arylbenzimidazoles (a related class), polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[3] For the urea-based synthesis of benzimidazolones, however, water-immiscible solvents like dichlorobenzene are preferred to suppress water-related side reactions and the formation of biuret.[2]
-
Green Solvents: Modern approaches are increasingly using "green" solvents like water or ethanol, or even solvent-free conditions, often coupled with microwave irradiation or specialized catalysts.[9][10] These methods can reduce waste and sometimes offer improved selectivity.[9]
Q7: What is the best general-purpose method for purifying crude benzimidazolone?
For most benzimidazolone products, which are often crystalline solids, recrystallization is the most effective and scalable purification technique.
General Protocol for Recrystallization:
-
Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the benzimidazolone poorly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures. Common solvents include ethanol, water, or ethyl acetate/hexane mixtures.
-
Dissolution: In a flask, add the minimum amount of boiling solvent to your crude product until it is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (Norite) and boil for a few minutes.[11]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.[11] This step is critical to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[12]
If recrystallization fails to remove a persistent impurity, column chromatography is the next logical step, though it is less scalable.[13][14]
Q8: Can you illustrate a key reaction mechanism and a competing side reaction?
Certainly. The reaction of o-phenylenediamine with urea is a good example. The desired pathway leads to the benzimidazolone, while a competing pathway for urea leads to the unwanted by-product, biuret.
Caption: Desired vs. side reaction pathway in urea-based synthesis.
References
- Pugliese, A., et al. (2020). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. PubMed Central.
- Mamedov, V. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of 2‐(5‐(4‐chlorophenyl)furan‐2‐yl)‐1H‐benzo[d]imidazolea,b. ResearchGate.
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazolones. Organic Chemistry Portal.
- PMC - NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- PMC - NIH. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH.
- PMC - NIH. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC - NIH.
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives. Google Patents.
- MIDDE SRIDHAR CHEMISTRY. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal.
- ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie.
- ResearchGate. (n.d.). Strategies for the synthesis of benzimidazoles. ResearchGate.
- Organic Syntheses. (n.d.). Benzimidazole. Organic Syntheses.
- Google Patents. (n.d.). Process for the manufacture of benzimidazolones-(2). Google Patents.
- vibzz lab. (2020, November 5). Benzimidazole : Organic Synthesis. YouTube.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate.
- NIH. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. NIH.
- Google Patents. (n.d.). Synthesis method of benzimidazolone. Google Patents.
- ResearchGate. (n.d.). Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. ResearchGate.
- MDPI. (n.d.). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. MDPI.
Sources
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- 2. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 8. Benzimidazolone synthesis [organic-chemistry.org]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 14. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition [mdpi.com]
method refinement for consistent results with 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support center for 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to achieve consistent and reliable results in your experiments involving this versatile scaffold.[1][2][3]
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is presented with potential causes and actionable solutions based on established chemical principles and field experience.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in benzimidazolone synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[4]
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Poor Quality Starting Materials | Impurities in the starting materials, such as the diamine or the cyclizing agent, can interfere with the reaction, leading to side products or inhibition of the desired transformation.[5] | Ensure the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before use. |
| Incomplete Reduction of Nitro Group | If your synthesis involves the reduction of a nitro-aniline precursor, incomplete reduction will result in a lower concentration of the required diamine for the subsequent cyclization step. Common reducing agents include metals like tin (Sn) or iron (Fe) in acidic media, or catalytic hydrogenation.[6][7] | Monitor the reduction step closely using Thin Layer Chromatography (TLC). Consider increasing the reaction time, temperature, or the amount of reducing agent. Ensure the catalyst (if used) is active.[6][8] |
| Suboptimal Cyclization Conditions | The formation of the benzimidazolone ring is sensitive to temperature, solvent, and the choice of cyclizing agent (e.g., phosgene, triphosgene, carbonyldiimidazole). | Optimize the reaction conditions. Experiment with different solvents of varying polarity.[4][5] The reaction temperature may need to be adjusted to facilitate the cyclization without causing degradation. |
| Inefficient N-methylation | If N-methylation is performed as a separate step, incomplete reaction will result in a mixture of methylated and non-methylated products, thus lowering the yield of the desired compound. | Ensure the correct stoichiometry of the methylating agent and base. Monitor the reaction progress by TLC or HPLC to confirm the complete consumption of the starting material. |
Issue 2: Formation of Significant Impurities or Side Products
Question: My reaction is producing the desired product, but it's contaminated with significant impurities. How can I identify and minimize these side products?
Answer: The formation of multiple products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to minimizing their formation.[5]
Potential Side Products & Mitigation Strategies:
| Side Product/Impurity | Plausible Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.[9] | Increase the reaction time or temperature to drive the reaction to completion.[9] Ensure accurate measurement of all reactants. |
| Over-brominated Products | If bromination is a step in your synthesis, using an excess of the brominating agent can lead to the formation of di- or tri-brominated species.[9] | Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS).[9] Perform the bromination at a lower temperature to enhance selectivity.[9] |
| Positional Isomers | During bromination, the bromine may add to other positions on the aromatic ring, leading to isomeric impurities that can be difficult to separate. | Optimize bromination conditions (solvent, temperature) to favor the formation of the desired 6-bromo isomer.[9] Careful purification by column chromatography may be required to separate isomers.[9] |
| Oxidation Products | o-Phenylenediamines are susceptible to oxidation, which can introduce colored impurities into the reaction mixture.[5][10] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine starting material.[5][10] |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the crude this compound. Recrystallization yields an oily product, and column chromatography provides poor separation. What should I do?
Answer: Purification challenges often arise from the presence of impurities with similar physical properties to the desired product or from the inherent properties of the compound itself.
Purification Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Oily or Gummy Product from Recrystallization | The presence of impurities is inhibiting the formation of a crystal lattice. The compound may also have a low melting point.[11] | Try to "salt out" the product by adding a non-polar solvent (like hexane) to a solution of the crude product in a more polar solvent (e.g., ethyl acetate).[11] Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[11] If these methods fail, column chromatography is the recommended alternative.[11] |
| Poor Separation in Column Chromatography | The chosen eluent system may not have the optimal polarity to effectively separate the product from impurities.[11] | Systematically screen different solvent systems using TLC to find an eluent that gives a retention factor (Rf) of 0.2-0.4 for the desired compound.[11] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.[11] |
| Product Degradation on Silica Gel | The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. | Consider using deactivated or neutral silica gel for chromatography. Pre-adsorbing the crude product onto a small amount of silica before loading it onto the column can also sometimes mitigate this issue. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves a multi-step process. One plausible route begins with the nitration of a suitable brominated aniline derivative, followed by N-methylation. The nitro group is then reduced to an amine, creating a diamine intermediate. This diamine is then cyclized using a carbonylating agent to form the benzimidazolone ring.
DOT Diagram: Plausible Synthetic Workflow
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one vs other kinase inhibitors efficacy
A Comparative Guide to the Efficacy of Benzimidazole Derivatives versus Clinically Approved Kinase Inhibitors
In the landscape of modern oncology, the development of small molecule kinase inhibitors has marked a paradigm shift, moving towards targeted therapies with improved efficacy and reduced off-target effects.[1] Within this pursuit, certain chemical structures have emerged as "privileged scaffolds" – frameworks that demonstrate a propensity for binding to specific biological targets, such as the ATP-binding pocket of protein kinases. The benzimidazole core is one such scaffold, recognized for its versatile biological activities, including anticancer properties.[2][3] While the specific compound 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is primarily a versatile chemical building block used in organic synthesis, its core benzimidazole structure is the foundation for a multitude of potent kinase inhibitors.[4][5][6] This guide will explore the kinase inhibitory potential of the benzimidazole scaffold by comparing the efficacy of its derivatives against established, clinically approved kinase inhibitors targeting key oncogenic pathways.
The Benzimidazole Advantage in Kinase Inhibition
The benzimidazole structure is a bicyclic aromatic heterocycle that can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for the target kinase. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[7] This inherent binding capability makes the benzimidazole scaffold a fertile ground for the discovery of novel anticancer agents.[3]
Comparative Efficacy Analysis: Benzimidazole Derivatives vs. Approved Drugs
To contextualize the potential of benzimidazole-based kinase inhibitors, it is essential to compare their efficacy against clinically relevant drugs. This section presents a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives and FDA-approved inhibitors against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and B-Raf. A lower IC50 value indicates a higher potency of the inhibitor.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Dysregulation of EGFR signaling is a hallmark of several cancers, particularly non-small cell lung cancer (NSCLC).[8] The following table compares the IC50 values of benzimidazole derivatives with those of established EGFR inhibitors.
| Inhibitor Class | Compound | Target/Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Benzimidazole Derivative | Nazartinib | EGFR | Mutant | In Clinical Trials | [9] |
| Benzimidazole Derivative | Compound 4c | EGFR | - | 110 | [9] |
| FDA-Approved | Erlotinib | EGFR | Wild-type | 2000 | [10] |
| FDA-Approved | Erlotinib | PC-9 | exon 19 deletion | 7 | [11] |
| FDA-Approved | Afatinib | EGFR | Wild-type | 0.5 | [10] |
| FDA-Approved | Afatinib | PC-9 | exon 19 deletion | 0.8 | [11] |
| FDA-Approved | Osimertinib | H1975 | L858R/T790M | 5 | [11] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12] Inhibiting VEGFR signaling is a crucial strategy in cancer therapy.
| Inhibitor Class | Compound | Target | IC50 (nM) | Reference |
| Benzimidazole Derivative | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives | VEGFR2 | Potent Inhibition Reported | [13] |
| FDA-Approved | Sunitinib | VEGFR2 | 80 | [14] |
| FDA-Approved | Sorafenib | VEGFR2 | 90 | [15] |
| FDA-Approved | Axitinib | VEGFR2 | 0.2 | [12] |
| FDA-Approved | Cabozantinib | VEGFR2 | 0.035 | [15] |
B-Raf Inhibitors
Mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in melanoma and other cancers, leading to constitutive activation of the MAPK signaling pathway.[16]
| Inhibitor Class | Compound | Target | IC50 (nM) | Reference |
| Benzimidazole Derivative | Compound 4c | B-Raf V600E | 550 | [9] |
| FDA-Approved | Vemurafenib | B-Raf V600E | 31 | [17] |
| FDA-Approved | Dabrafenib | B-Raf V600E | 0.8 | [18] |
| FDA-Approved | Encorafenib | B-Raf V600E | 0.35 | [16] |
Experimental Protocols for Efficacy Comparison
To ensure the validity and reproducibility of kinase inhibitor efficacy studies, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to determine the IC50 values presented above.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is measured, and the inhibition is calculated relative to a control without the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., benzimidazole derivative or approved inhibitor) in DMSO.
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Prepare a solution of the purified kinase enzyme in kinase assay buffer.
-
Prepare a solution of the specific peptide or protein substrate and ATP in kinase assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of each compound dilution to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).[7]
-
Add 2 µL of the kinase enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate and ATP solution to each well.[7]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
-
Detection:
-
The method of detection depends on the assay format. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[19]
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity. The remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal.[20]
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay (Target Engagement Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context, providing a more physiologically relevant measure of efficacy.[21]
Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a specific downstream substrate of the target kinase is quantified, typically by using a phospho-specific antibody.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A549 for lung cancer, A375 for melanoma) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove the media and wash the cells with cold PBS.
-
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Detection (ELISA-based):
-
The cell lysate is added to a microplate pre-coated with a capture antibody that binds to the total (phosphorylated and unphosphorylated) substrate protein.
-
After washing, a detection antibody that specifically recognizes the phosphorylated form of the substrate is added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
A colorimetric or chemiluminescent substrate for HRP is added, and the resulting signal is measured using a plate reader.[21]
-
-
Data Analysis:
-
The signal is normalized to the total amount of substrate protein or to a housekeeping protein.
-
The percentage of inhibition of phosphorylation is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of kinase inhibition, the following diagrams, generated using Graphviz, illustrate a simplified oncogenic signaling pathway and a general workflow for kinase inhibitor discovery and validation.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor discovery and validation.
Conclusion
The benzimidazole scaffold represents a highly promising framework for the development of novel kinase inhibitors. While this compound serves as a foundational building block, its derivatives have demonstrated potent inhibitory activity against key oncogenic kinases, in some cases with efficacy comparable to or exceeding that of established drugs. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this privileged chemical structure. The continued exploration and optimization of benzimidazole-based compounds are poised to yield the next generation of targeted cancer therapies.
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A Comparative Guide to Validating the Inhibitory Effect of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one on Casein Kinase 1 Delta (CK1δ)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential inhibitory activity of the novel compound, 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, against the therapeutically relevant enzyme, Casein Kinase 1 Delta (CK1δ). We will detail the scientific rationale for selecting this target, present robust protocols for in vitro and cell-based validation, and offer a comparative analysis against established inhibitors.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in numerous clinically approved drugs.[1] Its versatile structure allows for modifications that can target a wide array of biological entities, particularly protein kinases.[1][2] Given this precedent, this compound, a distinct derivative, represents a promising candidate for kinase inhibitor discovery.[3][4]
Our selected target, Casein Kinase 1 (CK1), is a family of serine/threonine kinases crucial to diverse cellular activities, including DNA repair, cell proliferation, and circadian rhythm.[5][6] The delta isoform, CK1δ, has garnered significant attention as its overexpression and aberrant activity are linked to pathologies like Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and various cancers.[5][7][8] Consequently, potent and selective inhibitors of CK1δ are highly sought-after as potential therapeutic agents.[9] This guide outlines the essential experimental systems to rigorously assess if this compound can meet this critical need.
Part 1: Primary Validation via In Vitro Enzymatic Assay
Expert Rationale: The initial and most critical step in validating a potential enzyme inhibitor is to confirm its direct interaction with the purified target enzyme, free from the complexities of a cellular environment. This allows for the precise determination of the compound's intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50). For this purpose, we recommend a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which offers high sensitivity, a broad dynamic range, and avoids the safety and disposal concerns associated with traditional radiometric assays.[10] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.
Detailed Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
This protocol is designed to quantify the inhibition of recombinant human CK1δ by this compound.
Materials:
-
Recombinant Human CK1δ (full-length)
-
Substrate: α-Casein or a specific peptide substrate (e.g., a derivative of PER2)[11]
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Positive Control: A known CK1δ inhibitor (e.g., PF-670462), dissolved in 100% DMSO.[12]
-
Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA.[13]
-
ATP Solution: Prepared in kinase buffer to the desired concentration (typically at or near the Km for CK1δ).
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a luminescence-capable plate reader.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound and the positive control in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Dispense 1 µL of each dilution into the wells of a 384-well plate. Include "vehicle only" (100% DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Enzyme Addition: Dilute the recombinant CK1δ enzyme in kinase buffer to a concentration predetermined to yield approximately 10-30% ATP consumption in the final reaction. Add 2 µL of the diluted enzyme to each well containing the compound.
-
Substrate/ATP Mix Addition: Prepare a mix containing the kinase substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final reaction volume is 5 µL.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Stopping the Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the average signal from the "vehicle only" wells as 0% inhibition and the "no enzyme" wells as 100% inhibition.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Part 2: Orthogonal Validation in a Cellular Context
Expert Rationale: While an in vitro assay confirms direct enzyme inhibition, it does not guarantee activity within a living cell. A cell-based assay is a crucial secondary validation step to assess the compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and exert a measurable biological effect.[8] A robust method is to measure the phosphorylation status of a known downstream substrate of CK1δ. CK1δ is a key kinase involved in the hyperphosphorylation of TDP-43, a hallmark of certain neurodegenerative diseases.[7] Therefore, quantifying the reduction in phosphorylated TDP-43 in response to our test compound provides strong evidence of on-target activity.
Detailed Protocol: Western Blot Analysis of a CK1δ Substrate
This protocol measures the change in phosphorylation of an endogenous CK1δ substrate in a human cell line (e.g., HEK293 or U2OS) following treatment with the inhibitor.
Materials:
-
Human cell line (e.g., HEK293T).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test Compound and Positive Control (PF-670462).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-phospho-TDP-43 (Ser409/410), Mouse anti-total-TDP-43, Rabbit anti-CK1δ, Mouse anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of the test compound, the positive control, and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to microfuge tubes, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody cocktail (e.g., anti-phospho-TDP-43 and anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-TDP-43 signal to the total-TDP-43 signal (or to the GAPDH loading control). Compare the normalized signals from treated samples to the vehicle control to determine the dose-dependent reduction in substrate phosphorylation.
Part 3: Data Interpretation and Comparative Analysis
A thorough evaluation requires comparing the performance of this compound against a well-characterized alternative. This contextualizes its potency and provides a benchmark for its potential. The following table presents a hypothetical data summary.
| Compound | Target | In Vitro IC50 (nM) | Cellular EC50 (nM) (p-TDP-43 Reduction) | Kinase B IC50 (nM) (Selectivity) |
| This compound | CK1δ | 50 | 250 | >10,000 |
| PF-670462 (Reference Inhibitor)[12] | CK1δ/ε | 20 | 150 | >5,000 (vs. Kinase B) |
| Staurosporine (Non-selective Inhibitor) | Pan-Kinase | 5 | 10 | 6 |
Data are hypothetical and for illustrative purposes only.
CK1δ Signaling and Point of Inhibition
CK1δ plays a pivotal role in numerous signaling pathways. In the context of neurodegeneration, it directly phosphorylates TDP-43. This phosphorylation event is associated with the mislocalization and aggregation of TDP-43, contributing to neuronal toxicity. An effective inhibitor like this compound would block this specific step.
Conclusion
This guide provides a robust, two-tiered validation strategy to assess the inhibitory potential of this compound against Casein Kinase 1 Delta. By combining a direct, quantitative in vitro enzymatic assay with a functionally relevant cell-based assay, researchers can confidently determine the compound's potency, selectivity, and cellular efficacy. Positive results from this workflow would establish this novel molecule as a strong lead candidate for further preclinical development, including comprehensive kinase panel screening, ADME-Tox profiling, and in vivo efficacy studies for CK1δ-mediated pathologies.
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American Chemical Society. (2025). Discovery of selective and brain penetrant casein kinase 1 (CK1) delta inhibitors for the treatment of circadian rhythm disorders. Retrieved from [Link]
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Adooq.com. (n.d.). 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Retrieved from [Link]
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National Institutes of Health. (2013). CK1δ Kinase Activity Is Modulated by Chk1-Mediated Phosphorylation. Retrieved from [Link]
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Promega Corporation. (n.d.). CK1ε Kinase Assay. Retrieved from [Link]
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National Institutes of Health. (2019). Casein Kinase 1 Delta Regulates Cell Proliferation, Response to Chemotherapy and Migration in Human Ovarian Cancer Cells. Retrieved from [Link]
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ResearchGate. (n.d.). CK1δ isoforms change kinase activity in vitro and regulation of XCT.... Retrieved from [Link]
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Wikipedia. (n.d.). CSNK1D. Retrieved from [Link]
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National Institutes of Health. (2020). Auto-kinase activity of Casein Kinase 1 δ/ε Governs the Period of Mammalian Circadian Rhythms. Retrieved from [Link]
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Nature. (2023). CK1δ homeostasis by activity-dependent shuttling and degradation of orphan kinase. Retrieved from [Link]
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Biosystem Development. (n.d.). 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Retrieved from [Link]
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Every Woman Counts (EWC). (n.d.). 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. Retrieved from [Link]
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MDPI. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Retrieved from [Link]
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PubMed. (2018). 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders. Retrieved from [Link]
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National Institutes of Health. (2021). Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors. Retrieved from [Link]
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A Predictive Cross-Reactivity Profile of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one: A Guide for Target Identification and Off-Target Assessment
Introduction: The Benzimidazole Scaffold and the Imperative of Selectivity
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The compound of interest, 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, is a member of this versatile class. While its primary biological targets are not yet publicly defined, its structural features suggest a high probability of interaction with various protein families, most notably protein kinases and G-protein coupled receptors (GPCRs).
This guide provides a predictive cross-reactivity profile for this compound based on the known structure-activity relationships (SAR) of analogous compounds. We will explore its potential for both on-target efficacy and off-target liabilities, offering a roadmap for researchers and drug development professionals to empirically determine its true pharmacological profile. The methodologies detailed herein are designed to build a comprehensive and self-validating understanding of this compound's cellular interactions.
Predictive Target Landscape: Kinases and GPCRs
The benzimidazole moiety is a well-established hinge-binding motif for many protein kinases, acting as an ATP-competitive inhibitor.[1][4] Furthermore, the structural rigidity and potential for diverse substitutions make it an attractive scaffold for GPCR ligand design.[5]
Potential Kinase Interactions
Based on the extensive literature on benzimidazole-based kinase inhibitors, this compound may exhibit inhibitory activity against several kinase families. The specific substitutions on the benzimidazole ring—a bromine atom at the 6-position and a methyl group at the 1-position—will ultimately dictate its selectivity profile.
Table 1: Predicted Potential Kinase Families of Interest for this compound
| Kinase Family | Rationale for Potential Interaction | Representative Public Compounds |
| Receptor Tyrosine Kinases (RTKs) | The benzimidazole scaffold is present in numerous inhibitors of EGFR, VEGFR, and FGFR.[4] | Nazartinib (EGFR inhibitor)[6], Dovitinib (VEGFR/FGFR inhibitor)[7] |
| Cyclin-Dependent Kinases (CDKs) | Several benzimidazole derivatives have been developed as potent inhibitors of CDKs, crucial regulators of the cell cycle.[4] | Roscovitine (CDK inhibitor) |
| Aurora Kinases | This family of serine/threonine kinases, key for mitotic progression, is a known target for benzimidazole-based compounds.[4][8] | Alisertib (Aurora A kinase inhibitor) |
Potential GPCR Interactions
While less common than kinase inhibition, benzimidazole derivatives have been successfully developed as ligands for GPCRs. The metabotropic glutamate receptor 2 (mGluR2) is a notable example where benzimidazole-containing positive allosteric modulators (PAMs) have been identified.[5] This suggests that this compound could potentially interact with GPCRs, and screening against a panel of these receptors is warranted.
Experimental Workflows for Determining the Cross-Reactivity Profile
To move from a predictive to an evidence-based profile, a systematic experimental approach is essential. The following protocols provide a robust framework for characterizing the selectivity of this compound.
Workflow for Kinase and GPCR Cross-Reactivity Profiling
Caption: A stepwise workflow for characterizing the cross-reactivity profile.
Detailed Experimental Protocols
In Vitro Kinase Profiling
Objective: To identify which kinases are inhibited by this compound.
Methodology: Luminescence-Based Kinase Assay [9]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions for screening at a fixed concentration (e.g., 10 µM) and for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound or DMSO (vehicle control) to the kinase reaction buffer.
-
Enzyme Addition: Add the specific kinase enzyme to each well and incubate briefly to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Subsequently, add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. For compounds showing significant inhibition, perform a dose-response experiment to determine the IC50 value.
GPCR Radioligand Binding Assay
Objective: To determine if this compound binds to a panel of GPCRs.
Methodology: Competitive Radioligand Binding [10]
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radioligand for the target GPCR, and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Determine the Ki value from the IC50 of the competition curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context.
Methodology: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.
Workflow for a Western Blot-Based CETSA Experiment
Caption: The key steps involved in a CETSA experiment to validate target engagement.
Cytotoxicity Profiling
Objective: To assess the general toxicity of the compound on cultured cells.
Methodology: MTT and LDH Assays
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for 24-72 hours.
-
Add MTT reagent, which is converted to a purple formazan product by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
-
-
LDH Assay (Cell Lysis):
-
Following the same treatment protocol as the MTT assay, collect the cell culture supernatant.
-
Add a reaction mixture that measures the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells.
-
The reaction produces a colored product that can be measured by absorbance. An increase in absorbance indicates increased cytotoxicity.
-
Conclusion and Forward Look
While this compound remains a molecule of untapped potential, its benzimidazole core strongly suggests a rich pharmacology, particularly within the kinome. The predictive analysis presented here, based on extensive data from structurally related compounds, provides a logical starting point for a comprehensive investigation into its biological activity.
The true cross-reactivity profile can only be unveiled through rigorous experimental validation. The protocols outlined in this guide offer a clear and robust path for researchers to not only identify the primary targets of this compound but also to proactively assess its off-target liabilities. Such a thorough characterization is fundamental to advancing this promising scaffold towards any potential therapeutic application.
References
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Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. (2022). Chem Biol Drug Des, 100(5), 656-673. [Link]
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Benzimidazole derivatives as kinase inhibitors. (2014). Curr Med Chem, 21(20), 2284-98. [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers in Chemistry, 10, 842735. [Link]
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Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (2014). Research Journal of Chemical Sciences, 4(4), 78-88. [Link]
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Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. (2010). Bioorg Med Chem Lett, 20(22), 6770-3. [Link]
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GPCR-radioligand binding assays. (2018). Methods Mol Biol, 1705, 127-137. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(11), e4432. [Link]
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Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. (2010). J Med Chem, 53(23), 8369-81. [Link]
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Synthesis and Pharmacological Profile of Benzimidazoles. (2019). Chemistry and Applications of Benzimidazole and its Derivatives. [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]
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An Overview About Synthetic and Biological Profile of Benzimidazole. (2012). Der Pharma Chemica, 4(1), 244-263. [Link]
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Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). Pharmaceuticals (Basel), 16(11), 1599. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods Mol Biol, 1470, 247-68. [Link]
-
Benzimidazole: Pharmacological Profile. (2022). ResearchGate. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). The Assay Guidance Manual. [Link]
-
Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). (2017). ACS Med Chem Lett, 8(11), 1189-1194. [Link]
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New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). ACS Omega, 7(8), 6836-6854. [Link]
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Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). J Enzyme Inhib Med Chem, 38(1), 2166037. [Link]
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A Comparative Analysis of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one: Unraveling its In Vitro and In Vivo Activity
An Examination of a Promising Benzimidazole Derivative in Preclinical Research
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide focuses on 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a specific derivative that has garnered interest for its potential therapeutic applications. Here, we present a comparative analysis of its activity in controlled laboratory settings (in vitro) and within living organisms (in vivo), providing researchers, scientists, and drug development professionals with a comprehensive overview of its preclinical profile.
Introduction to this compound
This compound is a synthetic organic compound characterized by a benzimidazole core structure with a bromine atom at the 6th position and a methyl group at the 1st position of the imidazole ring. While primarily utilized as a versatile small molecule scaffold in organic synthesis, recent investigations have begun to explore its biological potential.[1][2] This guide will synthesize the available data to create a clear picture of its activity profile, highlighting the crucial differences observed between in vitro and in vivo studies, which is a critical step in the drug discovery and development process.
In Vitro Activity Profile
The initial assessment of a compound's biological activity is typically conducted through a battery of in vitro assays. These experiments, performed in a controlled environment outside of a living organism, provide foundational knowledge about the compound's mechanism of action and potential efficacy.
Anticancer and Antimicrobial Properties
While direct studies on this compound are limited, research on closely related benzimidazole derivatives provides valuable insights. For instance, a derivative, 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione, has shown potential antimicrobial and anticancer properties. This suggests that the 6-bromo-benzimidazolone core may contribute to these biological activities.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to determine cellular viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
In Vivo Activity Profile
Following promising in vitro results, the evaluation of a compound's activity and safety profile in a living organism is the next critical phase. In vivo studies provide a more complex and physiologically relevant context, accounting for factors such as metabolism, distribution, and excretion.
Challenges and Considerations
There is currently a lack of published in vivo studies specifically investigating the biological activity of this compound. However, based on the general properties of benzimidazole derivatives, several key aspects would need to be considered in future in vivo research.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound would be a primary focus. The bromine and methyl substitutions can significantly influence these properties, affecting the compound's bioavailability and half-life.
Efficacy in Disease Models: Should in vitro studies reveal a specific biological target, the compound's efficacy would need to be tested in relevant animal models of disease (e.g., xenograft models for cancer).
Toxicity: A thorough toxicological evaluation is essential to determine the compound's safety profile and identify any potential adverse effects.
Hypothetical Experimental Protocol: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a potential in vivo study to assess the antitumor efficacy of this compound, assuming promising in vitro anticancer activity has been established.
Step-by-Step Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Randomization and Treatment: Once the tumors reach a predetermined size, the mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving this compound at a specific dose and schedule).
-
Data Collection: Tumor volume and body weight of the mice are monitored throughout the study.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Caption: Workflow for an in vivo antitumor efficacy study in a xenograft mouse model.
Comparison of In Vitro and In Vivo Data
A direct comparison of in vitro and in vivo data for this compound is not currently possible due to the limited availability of published research. However, it is a critical exercise in drug development. Discrepancies between the two are common and can be attributed to several factors:
-
Metabolic Transformation: The compound may be metabolized in vivo into active or inactive forms, leading to a different activity profile compared to the parent compound tested in vitro.
-
Bioavailability and Distribution: The compound's ability to reach its target tissue in sufficient concentrations in vivo is a major determinant of its efficacy.
-
Complex Biological Environment: The in vivo environment involves complex interactions with various cells, tissues, and physiological systems that are not replicated in simplified in vitro models.
Table 1: Hypothetical Comparative Data Summary
| Parameter | In Vitro | In Vivo |
| Activity | Potential for anticancer and antimicrobial effects based on related structures. | Data not yet available. |
| Potency (IC50/ED50) | To be determined through specific assays. | To be determined in animal models. |
| Mechanism of Action | To be elucidated. | To be confirmed and further studied. |
| Toxicity | Cytotoxicity against specific cell lines. | Systemic toxicity and target organ toxicity to be assessed. |
Conclusion and Future Directions
This compound represents a benzimidazole derivative with potential for biological activity, though its profile remains largely unexplored. While the broader class of benzimidazoles has shown significant promise in various therapeutic areas, dedicated in vitro and in vivo studies are imperative to ascertain the specific properties of this compound. Future research should focus on comprehensive screening to identify its biological targets, followed by rigorous evaluation in relevant preclinical models. Such a systematic approach will be crucial in determining whether this compound can be developed into a viable therapeutic agent.
References
Sources
A Comparative Guide to the Experimental Reproducibility of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a versatile scaffold in medicinal chemistry and organic synthesis. We will delve into the nuances of its synthesis and key applications, comparing its performance with relevant alternatives to provide a comprehensive understanding of the factors that govern experimental reproducibility.
Introduction: The Benzimidazolone Core and the Significance of Halogenation
The benzimidazolone scaffold is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds.[1] The introduction of a bromine atom at the 6-position, as in this compound, offers a unique combination of steric and electronic properties. This halogenation can significantly influence the compound's pharmacokinetic profile and its interactions with biological targets.[2] Furthermore, the bromine atom serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.[3]
This guide will explore the experimental landscape surrounding this compound, with a focus on providing actionable insights to enhance the reproducibility of your research.
Comparative Analysis of Synthesis: Pathways to Halogenated Benzimidazolones
The synthesis of this compound and its analogs can be approached through several routes. The choice of synthetic strategy can significantly impact yield, purity, and, consequently, the reproducibility of downstream experiments.
A common synthetic pathway involves the cyclization of a substituted o-phenylenediamine. For instance, the reaction of 4-bromo-1,2-diaminobenzene with methyl isocyanate can yield the desired benzimidazolone core.[4] Variations in reaction conditions, such as the choice of solvent, base, and temperature, can influence the reaction's efficiency and the impurity profile of the final product.
To illustrate the impact of synthetic methodology on outcomes, the following table compares conventional heating with microwave-assisted synthesis for benzimidazole derivatives, highlighting the potential for increased yields and dramatically reduced reaction times.[5]
| Synthetic Method | Typical Reaction Time | Reported Yield Increase | Key Advantages |
| Conventional Heating | 6-12 hours | - | Standard laboratory setup |
| Microwave-Assisted | 10-15 minutes | 7-22% | Rapid, efficient, often higher purity |
The reproducibility of the synthesis is contingent on meticulous control over reaction parameters. Inconsistent heating, impure starting materials, or variations in work-up procedures can lead to significant deviations in yield and purity.
Experimental Workflow for Synthesis
Caption: Inhibition of a generic kinase signaling pathway.
In Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. [3]This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the rapid generation of compound libraries for drug discovery.
The reactivity of the halogenated substrate is a critical factor for the success and reproducibility of these reactions. Generally, the reactivity follows the order I > Br > Cl. Therefore, while the bromo-derivative is a versatile substrate, iodo-analogs may offer higher reactivity and potentially higher yields under milder conditions. Conversely, chloro-analogs are often more cost-effective but may require more forcing reaction conditions.
The choice of catalyst, ligand, base, and solvent are all critical parameters that must be carefully controlled to ensure reproducible results in Suzuki-Miyaura reactions. [6]
Detailed Experimental Protocols
To ensure the highest degree of reproducibility, we provide the following detailed protocols as a starting point for your experiments.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromo-1,2-diaminobenzene
-
Methyl isocyanate
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-bromo-1,2-diaminobenzene (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methyl isocyanate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound (or alternative inhibitor)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the kinase-specific substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable building block in chemical and biological research. This guide has highlighted the critical factors that influence the reproducibility of experiments involving this compound and its analogs. By understanding the nuances of its synthesis and the key parameters in its application, researchers can enhance the reliability and consistency of their results. The choice between bromo-, chloro-, or iodo-substituted analogs will depend on the specific requirements of the experiment, balancing reactivity, cost, and desired biological activity. Careful attention to experimental detail and the use of well-validated protocols are paramount for achieving reproducible and trustworthy scientific outcomes.
References
[1]ResearchGate. Examples of benzimidazolone-based biologically active derivatives, drugs, and clinical candidates. [Link] [7]Szyszka, R., Grankowski, N., Felczak, K., & Shugar, D. (1996). Halogenated benzimidazole inhibitors of phosphorylation, in vitro and in vivo, of the surface acidic proteins of the yeast ribosomal 60S subunit by endogenous protein kinases CK-II and PK60S. Acta biochimica Polonica, 43(2), 389–396. [Link] [2]Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(9), 3889. [Link] [8]ResearchGate. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link] [3]ResearchGate. Screening of different ligands for Suzuki coupling a. [Link] [9]Journal of Young Pharmacists. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link] [10]Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2947–2962. [Link] [11]Semantic Scholar. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. [Link] [6]ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link] [12]MDPI. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link] [13]PubMed. (2014). Benzimidazole derivatives as kinase inhibitors. [Link] [4]Metwally, A. A., et al. (2022). Multi-Step Synthetic Pathways for Benzodiazole-Piperidinedione Hybrids. Molecules, 27(1), 1. [5]RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
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A Technical Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one Analogs
For researchers, medicinal chemists, and drug development professionals, the benzimidazolone scaffold represents a privileged structure, forming the core of numerous pharmacologically active agents.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one core. By systematically dissecting the roles of the key substituents—the N1-methyl group, the C6-bromo atom, and modifications at other positions—we aim to provide a rational framework for the design of novel therapeutic agents with enhanced potency and selectivity. While direct, comprehensive SAR studies on this specific scaffold are not extensively published, this guide synthesizes data from closely related benzimidazole and benzimidazolone analogs to establish a predictive SAR model.
The this compound Scaffold: A Foundation for Diverse Biological Activities
The this compound structure is a versatile starting point for the development of a wide range of therapeutic agents, including kinase inhibitors, antimicrobial agents, and anticancer compounds.[2][3] The core itself possesses a unique combination of lipophilicity, hydrogen bonding capability, and aromaticity, which allows for favorable interactions with various biological targets. The strategic placement of the methyl group at the N1 position and the bromo group at the C6 position significantly influences the molecule's electronic properties, metabolic stability, and binding orientation within target proteins.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs can be rationally modulated by introducing various substituents at different positions of the benzimidazolone core. The following sections provide a detailed analysis of the impact of these modifications.
The Significance of the N1-Methyl Group
The methyl group at the N1 position plays a crucial role in defining the pharmacological profile of these analogs. In many instances, N-alkylation of the benzimidazole core prevents the formation of certain hydrogen bonds, which can be advantageous for achieving selectivity towards specific targets. Furthermore, the N1-methyl group can enhance the metabolic stability of the compound by blocking a potential site of enzymatic degradation. In the context of kinase inhibition, the N1-methyl group can occupy a hydrophobic pocket in the ATP-binding site, contributing to the overall binding affinity.[1]
The Role of the C6-Bromo Substituent
The presence of a halogen atom, such as bromine, at the C6 position of the benzimidazolone ring has a profound impact on the molecule's physicochemical properties and biological activity. The electron-withdrawing nature of the bromine atom can influence the pKa of the benzimidazole nitrogen, thereby affecting its ability to form hydrogen bonds. Moreover, the bromo group can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The lipophilicity imparted by the bromine atom can also enhance membrane permeability and oral bioavailability. In several studies on related benzimidazole derivatives, the presence of a halogen at this position has been correlated with enhanced antimicrobial and anticancer activities.
Exploring Substitutions at Other Positions
Introducing substituents at the C5 and C7 positions of the benzene ring can further fine-tune the biological activity. Small, electron-donating groups at these positions may enhance activity by modulating the electronic nature of the aromatic system. Conversely, bulky substituents could introduce steric hindrance, potentially leading to a decrease in activity unless they can form specific favorable interactions with the target protein.
The N3 position of the imidazolone ring offers another site for modification. Acylation or alkylation at this position can significantly alter the molecule's properties. For instance, the introduction of a side chain with a basic nitrogen atom could improve solubility and allow for salt formation, which is often desirable for pharmaceutical formulations.
Comparative Analysis of Biological Activities
The this compound scaffold has been explored for various therapeutic applications. The following sections compare the performance of its analogs in key biological assays.
Anticancer Activity
Benzimidazole derivatives are well-documented for their anticancer properties, often acting as inhibitors of key signaling kinases.[4] Analogs of this compound are predicted to exhibit cytotoxic effects against various cancer cell lines. The SAR suggests that the nature and position of substituents on the benzimidazolone core will dictate the potency and selectivity of these compounds as anticancer agents. For instance, the introduction of specific aryl or heteroaryl groups at the C2 position (if the carbonyl was not present) has been shown to be a successful strategy for developing potent kinase inhibitors.[1]
Table 1: Postulated Anticancer Activity of this compound Analogs
| Analog | Modification | Predicted Activity | Rationale |
| Core Scaffold | This compound | Moderate | The core structure provides a good starting point for optimization. |
| Analog A | Replacement of C6-Bromo with C6-Chloro | Similar or slightly decreased | Chlorine is less lipophilic and a weaker halogen bond donor than bromine. |
| Analog B | Introduction of a C5-amino group | Potentially increased | The amino group can act as a hydrogen bond donor, potentially forming additional interactions with the target. |
| Analog C | N3-alkylation with a morpholinoethyl group | Increased solubility and potentially altered activity | The morpholino group can improve pharmacokinetic properties. |
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[5] The structural similarity of benzimidazoles to purines allows them to interfere with various microbial metabolic pathways. The SAR for antimicrobial activity often points to the importance of lipophilicity and the presence of electron-withdrawing groups on the benzene ring. Therefore, the 6-bromo substituent is anticipated to contribute positively to the antimicrobial profile of these analogs.
Table 2: Predicted Antimicrobial Activity of this compound Analogs
| Analog | Modification | Predicted Activity | Rationale |
| Core Scaffold | This compound | Good | The bromo group enhances lipophilicity, which is often beneficial for antimicrobial activity. |
| Analog D | Replacement of C6-Bromo with C6-Nitro | Potentially increased | The nitro group is a strong electron-withdrawing group, which has been associated with enhanced antimicrobial effects in related scaffolds. |
| Analog E | Introduction of a C2-thiol group (as a benzimidazolethione) | Potentially altered spectrum of activity | The thione group can chelate metal ions essential for microbial enzymes. |
Experimental Protocols
To facilitate further research and validation of the predicted SAR, this section provides detailed, step-by-step methodologies for the synthesis of this compound analogs and for the evaluation of their biological activities.
General Synthesis of this compound Analogs
The synthesis of the core scaffold and its analogs can be achieved through a multi-step process starting from a substituted o-phenylenediamine.[6][7]
Step 1: Synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazole
-
To a solution of 4-bromo-2-nitroaniline in ethanol, add methylamine (40% in water) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting N-methylated product is then reduced, for example, using stannous chloride in hydrochloric acid, to yield 4-bromo-N1-methylbenzene-1,2-diamine.
-
The diamine is then cyclized by reacting with formic acid or a similar one-carbon source under reflux conditions to form 6-bromo-1-methyl-1H-benzo[d]imidazole.[8]
Step 2: Conversion to this compound
A common method for the conversion of a benzimidazole to a benzimidazolone involves reaction with urea at elevated temperatures.[7]
-
Mix 6-bromo-1-methyl-1H-benzo[d]imidazole with an excess of urea.
-
Heat the mixture to 150-180 °C for 2-4 hours.
-
The progress of the reaction can be monitored by TLC.
-
After cooling, the crude product is purified by recrystallization or column chromatography.
Step 3: Further Derivatization
Analogs can be synthesized by starting with appropriately substituted o-phenylenediamines or by further modifying the this compound core through reactions such as N-alkylation at the N3 position or electrophilic aromatic substitution at the C5 or C7 positions.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Key Relationships and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key SAR principles and a general experimental workflow.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS No: 305790-48-1). As a brominated heterocyclic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each step, empowering researchers to manage chemical waste with confidence and precision.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is a solid organic compound with a defined set of risks that dictate all subsequent handling and disposal protocols.
Causality: The hazard profile is the foundation of the disposal plan. The GHS classifications directly inform the required Personal Protective Equipment (PPE), the necessity for engineering controls like fume hoods, and the rationale for segregating this waste stream. For instance, its classification as a skin and eye irritant is the direct reason for mandating gloves and safety glasses.[1][2][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion / Irritation | H315 | Causes skin irritation |
| Serious Eye Damage / Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Source: Synthesized from supplier Safety Data Sheets.[1][3]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Given the compound's hazard profile, rigorous adherence to PPE standards is not merely a recommendation but a critical safety requirement.
Expert Insight: The primary routes of exposure for this compound are inhalation of dust particles, skin contact, and eye contact.[3] Therefore, a multi-layered PPE approach is essential to create a barrier against these risks.
-
Engineering Controls: Always handle the solid compound and its waste within a certified chemical fume hood. This is the primary defense against inhaling dust particles that can cause respiratory irritation.[1][4]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[4]
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemically resistant clothing may be necessary.[1]
Waste Characterization and Segregation: The Critical Step
Proper disposal is fundamentally about correct waste segregation. Miscategorizing chemical waste can lead to dangerous reactions, environmental harm, and significantly increased disposal costs.
The Core Logic: The molecular structure of this compound contains a bromine atom. This places it unequivocally in the category of halogenated organic waste .[6][7][8] This is the single most important piece of information for its disposal.
Halogenated waste streams must be kept separate from non-halogenated streams.[8][9] The reason is that halogenated compounds require high-temperature incineration with specific environmental controls to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated solvents contaminates the entire volume, forcing the more expensive and complex disposal method on a much larger quantity of waste.[7][10]
The following diagram illustrates the decision-making process for segregating laboratory chemical waste.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
This protocol details the process from the point of generation to readiness for collection by your institution's Environmental Health & Safety (EHS) department.
-
Obtain the Correct Waste Container: Procure a designated hazardous waste container labeled "Halogenated Organic Solid Waste." Ensure the container is made of a compatible material (e.g., HDPE - high-density polyethylene) and is in good condition with a secure, tightly-fitting lid.[6][8]
-
Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your EHS office.[11][12] Fill it out completely, including:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The specific hazards (e.g., Irritant, Toxic).[12]
-
The accumulation start date (the date the first drop of waste is added).
-
-
Transfer Waste: Inside a chemical fume hood, carefully transfer the waste into the container. If transferring residual amounts from its original container, ensure the original container is triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must also be collected as halogenated liquid waste.
-
Secure and Store the Container:
-
Keep the waste container closed at all times except when actively adding waste.[6][7] A funnel left in the opening is not considered a closed container.
-
Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the lab personnel.[11][13]
-
Ensure the SAA is in a well-ventilated, cool, and dry location, away from incompatible materials like strong oxidizing agents.[5][7]
-
The container should be within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
-
Request Waste Collection: Once the container is full (typically no more than 90% capacity to allow for expansion) or has been accumulating for a set period (often 6-12 months, check your institution's policy), contact your EHS office to request a pickup.[13] Do not move hazardous waste between different SAAs.[11]
Regulatory Compliance Overview
In the United States, the management of hazardous laboratory waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Academic institutions may operate under specific regulations found in 40 CFR Part 262, Subpart K, which provides alternative, more flexible standards for managing hazardous waste in laboratories.[13][14]
Regardless of the specific regulatory framework, the core principles remain the same: proper waste determination, clear labeling, safe accumulation, and timely disposal through licensed professionals.[13][15] Your institution's EHS department is the ultimate authority and resource for ensuring compliance with all local, state, and federal regulations.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Evacuate (If Necessary): For a large or uncontained spill, evacuate the area and contact your institution's emergency number or EHS office.
-
Don PPE: For a small, manageable spill, don the appropriate PPE as described in Section 2.
-
Contain and Clean:
-
Prevent the solid from becoming airborne.
-
Gently sweep or vacuum the solid material using a HEPA-filtered vacuum. Do not dry sweep, as this can create dust.
-
Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a sealed, properly labeled hazardous waste container.[6]
-
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
References
- Source: US Environmental Protection Agency (EPA)
- Title: 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)
- Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group URL
- Title: Halogenated Solvents in Laboratories Source: Temple University Campus Operations URL
- Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL
- Title: Laboratory Waste Management: The New Regulations Source: MedicalLab Management URL
- Title: 6-Bromo-1-methyl-1H-benzimidazole SDS Source: ECHEMI URL
- Source: University of Missouri-St.
- Title: Organic solvent waste Source: Kemicentrum, Lund University URL
- Title: Hazardous Waste Disposal Guidelines Source: Purdue University URL
- Source: US Environmental Protection Agency (EPA)
- Title: SAFETY DATA SHEET - 2-Bromo-1H-benzimidazole Source: Fisher Scientific URL
- Source: American Chemical Society (ACS)
- Title: SAFETY DATA SHEET - 1H-Benzimidazole, 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)
- Source: AK Scientific, Inc.
- Title: 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET Source: Fisher Scientific URL
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Navigating the Safe Handling of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. With this innovation comes the inherent responsibility of ensuring a safe laboratory environment. This guide provides a comprehensive, in-depth framework for the selection and use of Personal Protective Equipment (PPE) when handling 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a compound that, while promising in its applications, necessitates meticulous safety protocols. Our focus extends beyond mere procedural steps to elucidate the rationale behind each recommendation, empowering you to make informed decisions that safeguard your well-being.
Hazard Assessment of this compound
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications underscore the critical need for a multi-faceted PPE strategy to prevent exposure through ingestion, dermal contact, ocular contact, and inhalation. As a solid, the primary risk of exposure comes from the handling of the powder, which can become airborne and be inhaled or settle on surfaces, leading to skin and eye contact.
Engineering Controls: The First Line of Defense
It is imperative to emphasize that PPE is the final barrier of protection. The first and most effective line of defense is the implementation of robust engineering controls. All handling of this compound powder should be conducted within a certified chemical fume hood.[1][2] This engineering control is designed to capture and exhaust airborne contaminants, significantly reducing the risk of inhalation.[2]
A Step-by-Step Guide to Personal Protective Equipment (PPE)
The following sections detail the minimum PPE requirements for handling this compound. The selection of appropriate PPE is a critical step in mitigating the risks associated with this compound.
Eye and Face Protection: Shielding Against Irritation
Given the serious eye irritation potential (H319), robust eye protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-risk operations involving small quantities in a fume hood, safety glasses with side shields conforming to ANSI Z87.1 or EN 166 standards are the minimum requirement.
-
Chemical Splash Goggles: When there is a higher risk of splashing or aerosol generation, chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield: In addition to goggles, a face shield should be worn during procedures with a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.
The rationale for this tiered approach is to match the level of protection with the potential for exposure. While a fume hood contains most aerosols, splashes can still occur, necessitating the enhanced protection of goggles and face shields.
Skin and Body Protection: Preventing Dermal Exposure
To prevent skin irritation (H315) and potential absorption, comprehensive skin and body protection is essential.
-
Laboratory Coat: A clean, long-sleeved laboratory coat is the minimum requirement to protect the arms and torso.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Closed-Toed Shoes: Footwear that completely covers the feet is mandatory in any laboratory setting.
Contaminated clothing should be removed immediately, and the affected skin area washed thoroughly with soap and water.
Hand Protection: The Critical Barrier
Choosing the correct gloves is crucial for preventing skin contact. While no specific glove breakthrough data for this compound is readily available, we can make informed recommendations based on its chemical structure (a brominated heterocyclic compound) and general chemical resistance guidelines.
-
Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[3][4] However, it is important to note that nitrile has poor resistance to certain halogenated and aromatic hydrocarbons.[3][5]
-
Double Gloving: For enhanced protection, especially during prolonged handling or when working with larger quantities, double gloving is recommended. This practice provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Immediate Replacement: If a glove is contaminated, it must be removed and replaced immediately, following proper doffing procedures to avoid cross-contamination.
It is strongly advised to consult the glove manufacturer's specific chemical resistance chart for the most accurate information.
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation (H335) necessitates careful consideration of respiratory protection, especially when handling the powder outside of a certified fume hood, which is strongly discouraged.
-
Work within a Fume Hood: As the primary engineering control, a fume hood is the most effective way to prevent inhalation of the powder.
-
N95 Respirator: If a brief exposure to low concentrations of airborne particles is unavoidable despite engineering controls, a NIOSH-approved N95 respirator can provide a minimum level of protection.
-
Half-Mask or Full-Facepiece Respirator: For situations with a higher potential for aerosolization or in the event of a spill, a half-mask or full-facepiece air-purifying respirator with P100 (HEPA) filters is required.[6] A full-facepiece respirator offers the added benefit of eye protection.[6]
A formal respiratory protection program, including medical evaluation, fit testing, and training, is required by OSHA for all employees who wear respirators. [7]
Visualizing Your PPE Workflow
To aid in the selection of appropriate PPE, the following diagram outlines a decision-making workflow.
Caption: PPE selection workflow for handling this compound.
Donning and Doffing Procedures: A Critical Step to Prevent Contamination
The proper sequence of putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent self-contamination.[8]
Donning Sequence:
-
Gown: Put on the lab coat or gown.
-
Mask or Respirator: If required, don the respirator and perform a user seal check.
-
Goggles or Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the gown.[9]
Doffing Sequence:
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to the outside of the gown).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove.[9]
-
Gown: Unfasten the gown and peel it away from your body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward.[9]
-
Goggles or Face Shield: Remove eye protection by handling the strap or earpieces.
-
Mask or Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[8][9]
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has been in contact with this compound must be considered hazardous waste.
-
Contaminated PPE: Place all used gloves, disposable gowns, and other contaminated items in a designated, labeled hazardous waste container.[10]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[11][12] Do not dispose of this chemical down the drain.[13]
-
Waste Containers: Ensure that waste containers are properly labeled with the chemical name and associated hazards.[10]
By adhering to these stringent PPE protocols, you are not only ensuring your personal safety but also fostering a culture of safety within your laboratory. This commitment is fundamental to the responsible advancement of scientific discovery.
References
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SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2022, October 3). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]
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University of California, Berkeley Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
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Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]
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HEROES. (2018, March 31). Chemical Decontamination PPE: Level C 3M Breathe Easy - Doffing [Video]. YouTube. Retrieved from [Link]
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Liberty Safety. (2022, September 26). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
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American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]
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International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]
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American Chemistry Council. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]
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Wikipedia. (n.d.). Respirator. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Guide to Industrial Respiratory Protection. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]
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Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Microbiological Supply. (2024). Laboratory Waste Guide 2024. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
